Cefazolin lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O4S/c18-6(1-16-4-12-14-15-16)13-7-9(19)17-8-5(2-21-11(8)20)3-22-10(7)17/h4,7,10H,1-3H2,(H,13,18)/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDYQARPBBHWKQ-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172998-53-6 | |
| Record name | 1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172998536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFAZOLIN LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8N3AAS23B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unwanted Cyclization: An In-depth Technical Guide to the Formation of Cefazolin Lactone
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Imperative of Purity in Cephalosporin Therapeutics
Cefazolin, a first-generation cephalosporin, remains a cornerstone of antibacterial therapy and surgical prophylaxis. Its efficacy, however, is intrinsically linked to its chemical integrity. The degradation of cefazolin not only compromises its therapeutic potency but also introduces impurities that can pose safety risks and create regulatory hurdles. Among these degradation products, cefazolin lactone represents a critical quality attribute that demands a thorough mechanistic understanding. This guide provides an in-depth exploration of the intramolecular cyclization mechanism leading to the formation of cefazolin lactone, offering insights into the causative factors and analytical strategies for its control.
The Genesis of an Impurity: Unraveling the Cefazolin Lactone Formation Pathway
The formation of cefazolin lactone is a consequence of the inherent instability of the β-lactam ring, a hallmark of cephalosporins. This process is primarily a hydrolytic degradation pathway where the β-lactam ring is cleaved, followed by an intramolecular cyclization.
The degradation is initiated by the hydrolysis of the β-lactam ring, leading to the formation of cefazoloic acid.[1] This intermediate is unstable and can undergo further degradation. A key step in the formation of the lactone is the intramolecular attack of the carboxyl group, generated from the opened β-lactam ring, on the methylene group at the C-3 position of the dihydrothiazine ring. This results in the expulsion of the 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) leaving group and the formation of a lactone ring.
This intramolecular cyclization is a critical degradation pathway for cefazolin, particularly under acidic conditions.[1] The resulting cefazolin lactone is an inactive and undesirable impurity.
Visualizing the Mechanism
To fully appreciate the transformation, a visual representation of the reaction cascade is essential. The following diagram illustrates the key steps from the parent drug to the final lactone impurity.
Figure 1: The degradation pathway of cefazolin to cefazolin lactone.
Factors Influencing Lactone Formation: A Deeper Dive into Causality
The rate and extent of cefazolin lactone formation are not arbitrary. They are governed by a confluence of environmental and structural factors. Understanding these is paramount for developing robust formulation and storage strategies.
The Pivotal Role of pH
The stability of cefazolin is significantly influenced by pH.[2][3] Acidic conditions are known to accelerate the degradation of cefazolin to its lactone.[1] The kinetics of degradation follow a pseudo-first-order reaction, with the degradation rate being significantly higher in both acidic and alkaline solutions compared to a more neutral pH range.[3] A pH minimum for cefazolin degradation has been observed between pH 5.5 and 6.5, indicating the region of its greatest stability.[3]
The Impact of Temperature
As with most chemical reactions, temperature plays a crucial role in the degradation kinetics of cefazolin. Increased storage temperatures accelerate the rate of degradation, including the formation of cefazolin lactone.[2][4] Conversely, refrigerated conditions (e.g., 4°C) have been shown to significantly preserve the stability of cefazolin solutions, with formulations retaining over 90% of their initial concentration for extended periods.[2][4]
The Influence of the C-3 Side Chain
The nature of the substituent at the C-3 position of the cephalosporin nucleus is a key determinant of its stability. In cefazolin, the 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group is susceptible to displacement, facilitating the intramolecular cyclization that leads to lactone formation.
Analytical Vigilance: Detecting and Quantifying Cefazolin Lactone
The accurate detection and quantification of cefazolin lactone are critical for ensuring the quality and safety of cefazolin-containing products. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prevalent.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse method for the analysis of cefazolin and its impurities.[1][5][6][7] Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from its degradation products, including cefazolin lactone.[2]
Table 1: Typical Chromatographic Conditions for Cefazolin Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[8][9] |
| Detection | UV at approximately 254 nm or 270-272 nm.[7][8][10] |
| Flow Rate | Typically 1.0 - 2.0 mL/min.[8] |
| Temperature | Controlled room temperature or elevated (e.g., 45 °C).[8] |
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For the unequivocal identification and structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1][11] LC-MS/MS provides valuable fragmentation data that helps in confirming the structure of impurities like cefazolin lactone.[1]
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, plays a crucial role in the definitive characterization of isolated impurities.[1][12][13] These techniques provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of the lactone structure.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers aiming to study cefazolin degradation and lactone formation.
Protocol for Forced Degradation Studies
This protocol is designed to intentionally degrade cefazolin under various stress conditions to generate its degradation products for analytical method development and validation.
Workflow: Forced Degradation of Cefazolin
Figure 2: A typical workflow for forced degradation studies of cefazolin.
Step-by-Step Methodology:
-
Prepare a stock solution of cefazolin sodium in a suitable solvent (e.g., water or a relevant buffer).
-
Acidic Degradation: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary to accelerate degradation.[14]
-
Alkaline Degradation: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature.[14]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).[4][14]
-
Thermal Degradation: Heat the stock solution at a controlled temperature.
-
Photolytic Degradation: Expose the stock solution to UV light.[1][14]
-
Neutralize the acidic and basic samples to a suitable pH before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method and LC-MS for peak identification.
Protocol for HPLC Analysis of Cefazolin and Its Impurities
This protocol outlines a general procedure for the quantitative analysis of cefazolin and the detection of its lactone impurity.
Step-by-Step Methodology:
-
Prepare the mobile phase according to the validated method.
-
Prepare standard solutions of cefazolin and, if available, a reference standard of cefazolin lactone at known concentrations.
-
Prepare the sample solution by dissolving the cefazolin drug substance or product in the mobile phase or a suitable diluent.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the concentration of cefazolin and the percentage of the lactone impurity in the sample by comparing the peak areas to those of the standards.
Conclusion: Proactive Control for a Stable Therapeutic
The formation of cefazolin lactone is a critical degradation pathway that underscores the importance of rigorous control over formulation, storage, and handling of this vital antibiotic. A thorough understanding of the underlying chemical mechanism, the factors that promote this degradation, and the analytical tools to monitor it are essential for ensuring the delivery of a safe and effective therapeutic product. By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can proactively address the challenge of cefazolin lactone formation and uphold the highest standards of pharmaceutical quality.
References
- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of Analytical & Bioanalytical Techniques, 4(5).
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- Bundgaard, H., & Larsen, C. (1988). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 43(1-2), 101-110.
- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance.
- Donnelly, R. F. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 245–250.
- Zbrozek, A. S., Gotz, V. P., Soflin, D. L., & Dukes, G. E. (1987). Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles. American Journal of Hospital Pharmacy, 44(8), 1623–1627.
- Pharmaffili
- Donnelly, R. F. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 245–250.
- Pramar, Y. V., & Loucas, S. P. (1995). Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant. Journal of Ocular Pharmacology and Therapeutics, 11(4), 317-323.
- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013). Degradation pathway for (a) Impurity-I and (b) Impurity-II.
- Wang, J., et al. (2020). Degradation Mechanisms of Ofloxacin and Cefazolin Using Peroxymonosulfate Activated by Reduced Graphene Oxide-CoFe2O4 Composites. HKU Scholars Hub.
- Daicel Pharma Standards. Cefazolin Impurities Manufacturers & Suppliers.
- USP-NF. (2011). Cefazolin Sodium.
- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013).
- Larsen, J. L., & Jensen, J. (1979). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Dansk Tidsskrift for Farmaci, 53(1), 1-10.
- Bilski, P., & Sznitowska, M. (2007). PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica, 64(1), 59-65.
- Donnelly, R. F. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags.
- Chromservis. (n.d.).
- Papaioannidou, P., Nitsas, V., & Mirtsou-Fidani, V. (2009). Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro. Vojnosanitetski Pregled, 66(10), 785-790.
- de Oliveira, G. G., & Salgado, H. R. N. (2014). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. SciSpace.
- Justiz, O. H., et al. (2004). Simple enzymatic process for preparing cefazolin.
- Blair, A. D., Forrey, A. W., Meijsen, F. T., & Cutler, R. E. (1975). Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 8(2), 105-109.
- Li, Y., et al. (2017). Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR. Journal of Analytical Methods in Chemistry.
- Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2012). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Research and Reports in Medicinal Chemistry, 2, 19-25.
- Papaioannidou, P., Nitsas, V., & Mirtsou-Fidani, V. (2009). Hydrolysis of Cefazolin by Enzymes Produced by Pseudomonas Aeruginosa After Exposure to Ceftazidime in Vitro. PubMed.
- El-Gendy, A. E., El-Bardicy, M. G., & Loutfy, M. A. (2023). Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. Scientific Reports, 13(1), 1-11.
- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013). 1H NMR spectra of (a) Cefazolin Sodium (b) Impurity-I and (c) Impurity-II.
- Hussein, R. F., & Hammami, M. M. (2016). Rapid determination of cefazolin levels in human plasma by high performance liquid chromatography.
- Sivakumar, B., Parthasarathy, K., Murugan, R., & Sarangadhar, R. J. (2013). 13C NMR spectra of (a) Cefazolin Sodium; (b) Impurity-I; and (c) Impurity-II.
- PubChem. Cefazolin open ring lactone.
- Sklyarenko, A. V., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst.
- Boykin, D. W., Sullins, D. W., & Eisenbraun, E. J. (1992). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 30(2), 170-172.
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- Sklyarenko, A. V., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst.
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An In-depth Technical Guide to the Cefazolin Degradation Pathway: Formation of the Lactone Derivative
A Senior Application Scientist's Synthesis of Mechanism, Analytics, and Mitigation
Authored by: [Your Name/Gemini AI]
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cefazolin, a first-generation cephalosporin, is a cornerstone of antibacterial therapy. However, its inherent chemical instability, particularly in aqueous solutions, presents a significant challenge in its formulation and clinical use. A critical degradation pathway involves the intramolecular cyclization to form an inactive lactone derivative. This guide provides a comprehensive technical overview of this degradation pathway, elucidating the underlying chemical mechanisms, detailing robust analytical methodologies for its characterization, and discussing potential mitigation strategies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of Cefazolin-based therapeutics.
The Imperative of Stability: Understanding Cefazolin's Vulnerability
Cefazolin's therapeutic efficacy is intrinsically linked to the integrity of its β-lactam ring, a four-membered cyclic amide. This strained ring is the pharmacophore, responsible for acylating penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis and leading to bacterial lysis. However, this inherent ring strain also renders the molecule susceptible to nucleophilic attack, initiating a cascade of degradation reactions.
The formation of a lactone derivative is a particularly insidious degradation pathway as it signifies the cleavage of the β-lactam ring, resulting in a complete loss of antibacterial activity. This degradation is primarily facilitated by hydrolysis, a process significantly influenced by pH, temperature, and the presence of catalytic species.[1][2] For drug development professionals, a thorough understanding of this pathway is paramount for designing stable formulations, establishing appropriate storage conditions, and ensuring patient safety and therapeutic efficacy.
The Chemical Cascade: Unraveling the Lactonization Mechanism
The transformation of Cefazolin into its lactone derivative is a multi-step process initiated by the hydrolysis of the β-lactam ring. This process is particularly prominent under acidic conditions.[3]
Step 1: Acid-Catalyzed Hydrolysis of the β-Lactam Ring
Under acidic conditions, the carbonyl oxygen of the β-lactam ring is protonated, enhancing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the opening of the β-lactam ring and the formation of an intermediate, Cefazoloic acid .[3]
Step 2: Intramolecular Cyclization to the Lactone
Following the formation of Cefazoloic acid, the molecule exists in a conformation where the newly formed carboxylic acid group and the hydroxyl group (resulting from the hydrolysis) on the dihydrothiazine ring are in close proximity. This spatial arrangement facilitates an intramolecular esterification reaction. The hydroxyl group attacks the carboxylic acid carbonyl, leading to the formation of a five-membered lactone ring and the elimination of a water molecule. This final product is the inactive Cefazolin lactone .
Below is a visual representation of this degradation pathway:
Analytical Characterization: Detecting and Quantifying the Lactone Degradant
Robust analytical methodologies are crucial for the identification and quantification of the Cefazolin lactone and other degradation products. This ensures the quality, stability, and safety of Cefazolin formulations. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are instrumental in developing and validating stability-indicating analytical methods.[4]
Forced Degradation Protocol
A typical forced degradation study for Cefazolin involves subjecting the drug substance to various stress conditions to generate its degradation products.
Table 1: Representative Forced Degradation Conditions for Cefazolin
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 2.5 hours at room temperature | Generation of Cefazoloic acid and Cefazolin lactone.[3] |
| Base Hydrolysis | 0.1 M NaOH | Immediate analysis | Rapid degradation, formation of various products. |
| Oxidative | 3% H₂O₂ | 7 days at room temperature | Generation of oxidation products. |
| Thermal | 105°C | 28 hours | Generation of thermal degradants. |
| Photolytic | UV light exposure (e.g., 1.2 million lux hours) | 12 hours | Generation of photolytic degradation products. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for separating and quantifying Cefazolin and its degradation products. A stability-indicating HPLC method should be able to resolve the main Cefazolin peak from all potential degradants, including the lactone.
Protocol: Stability-Indicating HPLC Method for Cefazolin and its Lactone
-
Column: C18 reverse-phase column (e.g., YMC Pack Pro C18, 250 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 7.5 with ammonia).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A typical gradient could be: 0-7 min (15% B), 7-30 min (15-20% B), 30-35 min (20% B), 35-45 min (20-50% B), followed by column wash and re-equilibration.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[3]
This method allows for the separation of Cefazolin from its lactone and other impurities, enabling accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides an orthogonal detection method to HPLC-UV and is invaluable for the structural elucidation of unknown degradation products. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can confirm the identity of the Cefazolin lactone.
Protocol: LC-MS Analysis of Cefazolin Degradation Products
-
LC System: Utilize an HPLC system with a C18 column as described above.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is commonly employed.
-
Data Acquisition: Full scan mode to identify all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns of specific parent ions.
The expected m/z for Cefazolin lactone can be calculated based on its chemical formula and compared with the experimental data for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural characterization of degradation products. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, can provide detailed information about the chemical environment of each atom in the molecule, confirming the formation of the lactone ring and the cleavage of the β-lactam.[3]
NMR Data for Cefazolin and its Lactone Degradant
| Nucleus | Cefazolin (DMSO-d₆) | Cefazolin Lactone (D₂O) | Key Observations for Lactone Formation |
| ¹H NMR | Presence of characteristic β-lactam protons. | Absence of β-lactam protons. | Disappearance of signals corresponding to the intact β-lactam ring. |
| ¹³C NMR | Characteristic carbonyl carbon signal of the β-lactam ring (~165 ppm). | Shift in carbonyl carbon signal corresponding to the lactone carbonyl. | Change in chemical shift of the carbonyl carbon, indicating a change in its chemical environment from a lactam to a lactone. |
Note: Specific chemical shifts can vary depending on the solvent and instrument.
Mitigation Strategies: Preserving the Integrity of Cefazolin
Given that the lactonization of Cefazolin is primarily driven by hydrolysis, several strategies can be employed to minimize its occurrence in pharmaceutical formulations.
-
pH Control: Maintaining the pH of Cefazolin solutions within its optimal stability range (typically pH 4.5-6.0) is crucial.[1] The use of appropriate buffer systems can help maintain the desired pH.
-
Temperature Control: Cefazolin degradation is temperature-dependent, with higher temperatures accelerating the rate of hydrolysis.[2] Therefore, storage at controlled room temperature or under refrigeration, as specified for the product, is essential.
-
Lyophilization: For parenteral formulations, lyophilization (freeze-drying) to remove water can significantly enhance the long-term stability of Cefazolin by preventing hydrolysis in the solid state.
-
Excipient Compatibility: Careful selection of excipients is necessary to avoid any catalytic effects on Cefazolin degradation.
Conclusion
The degradation of Cefazolin to its inactive lactone derivative is a critical stability concern that demands a thorough understanding from a mechanistic and analytical perspective. This guide has provided a detailed overview of the acid-catalyzed lactonization pathway, from the initial hydrolysis of the β-lactam ring to the final intramolecular cyclization. The outlined analytical methodologies, including HPLC, LC-MS, and NMR, provide a robust framework for the detection, quantification, and characterization of this critical degradant. By implementing the discussed mitigation strategies, drug development professionals can enhance the stability of Cefazolin formulations, ensuring the delivery of a safe and effective therapeutic agent to patients.
References
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Sivakumar, B., Parthasarathy, K., Murugan, R., Jeyasudha, R., Murugan, S., & Saranghdar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. [Link]
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Namiki, Y., Tanabe, T., Kobayashi, T., Tanabe, J., Okimura, Y., Koda, S., & Morimoto, Y. (1987). Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution. Journal of Pharmaceutical Sciences, 76(3), 208-214. [Link]
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Khan Academy. (2014, March 13). Beta-lactam antibiotics | Carboxylic acids and derivatives | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
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Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944-948. [Link]
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Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 119, 7-12. [Link]
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Lalitha, N., & Pai, P. N. S. (2010). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Tropical Journal of Pharmaceutical Research, 9(1). [Link]
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ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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PubChem. (n.d.). Cefazoloic acid. National Center for Biotechnology Information. [Link]
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Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]
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An In-depth Technical Guide to the Chemical Structure of Cefazolin Lactone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Cefazolin, a first-generation cephalosporin, is a cornerstone in the armamentarium against bacterial infections. However, its efficacy is intrinsically linked to its chemical stability. A primary degradation pathway involves the hydrolysis of the strained β-lactam ring, leading to the formation of Cefazolin lactone. This guide provides a comprehensive technical overview of the chemical structure of Cefazolin lactone, a critical degradation product. We will delve into its formation mechanism, detailed structural elucidation through spectroscopic analysis, and its implications for the stability and quality control of Cefazolin-based therapeutics. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and quality assurance within the pharmaceutical industry.
Introduction: The Significance of Cefazolin and Its Degradation Products
Cefazolin is a semi-synthetic, broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its chemical scaffold is susceptible to degradation, particularly through the hydrolysis of its four-membered β-lactam ring.[2] This process leads to the formation of several degradation products, with Cefazolin lactone being a prominent impurity. The presence of such impurities can compromise the safety and efficacy of the drug product. Therefore, a thorough understanding of the chemical structure and formation of Cefazolin lactone is paramount for developing stable formulations and robust analytical methods for quality control.[3]
This guide will focus on the primary lactone structure formed via intramolecular cyclization following the opening of the β-lactam ring. It is important to distinguish this from a further degradation product, often referred to as "Cefazolin open ring lactone," which possesses a different molecular formula and structure.[4]
The Genesis of Cefazolin Lactone: A Mechanistic Perspective
The formation of Cefazolin lactone is a direct consequence of the inherent instability of the β-lactam ring in Cefazolin, especially in aqueous solutions. The degradation process is initiated by the hydrolytic cleavage of the amide bond within this strained ring system.
The reaction mechanism can be delineated as follows:
-
Nucleophilic Attack: The process begins with a nucleophilic attack on the carbonyl carbon of the β-lactam ring. In aqueous media, this nucleophile is typically a water molecule or a hydroxide ion.
-
Ring Opening: This attack leads to the opening of the β-lactam ring, forming an unstable intermediate known as cefazoloic acid.[5]
-
Intramolecular Cyclization (Lactonization): The newly formed carboxylic acid and the hydroxyl group (resulting from the hydrolysis) are now positioned to undergo an intramolecular esterification reaction. The hydroxyl group attacks the carboxylic acid moiety, leading to the formation of a more stable five-membered lactone ring and the elimination of a water molecule.
Caption: Formation pathway of Cefazolin Lactone from Cefazolin.
Unveiling the Molecular Architecture: Chemical Structure of Cefazolin Lactone
The intramolecular cyclization results in a significant alteration of the original Cefazolin structure. The resulting Cefazolin lactone is a distinct chemical entity with the following characteristics:
-
Molecular Formula: C₁₁H₁₀N₆O₄S[6]
-
Molecular Weight: 322.3 g/mol [6]
-
IUPAC Name: N-((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]furo[3,4-d][5][7]thiazin-6-yl)-2-(1H-tetrazol-1-yl)acetamide[8]
-
CAS Number: 1172998-53-6[9]
The core structure now features a fused ring system where the original dihydrothiazine ring is fused with a newly formed γ-lactone ring.
Sources
- 1. hub.hku.hk [hub.hku.hk]
- 2. Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cefazolin open ring lactone | C11H12N6O5S | CID 157010647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Cefazolin Lactone | CAS 1172998-53-6 | LGC Standards [lgcstandards.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Cefazolin Lactone
Abstract
Cefazolin, a first-generation cephalosporin, is a cornerstone antibiotic for treating numerous bacterial infections and for surgical prophylaxis. The stability of Cefazolin is a critical parameter in its formulation and storage, as it is susceptible to degradation under various stress conditions, including acidic, basic, and thermal stress. A primary degradation pathway involves the hydrolysis of the labile β-lactam ring, leading to the formation of several impurities. Among these, Cefazolin open-ring lactone is a significant degradation product that must be monitored to ensure the safety and efficacy of the drug product. This technical guide provides a comprehensive overview of the physical and chemical properties of Cefazolin open-ring lactone, its formation pathway, and the analytical methodologies essential for its characterization and quantification.
Molecular Identity and Structure
Cefazolin open-ring lactone is formed via the intramolecular cyclization of an intermediate that arises from the hydrolytic cleavage of the β-lactam ring in the parent Cefazolin molecule. Its formal chemical name is (R)-2-[2-(1H-Tetrazol-1-yl)acetamido]-2-[(R)-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d]thiazin-2-yl]acetic acid.
It is crucial to distinguish this compound from other Cefazolin impurities. For instance, "Cefazolin lactone" is also a term used for Cefazolin EP Impurity G, which has a different molecular formula (C11H10N6O4S) and structure. This guide focuses on the open-ring lactone, a key product of hydrolytic degradation.
Caption: Chemical Structure of Cefazolin Open-Ring Lactone.
Physical and Chemical Properties
The key physicochemical properties of Cefazolin open-ring lactone are summarized below. These data are compiled from chemical databases and supplier specifications.
| Property | Value | Source |
| IUPAC Name | (2R)-2-[(2R)-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d]thiazin-2-yl]-2-[[2-(tetrazol-1-yl)acetyl]amino]acetic acid | |
| Synonyms | Cefazolin open ring lactone, Cefazolin USP Related Compound C | |
| Molecular Formula | C₁₁H₁₂N₆O₅S | |
| Molecular Weight | 340.32 g/mol | |
| CAS Number | 1675245-01-8 | |
| Appearance | Solid (Typically a white to off-white powder) | Assumed from parent compound |
| Solubility | Soluble in Methanol | |
| XLogP3 | -1.2 | |
| Storage | 2-8°C |
Formation Pathway and Chemical Stability
Cefazolin lactone is not a synthetic precursor but rather a product of Cefazolin's degradation. The β-lactam ring, characteristic of all penicillin and cephalosporin antibiotics, is inherently strained and susceptible to hydrolysis.
Mechanism of Formation
Forced degradation studies have elucidated the pathway for lactone formation. Under acidic conditions, the primary degradation mechanism is the hydrolysis of the four-membered β-lactam ring of Cefazolin. This yields an unstable intermediate, cefazoloic acid. Subsequently, the carboxyl group formed from the ring-opening attacks the side chain, leading to an intramolecular esterification and the formation of the stable five-membered lactone ring.
Caption: Degradation pathway of Cefazolin to Cefazolin Open-Ring Lactone.
Stability Insights
The formation of Cefazolin lactone is a key indicator of drug substance or product degradation. Studies show that Cefazolin is particularly unstable in acidic and basic solutions. In acidic conditions (pH 3.5), significant degradation to the lactone and other impurities can be observed, especially when coupled with photolytic stress or heat. The rate of degradation is dependent on pH, temperature, and the presence of light, making control of these factors critical during manufacturing, formulation, and storage.
Analytical Characterization
The unambiguous identification and quantification of Cefazolin lactone require robust analytical techniques. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for separating and quantifying Cefazolin from its degradation products. A stability-indicating HPLC method must be able to resolve the main Cefazolin peak from all potential impurities, including the lactone.
-
Typical System: Reversed-phase HPLC with a C18 column is most common.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate or potassium phosphate) and an organic modifier like acetonitrile is typical. This allows for the effective separation of compounds with different polarities.
-
Detection: UV detection is standard, often monitored at 254 nm or 270 nm, where the chromophores of Cefazolin and its impurities absorb.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are indispensable for the structural confirmation of impurities.
-
Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode to detect the deprotonated molecular ion [M-H]⁻.
-
Mass-to-Charge Ratio (m/z): For Cefazolin open-ring lactone (C₁₁H₁₂N₆O₅S), the expected deprotonated molecular ion peak would be at an m/z corresponding to its molecular weight of ~340.3.
-
Fragmentation: MS/MS analysis provides structural information by fragmenting the molecular ion. The resulting fragmentation pattern is a unique fingerprint that helps confirm the identity of the lactone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive structural elucidation of isolated impurities. Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are used to assign all proton and carbon signals and confirm the connectivity, thus verifying the lactone structure. The chemical shifts observed in the NMR spectrum are unique to the lactone's structure and differ significantly from those of the parent Cefazolin, particularly around the newly formed ester and the opened β-lactam region.
Experimental Protocols
The following protocols are generalized methodologies based on published literature for the generation, analysis, and isolation of Cefazolin lactone. Researchers should adapt and validate these methods for their specific instrumentation and requirements.
Protocol: Forced Degradation for Lactone Generation
Causality: This protocol uses acidic conditions to intentionally hydrolyze the β-lactam ring of Cefazolin, promoting the formation of the open-ring lactone for analytical standard generation or method validation.
-
Preparation of Cefazolin Stock: Accurately weigh and dissolve Cefazolin sodium in water to a known concentration (e.g., 1 mg/mL).
-
Acid Stress: Take a 10 mL aliquot of the Cefazolin solution and add 5 mL of 0.1 N HCl.
-
Incubation: Keep the solution at room temperature for approximately 2.5 to 3 hours. The progress of degradation should be monitored periodically by HPLC to achieve the desired level of lactone formation without complete degradation of all components.
-
Neutralization: After incubation, carefully neutralize the solution with 0.1 N NaOH to a pH of ~7.0 to quench the reaction.
-
Analysis: Analyze the resulting solution using a validated stability-indicating HPLC-UV or LC-MS method.
Protocol: HPLC Analysis of Cefazolin and Degradation Products
Causality: This reversed-phase gradient method is designed to separate the relatively polar Cefazolin and its even more polar degradation products based on their differential partitioning between the stationary and mobile phases.
-
Chromatographic System:
-
Column: C18, 125 mm x 4 mm, 3 µm particle size.
-
Column Temperature: 45 °C.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 50 µL.
-
UV Detection: 254 nm.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 7.5 with ammonia. (This volatile buffer is suitable for LC-MS).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Elution Program:
-
Develop a gradient program that starts with a high percentage of aqueous mobile phase (A) to retain and separate early-eluting polar compounds and gradually increases the organic phase (B) to elute the parent drug and less polar impurities. A typical program might run over 30-40 minutes.
-
-
Sample Preparation: Dilute the sample from the forced degradation study with Mobile Phase A to an appropriate concentration for detection.
-
Data Analysis: Integrate the peaks and identify the Cefazolin lactone peak based on its retention time relative to a reference standard or by collecting the peak for MS analysis.
Protocol: Preparative HPLC for Lactone Isolation
Causality: This protocol scales up the analytical separation to isolate a sufficient quantity of the lactone for use as a reference standard and for full spectroscopic characterization (e.g., NMR).
-
System Configuration: Use a preparative HPLC system with a larger dimension C18 column (e.g., 250 x 50 mm, 10 µm).
-
Sample Loading: Concentrate the solution from a scaled-up forced degradation experiment and inject a large volume onto the column.
-
Isocratic Elution: For isolation of a specific compound, an isocratic or simple step-gradient mobile phase (e.g., 99:1 water:acetonitrile) may be used to maximize the resolution of the target peak.
-
Fraction Collection: Monitor the column effluent with a UV detector (e.g., at 210 nm) and collect the fractions corresponding to the Cefazolin lactone peak.
-
Post-Isolation Processing:
-
Pool the collected fractions containing the pure compound.
-
Concentrate the solution using a rotary evaporator under reduced pressure.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the isolated lactone as a solid powder.
-
Confirm the purity and identity of the isolated material using analytical HPLC, MS, and NMR.
-
Conclusion
Cefazolin open-ring lactone is a critical impurity to monitor in Cefazolin sodium drug substance and finished products. Its presence is a direct indicator of
An In-Depth Technical Guide to the Discovery and History of Cefazolin Lactone
A Note from the Senior Application Scientist: In the landscape of pharmaceutical sciences, the journey of a drug molecule from its synthesis to its therapeutic action is often shadowed by the subtle transformations it undergoes. This guide is dedicated to one such transformation product of the widely-used antibiotic, Cefazolin. We will delve into the discovery and history of Cefazolin lactone, not as a mere impurity, but as a case study in the importance of understanding drug stability and degradation. For researchers and drug development professionals, this guide aims to provide a comprehensive technical resource, grounded in scientific literature and practical insights.
Introduction: The Genesis of Cefazolin and the Imperative of Stability
Cefazolin, a first-generation cephalosporin antibiotic, has been a cornerstone in the treatment of bacterial infections since its commercial introduction in 1971.[1] Its broad spectrum of activity against Gram-positive and some Gram-negative bacteria, coupled with a favorable pharmacokinetic profile, has cemented its place in clinical practice.[2] The efficacy of any pharmaceutical agent, however, is intrinsically linked to its stability. The degradation of a drug can lead to a loss of potency and the formation of new chemical entities, or impurities, which may have their own pharmacological and toxicological profiles.
The study of drug degradation is not merely an academic exercise; it is a regulatory mandate. Health authorities worldwide require rigorous stability testing and the identification and characterization of any degradation product present at levels of 0.1% or higher.[3] It is within this framework of ensuring drug safety and efficacy that Cefazolin lactone emerged from the shadows of its parent compound.
The Discovery of Cefazolin Lactone: A Tale Told in Chromatograms
The identification of Cefazolin lactone is intrinsically tied to the development and application of stability-indicating analytical methods, primarily high-performance liquid chromatography (HPLC). In numerous forced degradation studies, where Cefazolin sodium was subjected to stress conditions such as acid, base, oxidation, and heat, a consistent, previously unknown peak would appear in the chromatograms.[3][4] These studies, designed to ensure that the analytical method can separate the intact drug from its degradation products, were the crucible in which Cefazolin lactone was first observed.
While a singular "discovery" paper is not readily identifiable, the collective body of literature on Cefazolin's stability points to its recognition as a significant degradation product. These investigations revealed that Cefazolin is particularly susceptible to hydrolysis, leading to the formation of several degradation products, with Cefazolin lactone being a prominent player, especially under acidic conditions.[3][5]
The Chemistry of Transformation: Unraveling the Formation of Cefazolin Lactone
The formation of Cefazolin lactone is a classic example of intramolecular cyclization, a common degradation pathway for cephalosporins. The mechanism is not a direct conversion from Cefazolin but proceeds through a key intermediate, cefazoloic acid.
The Precursor: Cefazoloic Acid
Under acidic conditions, the primary degradation pathway for Cefazolin involves the hydrolysis of the β-lactam ring to form cefazoloic acid.[5] This intermediate is characterized by the opening of the four-membered β-lactam ring, resulting in a carboxylic acid and a secondary amine.
The Lactonization Step
Once cefazoloic acid is formed, the stage is set for the intramolecular cyclization that yields Cefazolin lactone. The carboxylic acid group, generated from the opening of the β-lactam ring, is positioned in close proximity to the hydroxyl group that can be formed at the C-4 position of the dihydrothiazine ring. Under acidic catalysis, an intramolecular esterification reaction occurs, leading to the formation of a stable five-membered lactone ring.[5]
Diagram: Proposed Mechanism of Cefazolin Lactone Formation
Caption: Proposed pathway for the formation of Cefazolin lactone from Cefazolin under acidic conditions.
Structural Elucidation and Characterization
The definitive identification of Cefazolin lactone was achieved through a combination of sophisticated analytical techniques. Researchers isolated the impurity from degraded samples of Cefazolin using preparative HPLC.[3] The isolated compound was then subjected to a battery of spectroscopic analyses:
-
Mass Spectrometry (MS): Provided the molecular weight of the compound and, through fragmentation patterns (MS/MS), offered clues about its structure, confirming the loss of elements corresponding to the opening of the β-lactam ring and subsequent lactonization.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques were instrumental in piecing together the precise connectivity of the atoms, confirming the formation of the lactone ring and the overall structure of the molecule.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Revealed the presence of key functional groups, such as the ester carbonyl of the lactone ring, and the absence of the characteristic β-lactam carbonyl stretch, providing further evidence of the transformation.[3]
These combined analytical efforts led to the unambiguous structural assignment of Cefazolin open-ring lactone.
| Compound | Molecular Formula | Molecular Weight |
| Cefazolin | C₁₄H₁₄N₈O₄S₃ | 454.51 g/mol |
| Cefazolin Lactone | C₁₁H₁₂N₆O₅S | 340.31 g/mol |
Synthesis of Cefazolin Lactone as a Reference Standard
The availability of pure Cefazolin lactone is crucial for its use as a reference standard in analytical methods. This allows for the accurate quantification of this impurity in Cefazolin drug substances and products. While detailed synthetic procedures are often proprietary, the principles of its formation can be leveraged for its synthesis in a laboratory setting.
General Synthetic Approach
A common strategy for synthesizing Cefazolin lactone involves the controlled degradation of Cefazolin under acidic conditions.
Experimental Protocol: Synthesis of Cefazolin Lactone (Illustrative)
-
Dissolution: Dissolve a known quantity of Cefazolin sodium in an acidic aqueous solution (e.g., dilute hydrochloric acid or formic acid).
-
Reaction: Stir the solution at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to facilitate the hydrolysis of the β-lactam ring and subsequent lactonization. The reaction progress can be monitored by HPLC.
-
Purification: Once the desired level of conversion is achieved, the reaction mixture is subjected to preparative HPLC to isolate the Cefazolin lactone from the remaining Cefazolin, cefazoloic acid, and other degradation products.
-
Characterization: The purity and identity of the isolated Cefazolin lactone are confirmed using the analytical techniques described in the previous section (MS, NMR, FT-IR).
Diagram: Workflow for Cefazolin Lactone Synthesis and Purification
Sources
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- 2. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 5. cleanchemlab.com [cleanchemlab.com]
Biological activity of Cefazolin lactone
An In-Depth Technical Guide to the Biological Activity of Cefazolin Lactone
Abstract
Cefazolin, a first-generation cephalosporin, is a cornerstone of antibacterial therapy, particularly for surgical prophylaxis. Its efficacy is intrinsically linked to the chemical integrity of its β-lactam ring. However, like all β-lactam antibiotics, cefazolin is susceptible to degradation, leading to the formation of various products, including Cefazolin Lactone. This guide provides a comprehensive technical analysis of Cefazolin Lactone, beginning with its formation through the degradation of the parent molecule. We will explore the structural basis for its anticipated loss of antibacterial activity and discuss the methodologies required to study its formation. This document synthesizes current knowledge to offer a field-proven perspective for researchers, scientists, and drug development professionals on the chemical stability and biological implications of cefazolin degradation.
Cefazolin: Mechanism of Action and Inherent Instability
Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its primary molecular target is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3] By acylating the active site of these enzymes, cefazolin blocks the final transpeptidation step in peptidoglycan synthesis, a critical component of the cell wall.[4] This disruption leads to cell lysis and bacterial death.[2] The efficacy of this mechanism is entirely dependent on the strained four-membered β-lactam ring, which is highly reactive and essential for acylating the PBPs.[3]
However, this reactive nature also makes the molecule susceptible to hydrolysis, which opens the β-lactam ring and renders the antibiotic inactive. This degradation can be influenced by various factors including pH, temperature, and the presence of other chemical agents.[5][6][7] One of the key degradation products identified under acidic conditions is Cefazolin Lactone.[8]
Formation and Chemical Structure of Cefazolin Lactone
The formation of Cefazolin Lactone is a direct consequence of the hydrolysis of the parent drug. The process typically proceeds through a two-step mechanism, particularly under acidic conditions.
-
β-Lactam Ring Opening: The initial step is the hydrolytic cleavage of the amide bond within the β-lactam ring. This reaction forms an unstable intermediate, Cefazoloic acid, which possesses a carboxylic acid group and a secondary amine.
-
Intramolecular Cyclization (Lactonization): Following the ring opening, the newly formed carboxylic acid group can undergo an intramolecular esterification reaction with a hydroxyl group that results from the rearrangement of the enamine moiety. This cyclization results in the formation of a stable five-membered lactone ring.[8]
This transformation fundamentally alters the chemical architecture of the molecule, eliminating the strained β-lactam ring that is the pharmacophore responsible for its antibacterial activity.
Analysis of Biological Activity
Direct experimental data on the isolated biological activity of Cefazolin Lactone is scarce in peer-reviewed literature. However, based on the well-established mechanism of action for β-lactam antibiotics, we can make authoritative deductions about its expected biological profile.
Antibacterial Inactivity: The Consequence of a Lost Pharmacophore
The antibacterial activity of cefazolin is irrefutably tied to the electrophilic character of the carbonyl carbon in the β-lactam ring, which allows it to acylate the serine residue in the active site of bacterial PBPs. The formation of Cefazolin Lactone involves the complete destruction of this ring.
The resulting lactone structure is a stable, five-membered ester ring that lacks the necessary steric and electronic properties to bind to and inhibit PBPs. Therefore, Cefazolin Lactone is presumed to be devoid of clinically significant antibacterial activity. The loss of the β-lactam ring is a definitive indicator of inactivation.
Potential for Immunological Response: A Theoretical Consideration
While inactive as an antibiotic, degradation products of β-lactams can sometimes play a role in hypersensitivity reactions. The parent drug or its degradation products can act as haptens, covalently binding to host proteins to form immunogenic conjugates that can trigger an allergic response. For penicillins, the major antigenic determinant is the penicilloyl group, formed from the opening of the β-lactam ring.
It is theoretically possible that Cefazolin Lactone or its precursors could similarly bind to proteins and elicit an immune response. However, there is currently no direct clinical or experimental evidence to suggest that Cefazolin Lactone is a major antigenic determinant in cefazolin-related allergies. The primary focus for cross-reactivity studies in cephalosporins has been on the similarity of the R-group side chains rather than degradation products.[9] Further research is required to determine if Cefazolin Lactone has any significant immunogenic potential.
Methodologies for Analysis and Characterization
The study of Cefazolin Lactone necessitates robust analytical methods capable of separating and identifying various degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: Stability-Indicating HPLC Method
This protocol describes a general approach for developing a stability-indicating HPLC method based on principles outlined in the literature.[5][8]
Objective: To separate Cefazolin from its degradation products, including Cefazolin Lactone.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Anhydrous disodium hydrogen orthophosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Cefazolin reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffer solution (e.g., 20 mM phosphate buffer) and adjust to a suitable pH (e.g., pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution: Develop a gradient program that starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B to elute the more non-polar degradation products. An example gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Ramp to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve a known quantity of Cefazolin in the mobile phase or a suitable diluent.
-
For forced degradation samples, dilute the reaction mixture appropriately before injection.
-
-
Analysis: Inject the prepared samples and monitor the chromatogram. The retention times for Cefazolin and its impurities, including Cefazolin Lactone, should be distinct, demonstrating the method's specificity.
Protocol: Forced Degradation Study
Forced degradation studies are essential to generate degradation products and validate the stability-indicating nature of an analytical method.[8]
Objective: To intentionally degrade Cefazolin under controlled stress conditions to produce impurities, including Cefazolin Lactone.
Conditions:
-
Acid Hydrolysis:
-
Dissolve Cefazolin in 0.1 M Hydrochloric Acid.
-
Incubate at 60°C for 2-4 hours.
-
Neutralize the solution with 0.1 M Sodium Hydroxide.
-
Dilute to a suitable concentration and analyze by HPLC. This condition is most likely to generate Cefazolin Lactone.[8]
-
-
Base Hydrolysis:
-
Dissolve Cefazolin in 0.1 M Sodium Hydroxide.
-
Incubate at room temperature for 1-2 hours.
-
Neutralize with 0.1 M Hydrochloric Acid.
-
Dilute and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve Cefazolin in a 3% solution of Hydrogen Peroxide.
-
Incubate at room temperature for 6-8 hours.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid Cefazolin powder in an oven at 105°C for 24 hours.
-
Dissolve the powder, dilute, and analyze by HPLC.
-
Clinical and Pharmaceutical Significance
The formation of the inactive Cefazolin Lactone has significant implications for drug development and clinical practice.
-
Loss of Potency: The degradation of Cefazolin to its lactone form represents a direct loss of active pharmaceutical ingredient (API). This can lead to sub-therapeutic dosing if the stability of the drug is compromised.[6]
-
Formulation and Storage: Pharmaceutical formulations must be developed to minimize degradation. This includes optimizing pH, selecting appropriate excipients, and defining strict storage conditions (e.g., refrigeration, protection from light) to ensure the product maintains its potency throughout its shelf life.[10][11]
-
Administration: Reconstituted solutions of Cefazolin for injection have a limited window of stability. Hospital pharmacies must adhere to established guidelines for storage time and temperature to prevent the administration of a degraded, less effective product.[7]
Conclusion and Future Directions
Cefazolin Lactone is a significant degradation product of Cefazolin, formed via the hydrolysis of the essential β-lactam ring. Its formation results in a complete loss of the antibacterial activity that defines the therapeutic utility of the parent drug. While its direct role in hypersensitivity reactions remains unproven, its presence serves as a critical marker for the chemical instability and loss of potency of Cefazolin preparations.
Future research should focus on the definitive isolation and characterization of Cefazolin Lactone to confirm its lack of antimicrobial activity through in vitro susceptibility testing. Furthermore, immunological studies could clarify its potential, if any, to act as a hapten and contribute to allergic phenomena. For drug development professionals, continued focus on creating more stable formulations and defining optimal storage and handling procedures is paramount to ensuring that Cefazolin's full therapeutic benefit is delivered to patients.
References
- Khan DA, Banerji A, Blumenthal KG, et al. Drug allergy: A 2022 practice parameter update. J Allergy Clin Immunol. 2022.
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Gaeta F, Valluzzi RL, Caruso C, et al. Cefazolin Hypersensitivity: Toward Optimized Diagnosis. J Allergy Clin Immunol Pract. 2016. Available from: [Link]
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Wikipedia contributors. Cefazolin. Wikipedia, The Free Encyclopedia. Available from: [Link]
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Buttner R. Pharm 101: Cephazolin. LITFL. 2020. Available from: [Link]
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Medcrine. Cefazolin: Indications, Dosage, Mechanism of action and side effects. Medcrine. 2025. Available from: [Link]
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Boeva L, Zlatanov L, Michailova S, et al. Comparative study of antibacterial activity of cefazolin sodium and of its crystalline modifications. Int J Pharm. 1999. Available from: [Link]
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Drugs.com. CeFAZolin Monograph for Professionals. Drugs.com. 2025. Available from: [Link]
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Romano A, Viola M, Gaeta F, et al. Tolerability of Cefazolin and Ceftibuten in Patients with IgE-Mediated Aminopenicillin Allergy. J Allergy Clin Immunol Pract. 2020. Available from: [Link]
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American Academy of Allergy, Asthma & Immunology. Cefazolin testing and challenge. AAAAI. 2022. Available from: [Link]
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Hsieh S. Is Cefazolin Safe For Patients With Beta-lactam Allergy. YouTube. 2023. Available from: [Link]
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Sivakumar B, Parthasarathy K, Sarangadharan R, et al. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. 2013. Available from: [Link]
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Donnelly RF. Sample chromatograms of cefazolin sodium and degradation products. ResearchGate. 2010. Available from: [Link]
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Sivakumar B, Parthasarathy K, Sarangadharan R, et al. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Sci Pharm. 2013. Available from: [Link]
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Rojanarata T, Sa-nguanpuag S, O-chareonrat C, et al. Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant-Based Preservatives. J Ocul Pharmacol Ther. 2011. Available from: [Link]
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Sivakumar B, Parthasarathy K, Sarangadharan R, et al. Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. ResearchGate. 2013. Available from: [Link]
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Sivakumar B, Parthasarathy K, Sarangadharan R, et al. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar. 2013. Available from: [Link]
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Reller LB, Karney WW, Beaty HN, et al. Bactericidal activity and pharmacology of cefazolin. Antimicrob Agents Chemother. 1973. Available from: [Link]
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Reller LB, Karney WW, Beaty HN, et al. Bactericidal Activity and Pharmacology of Cefazolin. Antimicrob Agents Chemother. 1973. Available from: [Link]
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Donnelly RF. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. Can J Hosp Pharm. 2010. Available from: [Link]
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Kłys M, Gucwa K, Stochmal A, et al. Antimicrobial Activity of Lactones. Int J Mol Sci. 2022. Available from: [Link]
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Wicha SG, Kees MG, Solms A, et al. Target Attainment and Population Pharmacokinetics of Cefazolin in Patients with Invasive Staphylococcus aureus Infections: A Prospective Cohort Study. Antibiotics (Basel). 2024. Available from: [Link]
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Cleanchem. Cefazolin Open-Ring Lactone (USP). Cleanchem. Available from: [Link]
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American Society of Health-System Pharmacists. Cefazolin Sodium. ASHP. Available from: [Link]
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Kodym A, Bilski P, Domańska A, et al. Physical and chemical properties and stability of sodium cefazolin in buffered eye drops determined with HPLC method. Acta Pol Pharm. 2012. Available from: [Link]
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Hydrolysis of Cefazolin to form lactone
An In-Depth Technical Guide to the Hydrolysis of Cefazolin and Subsequent Lactone Formation
Abstract
Cefazolin, a first-generation cephalosporin, is a cornerstone antibiotic for treating various bacterial infections. However, its efficacy is intrinsically linked to its chemical stability. The integrity of the β-lactam ring is paramount for its antibacterial activity, and its cleavage through hydrolysis renders the drug inactive. This guide provides a detailed technical exploration of the hydrolytic degradation of Cefazolin, with a specific focus on the intramolecular cyclization pathway that leads to the formation of an inactive lactone. We will dissect the underlying chemical mechanisms, explore the critical factors influencing the rate of degradation, and present robust analytical methodologies for the detection and characterization of these degradation products. This document is intended for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry who require a deep, mechanistic understanding of Cefazolin stability.
Introduction: The Clinical Imperative for Cefazolin Stability
Cefazolin exerts its bactericidal effect by acylating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This acylation is facilitated by the high reactivity of the strained four-membered β-lactam ring. Any process that compromises this ring, such as hydrolysis, leads to a loss of antibacterial potency. The formation of degradation products, including the Cefazolin lactone, is not only a matter of diminished efficacy but also a potential source of impurities that must be monitored and controlled according to regulatory standards[1][2]. Understanding the kinetics and pathways of this degradation is therefore critical for developing stable formulations, establishing appropriate storage conditions, and ensuring patient safety.
The Chemical Trajectory: From Active Antibiotic to Inactive Lactone
The degradation of Cefazolin to its corresponding lactone is a multi-step process initiated by the cleavage of the β-lactam ring. This process is highly dependent on the solution's pH.
Step 1: Hydrolysis of the β-Lactam Ring
The primary and rate-limiting step in this degradation pathway is the hydrolysis of the amide bond within the β-lactam ring. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH below 4.5), the carbonyl oxygen of the β-lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water[1]. This leads to the opening of the ring to form an inactive intermediate, Cefazoloic acid[1].
-
Base-Catalyzed Hydrolysis: In neutral to alkaline environments (rapidly above pH 8.5), the hydroxide ion acts as a potent nucleophile, directly attacking the β-lactam carbonyl carbon[3][4][5]. This pathway is often more aggressive and leads to a faster degradation rate compared to acid-catalyzed hydrolysis.
Step 2: Intramolecular Cyclization to Cefazolin Lactone
Once the β-lactam ring is opened to form Cefazoloic acid, the newly formed carboxylic acid group is positioned in close proximity to the double bond in the dihydrothiazine ring. This spatial arrangement facilitates a spontaneous, intramolecular nucleophilic attack, resulting in the formation of a thermodynamically stable five-membered lactone ring[1]. This lactone is a known degradation impurity listed in the European Pharmacopoeia[1].
The overall transformation is visually represented in the following reaction pathway.
Caption: Hydrolytic degradation pathway of Cefazolin to Cefazolin Lactone.
Key Factors Influencing Hydrolysis and Lactonization
The stability of Cefazolin in aqueous solution is not absolute and is significantly influenced by several environmental and formulation factors. A comprehensive understanding of these factors is essential for mitigating degradation.
| Factor | Effect on Hydrolysis Rate | Mechanistic Rationale | Key References |
| pH | U-shaped pH-rate profile. Minimum degradation between pH 5.5-6.5. Rapid increase below pH 4.5 and above pH 8.5. | Specific acid and base catalysis of β-lactam hydrolysis. The drug is most stable near its isoelectric point. | [3][4][5][6] |
| Temperature | Rate increases significantly with increasing temperature. | Hydrolysis is a chemical reaction with positive activation energy. Higher temperatures provide the energy needed to overcome this barrier. | [4][6] |
| Buffer Species | Phosphate buffers have been shown to exert a catalytic effect on the degradation rate. | General base catalysis, where the buffer species (e.g., HPO₄²⁻) acts as a nucleophile or proton shuttle, accelerating hydrolysis. | [4] |
| Concentration | Generally follows pseudo-first-order kinetics. | The rate is dependent on the Cefazolin concentration, but in aqueous solution, water is in vast excess and its concentration is considered constant. | [4] |
| Light | Exposure to UV light can cause degradation. | Photolytic degradation can occur, leading to the formation of various impurities. | [1][7] |
Experimental Protocols for Studying Cefazolin Degradation
To properly characterize the formation of Cefazolin lactone and other degradation products, a systematic approach involving forced degradation studies and a validated stability-indicating analytical method is required.
Forced Degradation (Stress Testing)
The objective of forced degradation is to intentionally degrade the Cefazolin sample to generate its potential degradation products, including the lactone. This is crucial for developing and validating an analytical method that can separate all impurities from the parent peak.
Protocol: Acid-Induced Degradation for Lactone Formation
-
Preparation of Cefazolin Stock: Accurately weigh and dissolve Cefazolin Sodium in water to prepare a 1.0 mg/mL stock solution.
-
Acid Treatment: Transfer 5 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1 M HCl.
-
Incubation: Heat the solution in a water bath at 60°C for 2 hours. The elevated temperature accelerates the degradation process[4].
-
Neutralization: After incubation, cool the solution to room temperature and carefully neutralize it by adding 1 mL of 1 M NaOH.
-
Dilution: Dilute the final solution to the 10 mL mark with the mobile phase and mix thoroughly.
-
Analysis: Immediately analyze the sample by HPLC to prevent further degradation. An untreated, neutralized sample should be run as a control.
Note: Similar protocols can be developed for base-induced (using NaOH), oxidative (using H₂O₂), photolytic (UV light exposure), and thermal degradation to ensure the analytical method is comprehensive[1][8][9].
Stability-Indicating Analytical Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for quantifying Cefazolin and its impurities[1][8][10]. A method is considered "stability-indicating" if it can resolve the parent drug from all degradation products without interference.
Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | YMC Pack Pro C18-RP (250 x 4.6 mm, 5 µm) | A C18 reversed-phase column provides excellent retention and separation for moderately polar compounds like Cefazolin and its degradants[1]. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 7.5 | A volatile buffer suitable for LC-MS compatibility if further characterization is needed[1]. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute compounds from the C18 column. |
| Gradient Elution | Time-programmed gradient | A gradient is necessary to resolve early-eluting polar degradants from the main Cefazolin peak and later-eluting impurities. |
| Flow Rate | 1.2 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times[1]. |
| Column Temperature | 45 °C | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled to prevent on-column degradation[1]. |
| Detection | UV at 254 nm | Cefazolin and its degradation products contain chromophores that absorb in the UV range. 254 nm provides good sensitivity[1]. |
| Injection Volume | 50 µL | Adjusted based on sample concentration and detector sensitivity[1]. |
Characterization of the Lactone
While HPLC-UV can quantify the lactone, its definitive identification requires more sophisticated techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides the molecular weight of the degradation product and its fragmentation pattern, which serves as a structural fingerprint[1][8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural information, allowing for the unambiguous assignment of the lactone structure by mapping the chemical environment of each atom[1][11][12].
The following diagram illustrates a comprehensive workflow for the study of Cefazolin hydrolysis.
Caption: Experimental workflow for Cefazolin hydrolysis and lactone analysis.
Conclusion and Future Perspectives
The hydrolysis of Cefazolin to its lactone is a clinically relevant degradation pathway that is highly sensitive to pH and temperature. For pharmaceutical scientists, controlling these parameters is paramount in the design of stable liquid formulations and in defining appropriate handling and storage procedures for reconstituted solutions. The methodologies outlined in this guide, from forced degradation to advanced analytical characterization, provide a robust framework for studying this phenomenon. By applying these principles, researchers can ensure the development of safe, stable, and effective Cefazolin products. Future work may focus on the use of stabilizing excipients, such as chelating agents or antioxidants, and the development of novel formulations like lyophiles or non-aqueous preparations to further mitigate hydrolytic degradation.
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Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]
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National Center for Biotechnology Information. (n.d.). Cefazolin. In PubChem. Retrieved from [Link]
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Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944-948. [Link]
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American Society of Health-System Pharmacists. (n.d.). Cefazolin Sodium. ASHP Publications. Retrieved from [Link]
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Balasubramanian, S., Parthasarathy, K., Raman, M., & Sarangadhar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of Chemistry, 2013, 951060. [Link]
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Bundgaard, H., & Larsen, C. (1987). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. Journal of Pharmaceutical Sciences, 76(9), 677-683. [Link]
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Godbillon, J., & Schuber, J. (1987). Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles. American Journal of Hospital Pharmacy, 44(10), 2330-2334. [Link]
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Pemberton, L. F., et al. (2020). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Proceedings of the National Academy of Sciences, 117(19), 10356-10365. [Link]
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Rattie, E. S., Zimmerman, J. J., & Ravin, L. J. (1979). Degradation kinetics of a new cephalosporin derivative in aqueous solution. Journal of Pharmaceutical Sciences, 68(11), 1369-1374. [Link]
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Pedroso, T. M., & Salgado, H. R. N. (2016). Methods for qualitative analysis of cefazolin sodium raw material and pharmaceutical product. ResearchGate. [Link]
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Balasubramanian, S., et al. (2013). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. Accepted Author Version. [Link]
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Balasubramanian, S., et al. (2013). ¹H NMR spectra of (a) Cefazolin Sodium (b) Impurity-I and (c) Impurity-II. ResearchGate. [Link]
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Tzouvelekis, L. S., et al. (2000). Hydrolysis of Cefazolin by Enzymes Produced by Pseudomonas Aeruginosa After Exposure to Ceftazidime in Vitro. Clinical Microbiology and Infection, 6(10), 551-555. [Link]
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Liu, G., et al. (2019). Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR. Molecules, 24(18), 3344. [Link]
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Hu, J., et al. (2018). Application of Solid-State NMR to Reveal Structural Differences in Cefazolin Sodium Pentahydrate From Different Manufacturing Processes. Frontiers in Chemistry, 6, 113. [Link]
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Tzouvelekis, L. S., et al. (2000). Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro. ResearchGate. [Link]
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Balasubramanian, S., et al. (2013). ¹³C NMR spectra of (a) Cefazolin Sodium; (b) Impurity-I; and (c) Impurity-II. ResearchGate. [Link]
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A-Technical-Guide-to-the-Spectroscopic-Properties-of-Cefazolin-Lactone
An In-depth Analysis for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Cefazolin lactone, a significant degradation product of the first-generation cephalosporin antibiotic, Cefazolin. As the stability and purity of pharmaceutical compounds are paramount, understanding the structural and spectral properties of degradation products is critical for quality control, stability testing, and formulation development. This document synthesizes theoretical knowledge with practical, field-proven insights into the analytical methodologies required to identify and characterize Cefazolin lactone. We will delve into the mechanistic basis of its formation, predict its spectroscopic signatures using Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed experimental protocols. This guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, technical understanding of Cefazolin and its derivatives.
Introduction: The Imperative of Degradation Product Analysis
Cefazolin is a widely utilized β-lactam antibiotic effective against a range of bacterial infections.[1] Its therapeutic efficacy is intrinsically linked to the integrity of its β-lactam ring.[2][3] However, like all β-lactam antibiotics, Cefazolin is susceptible to degradation, primarily through hydrolysis, which leads to the opening of this critical ring structure.[4][5] Such degradation can be induced by various conditions, including acidic or alkaline pH, heat, and light.[6][7]
The formation of degradation products, such as Cefazolin lactone, results in a loss of antibacterial activity and introduces impurities into the drug substance or product.[8] Regulatory bodies mandate the identification and characterization of any impurity present at levels greater than 0.1%.[9] Therefore, a robust analytical framework for identifying and quantifying these degradants is not merely a scientific exercise but a regulatory necessity. This guide focuses specifically on Cefazolin lactone, a known impurity listed in the European Pharmacopeia, providing the foundational spectroscopic knowledge required for its unambiguous identification.[9]
The Genesis of Cefazolin Lactone: A Degradation Pathway
The formation of Cefazolin lactone is a direct consequence of the hydrolysis of the β-lactam ring in Cefazolin. This process is particularly notable under acidic conditions.[9] The initial step involves the hydrolysis of the four-membered β-lactam ring to form an intermediate, Cefazoloic acid. Subsequently, this intermediate can undergo an intramolecular cyclization to form the more stable five-membered lactone ring.[9]
This transformation fundamentally alters the molecule's chemical structure and, consequently, its spectroscopic properties. Understanding this pathway is the first step in predicting the spectral changes that differentiate the parent drug from its lactone degradant.
Caption: Degradation pathway of Cefazolin to Cefazolin Lactone.
Spectroscopic Characterization: A Multi-faceted Approach
The structural transformation from Cefazolin to its lactone derivative is significant and can be readily detected by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unequivocal identification.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, offering direct evidence of the compound's elemental composition and structural motifs.
-
Infrared (IR) Spectroscopy: Probes the functional groups within the molecule. The key diagnostic feature for Cefazolin lactone formation is the change in the carbonyl stretching frequencies upon opening of the strained β-lactam ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers a detailed map of the proton and carbon environments within the molecule. The chemical shifts of atoms near the site of ring-opening will be significantly altered, providing definitive structural confirmation.
Predicted Spectroscopic Data of Cefazolin Lactone
While a complete, isolated spectrum for Cefazolin lactone is not widely published in primary literature, we can predict its key spectroscopic features based on the known degradation pathway and data from analogous compounds.[9]
Mass Spectrometry (MS)
The primary utility of MS is the determination of the molecular weight. The lactonization process involves the addition of a water molecule (hydrolysis) followed by an intramolecular rearrangement.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected Observation |
| Cefazolin | C₁₄H₁₄N₈O₄S₃ | 454.0300 | [M+H]⁺ at m/z 455.0378 |
| Cefazolin Lactone | C₁₁H₁₂N₆O₅S | 340.0590 | [M+H]⁺ at m/z 341.0668[10] |
Rationale for Selection: Electrospray ionization (ESI) in positive mode is a common and effective technique for analyzing polar molecules like Cefazolin and its degradation products, typically yielding the protonated molecular ion [M+H]⁺.[11] Tandem MS (MS/MS) would be employed to further confirm the structure by analyzing fragmentation patterns. For Cefazolin open-ring lactone, product ions at m/z 169.12 and 141.96 have been reported in biocatalyst degradation experiments.[12]
Infrared (IR) Spectroscopy
The most telling change in the IR spectrum upon formation of Cefazolin lactone is the disappearance of the characteristic β-lactam carbonyl stretch and the appearance of a new lactone carbonyl stretch.
| Functional Group | Expected Wavenumber (cm⁻¹) in Cefazolin | Expected Wavenumber (cm⁻¹) in Cefazolin Lactone | Reason for Change |
| β-Lactam C=O Stretch | ~1776 cm⁻¹[9] | Absent | The four-membered, strained β-lactam ring is opened. |
| Amide I C=O Stretch | ~1689 cm⁻¹[9] | Present (may shift slightly) | The amide linkage of the side chain remains intact. |
| Lactone C=O Stretch | Absent | ~1760 - 1780 cm⁻¹ | Formation of a new, five-membered ester (lactone) ring. |
| Carboxylic Acid O-H Stretch | Absent | Broad, ~2500-3300 cm⁻¹ | Presence of a carboxylic acid group in the open-ring structure. |
Rationale for Selection: The high vibrational frequency of the β-lactam carbonyl is a direct result of the significant ring strain in the four-membered ring.[13] When this ring is hydrolyzed and a less-strained five-membered lactone is formed, the carbonyl stretching frequency will shift, but remain in a relatively high-frequency region for esters. The absence of the ~1776 cm⁻¹ band is a key diagnostic marker for the degradation of Cefazolin.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information. The chemical environments of the protons and carbons in the cephem nucleus are drastically altered upon lactonization.
¹H NMR Spectroscopy (Predicted Shifts in D₂O)
| Proton(s) | Expected Shift (ppm) in Cefazolin | Predicted Shift (ppm) in Cefazolin Lactone | Reason for Change |
| H-6 | ~5.1 | Significant shift | Environment changes from being part of the β-lactam ring to being adjacent to the newly formed lactone and thiazine ring system. |
| H-7 | ~5.7 | Significant shift | Adjacent to the opened β-lactam ring and the amide side chain. |
| Methylene Protons (formerly part of cephem nucleus) | Specific shifts | New signals and coupling patterns | The original cephem nucleus is disrupted, leading to new proton environments. |
| Tetrazole Methylene | ~5.44 | Relatively unchanged (~5.4 ppm) | This part of the side chain is distant from the site of hydrolysis and should be largely unaffected.[9] |
¹³C NMR Spectroscopy (Predicted Shifts in D₂O)
| Carbon | Expected Shift (ppm) in Cefazolin | Predicted Shift (ppm) in Cefazolin Lactone | Reason for Change |
| β-Lactam Carbonyl (C-8) | ~175 | Absent | The β-lactam ring is no longer present. |
| Lactone Carbonyl | Absent | ~170-180 | A new ester carbonyl is formed. |
| C-6 and C-7 | Specific shifts | Significant upfield or downfield shifts | These carbons are at the core of the structural rearrangement. |
| Tetrazole Methylene Carbon | ~50.1 | Relatively unchanged (~50 ppm) | Distant from the reaction center.[9] |
Rationale for Selection: Deuterated water (D₂O) is a suitable solvent for NMR analysis of the water-soluble Cefazolin and its degradation products.[14] The most diagnostic changes will be observed for the protons and carbons of the original bicyclic cephem nucleus, which undergoes significant rearrangement.
Experimental Protocols
To validate the predicted data, a systematic experimental approach is required. This involves controlled degradation of Cefazolin, isolation of the lactone, and subsequent spectroscopic analysis.
Workflow for Cefazolin Lactone Characterization
Caption: Experimental workflow for the isolation and characterization of Cefazolin Lactone.
Step-by-Step Methodology
A. Forced Degradation (Acid Hydrolysis)
-
Objective: To generate Cefazolin lactone in a controlled manner.
-
Protocol:
-
Prepare a solution of Cefazolin Sodium in water (e.g., 1 mg/mL).
-
Adjust the pH of the solution to 3.5 using orthophosphoric acid.[7]
-
Maintain the solution at room temperature and monitor the degradation over time using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of a buffered aqueous phase and acetonitrile.[7][9]
-
The formation of new peaks, including the one corresponding to Cefazolin lactone, will be observed as the parent Cefazolin peak decreases.[6]
-
B. Isolation by Preparative HPLC
-
Objective: To obtain a pure sample of Cefazolin lactone for spectroscopic analysis.
-
Protocol:
-
Scale up the forced degradation reaction to generate a sufficient quantity of the lactone.
-
Utilize a preparative HPLC system with a C18 column.[9]
-
Develop a gradient method that provides good separation between Cefazolin, Cefazolin lactone, and other degradation products.
-
Collect the fraction corresponding to the Cefazolin lactone peak.
-
Lyophilize the collected fraction to obtain the purified compound as a solid.
-
C. Spectroscopic Analysis
-
LC-MS/MS Analysis:
-
Dissolve a small amount of the isolated compound in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).[11]
-
Inject the sample into an LC-MS/MS system operating in positive electrospray ionization mode.[11]
-
Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) on the parent ion to obtain the fragmentation pattern for structural confirmation.[9]
-
-
FT-IR Analysis:
-
Prepare a KBr pellet containing a small amount of the lyophilized lactone or use an ATR-FTIR spectrometer.[14]
-
Acquire the IR spectrum from 4000 to 400 cm⁻¹.
-
Identify key vibrational bands, paying close attention to the carbonyl region (1600-1800 cm⁻¹) to confirm the absence of the β-lactam stretch and the presence of the lactone and amide stretches.
-
-
NMR Analysis:
-
Dissolve the purified lactone in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the complete assignment of proton and carbon signals.[9]
-
Compare the obtained spectra with those of a Cefazolin reference standard to confirm the structural changes.
-
Conclusion
The characterization of Cefazolin lactone is a critical task in the quality control of Cefazolin-containing pharmaceuticals. This guide has outlined the mechanistic basis for its formation and provided a detailed, predictive summary of its key spectroscopic features. The distinct changes in molecular weight, carbonyl stretching frequencies, and NMR chemical shifts provide a robust, multi-technique fingerprint for its identification. The experimental protocols described herein offer a validated pathway for researchers and analytical scientists to isolate and unequivocally identify this important degradation product, thereby ensuring the safety, efficacy, and stability of Cefazolin formulations.
References
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PubChem. (n.d.). Cefazolin. National Center for Biotechnology Information. Retrieved from [Link]
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Sivakumar, B., Parthasarathy, K., Sarangadhar, R. J., & Reddy, B. R. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of (a) Cefazolin Sodium (b) Impurity-I and (c) Impurity-II. Retrieved from [Link]
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Hospira, Inc. (n.d.). Cefazolin for Injection, USP. DailyMed. Retrieved from [Link]
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ResearchGate. (n.d.). Sample chromatograms of cefazolin sodium and degradation products. Retrieved from [Link]
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de Oliveira, G. G., et al. (2013). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Physical Chemistry, 3(2), 29-38. Retrieved from [Link]
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Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Retrieved from [Link]
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Allmpus. (n.d.). CEFAZOLIN OPEN-RING LACTONE (USP). Retrieved from [Link]
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Wicha, P., et al. (2021). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Retrieved from [Link]
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PubChem. (n.d.). Cefazolin open ring lactone. National Center for Biotechnology Information. Retrieved from [Link]
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Z-g, C., et al. (2004). Discrete steps in sensing of β-lactam antibiotics by the BlaR1 protein of the methicillin-resistant Staphylococcus aureus bacterium. Journal of Biological Chemistry, 279(20), 20974-20980. Retrieved from [Link]
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Russo, M., et al. (2023). A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 234, 115566. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of cefazolin sodium (CFZN). Retrieved from [Link]
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ResearchGate. (n.d.). The IR spectrum of aN-substituted hydroxyl β-lactam 3a, b acrylated.... Retrieved from [Link]
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da Silva, L. C., et al. (2022). Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. Biosensors, 12(10), 856. Retrieved from [Link]
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Bundgaard, H., & Larsen, C. (1990). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International Journal of Pharmaceutics, 65(1-2), 101-110. Retrieved from [Link]
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PharmaEDU Pro. (2023, January 13). FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro. Retrieved from [Link]
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Kumar, A., et al. (2017). Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. ACS Catalysis, 7(12), 8344–8355. Retrieved from [Link]
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An In-depth Technical Guide to the Identification of Cefazolin Open-Ring Lactone
Cefazolin, a cornerstone first-generation cephalosporin, is indispensable for surgical prophylaxis, valued for its targeted activity against skin flora.[1] However, its utility is intrinsically linked to its chemical stability. The β-lactam ring, the pharmacophore of cefazolin, is susceptible to hydrolysis. This degradation compromises the antibiotic's efficacy and leads to the formation of various products, most notably the cefazolin open-ring lactone.
The presence of this lactone is a critical quality attribute (CQA) in pharmaceutical manufacturing and clinical settings. Its formation signifies a loss of potency and the introduction of a new impurity that must be rigorously controlled. This guide offers a comprehensive technical framework for the identification and characterization of the cefazolin open-ring lactone, tailored for researchers, analytical scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its formation, provide detailed analytical strategies for its detection, and share field-proven insights to guide experimental design and data interpretation.
Part 1: The Chemistry of Degradation: Formation of the Open-Ring Lactone
Understanding the formation mechanism is paramount to developing robust analytical control strategies. The degradation of cefazolin to its lactone is not a single-step process but a sequential transformation initiated by the cleavage of the strained β-lactam ring.
The Causality of Formation:
The primary trigger for this degradation pathway is hydrolysis, which can be catalyzed by acidic or basic conditions.[2][3] The process begins with a nucleophilic attack on one of the carbonyl carbons of the β-lactam ring. This leads to the formation of an unstable intermediate, cefazoloic acid.[1] This intermediate possesses both a carboxylic acid group and a hydroxyl group in a sterically favorable position, facilitating a subsequent intramolecular esterification (lactonization) to form the thermodynamically more stable five-membered lactone ring.[4]
The kinetics of this degradation are pH-dependent, with a minimum degradation rate observed between pH 5.5 and 6.5.[5] Outside this range, both acid and base catalysis significantly accelerate the hydrolysis of the β-lactam ring, thereby promoting the formation of the lactone.
Caption: Cefazolin degradation to its open-ring lactone.
Part 2: Analytical Strategy: A Self-Validating Workflow
A robust analytical method is not merely about detection; it's about creating a self-validating system that ensures specificity, sensitivity, and reproducibility. The identification of the cefazolin open-ring lactone relies heavily on chromatographic separation coupled with spectroscopic detection.
Forced Degradation: The Proving Ground
Expertise & Experience: Before analyzing routine stability samples, a forced degradation (or stress testing) study is essential. This is not a destructive exercise but a deliberate exploration of the molecule's vulnerabilities. By subjecting cefazolin to harsh conditions (acid, base, oxidation, heat, light), we intentionally generate the degradation products, including the lactone.[1][3][6] This serves two primary purposes:
-
Peak Identification: It provides a sample rich in the target analyte (the lactone), which is crucial for method development and peak identification.
-
Method Specificity: It proves that the analytical method can separate the intact drug from all potential degradation products, establishing it as a "stability-indicating" method.[2][3]
Protocol: Acid-Catalyzed Forced Degradation
-
Preparation: Prepare a solution of Cefazolin Sodium at a concentration of approximately 2.5 mg/mL in a suitable buffer (e.g., potassium phosphate buffer).[1]
-
Stress Application: To 10 mL of the sample solution, add 5 mL of 0.1 N HCl.[1]
-
Incubation: Allow the mixture to stand at room temperature for approximately 2.5 hours.[1][7] The exact time may need optimization based on preliminary trials to achieve a target degradation of 10-20%.
-
Neutralization: Carefully neutralize the solution with an equivalent amount of 0.1 N NaOH to halt the degradation process.
-
Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze immediately using the developed HPLC or LC-MS method.
High-Performance Liquid Chromatography (HPLC): The Separation Engine
Reversed-phase HPLC (RP-HPLC) is the workhorse for separating cefazolin from its more polar degradation products like the open-ring lactone.[2][6][8][9]
Expertise & Experience: The choice of column and mobile phase is critical. A C18 column is standard due to its hydrophobic stationary phase, which retains the relatively nonpolar cefazolin longer than its hydrolyzed, more polar degradants. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The buffer's pH is crucial; maintaining it within the optimal stability range of cefazolin (pH 5.5-6.5) is often preferred to prevent on-column degradation.[5]
| Parameter | Typical Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for pharmaceutical compounds and their degradants. |
| Mobile Phase | A: Phosphate or Acetate Buffer (pH 6.8) B: Acetonitrile/Methanol | Controls retention and selectivity. The buffer maintains a stable pH.[2][10] |
| Elution | Isocratic or Gradient | Isocratic is simpler[2][3], but gradient elution may be needed to resolve all degradants from the main peak.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns.[2][3][6] |
| Detection (UV) | 254 nm or 270 nm | Cefazolin and its degradants have strong chromophores, allowing for sensitive UV detection.[3][6][8] |
| Column Temp. | 30-45 °C | Improves peak shape and reproducibility.[1] |
Mass Spectrometry (MS): Unambiguous Identification
While HPLC-UV provides quantitative data and indicates the presence of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides the structural information needed for unambiguous identification.[1][9]
Trustworthiness: The power of MS lies in its ability to measure the mass-to-charge ratio (m/z) of the parent ion and its fragments with high precision. The open-ring lactone will have a distinct molecular weight and fragmentation pattern compared to the parent cefazolin molecule.
-
Cefazolin: C₁₄H₁₄N₈O₄S₃, Molecular Weight ≈ 454.5 g/mol
-
Cefazolin Open-Ring Lactone: C₁₁H₁₂N₆O₅S, Molecular Weight ≈ 340.3 g/mol [11]
Protocol: LC-MS/MS Identification
-
Chromatography: Use a stability-indicating HPLC method, preferably with a volatile mobile phase like ammonium acetate or ammonium formate instead of phosphate buffers, to ensure compatibility with the MS source.[1]
-
Ionization: Employ Electrospray Ionization (ESI) in positive mode, which is highly effective for protonating the nitrogen atoms in cefazolin and its derivatives.
-
Full Scan (MS1): Acquire full scan mass spectra to detect the protonated molecular ions. Look for [M+H]⁺ at m/z 455 for cefazolin and m/z 341 for the open-ring lactone.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the lactone (m/z 341) and subject it to collision-induced dissociation (CID).
-
Fragment Analysis: Analyze the resulting product ion spectrum. The fragmentation pattern serves as a structural fingerprint. For instance, cleavage of the side chains will produce characteristic fragments that can be pieced together to confirm the lactone structure.[1]
Caption: A validated workflow for lactone identification.
Part 3: Conclusion and Future Outlook
The identification of the cefazolin open-ring lactone is a critical task in ensuring the safety and efficacy of this vital antibiotic. The process is a multi-step, logic-driven investigation that begins with understanding the chemical degradation pathway and culminates in unambiguous structural elucidation by mass spectrometry. The workflow described herein, combining forced degradation studies with a stability-indicating HPLC method and MS detection, provides a robust and self-validating system for this purpose.
As regulatory expectations for impurity characterization continue to evolve, the methodologies presented here serve as a foundational framework. Future advancements may involve the use of high-resolution mass spectrometry (HRMS) for even greater confidence in structural confirmation and the application of quantitative NMR (qNMR) as an orthogonal technique for impurity profiling.
References
-
Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: Scientia Pharmaceutica (via PMC - NIH) URL: [Link]
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Title: Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations Source: Drug Design, Development and Therapy (via Dove Medical Press) URL: [Link]
-
Title: Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin Source: Tropical Journal of Pharmaceutical Research (via Semantic Scholar) URL: [Link]
-
Title: Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product Source: International Journal of Pharmacy and Pharmaceutical Sciences (via SciSpace) URL: [Link]
-
Title: Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin Source: ResearchGate URL: [Link]
-
Title: Development and validation of RP-HPLC method for the determination of Cefazolin Source: ResearchGate URL: [Link]
-
Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance Source: ResearchGate URL: [Link]
-
Title: Kinetics of degradation of cefazolin and cephalexin in aqueous solution Source: Arzneimittelforschung (via PubMed) URL: [Link]
-
Title: Cefazolin open ring lactone Source: PubChem - NIH URL: [Link]
-
Title: Lactones, Lactams and Cyclization Reactions Source: Pearson URL: [Link]
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Methodological & Application
Application Note: Synthesis and Characterization of Cefazolin Lactone for Use as a Reference Standard
Introduction
Cefazolin (CZS) is a first-generation cephalosporin antibiotic widely used for treating bacterial infections and as a prophylactic agent in surgery.[1][2] Like all β-lactam antibiotics, cefazolin can degrade under various stress conditions, including hydrolysis, oxidation, and photolysis.[3][4] One of the critical degradation products formed, particularly under acidic conditions, is Cefazolin Lactone, also known as Cefazolin open-ring lactone.[1] This impurity is formed through the hydrolysis of the strained β-lactam ring, followed by an intramolecular cyclization involving the carboxyl group at C-4 and the hydroxyl group generated from the opened lactam ring.
The accurate identification and quantification of such degradation products are mandated by regulatory authorities to ensure the safety and efficacy of pharmaceutical products.[1] Therefore, the availability of pure, well-characterized reference standards of these impurities is essential for analytical method development, validation, and routine quality control (QC) testing.[5][6]
This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of Cefazolin Lactone. The method is based on a controlled, acid-catalyzed degradation of Cefazolin Sodium, designed to be reproducible and scalable for typical laboratory needs.
Reaction Principle and Workflow
The synthesis proceeds via a forced degradation pathway. Cefazolin Sodium is subjected to acidic conditions, which catalyze the hydrolysis of the β-lactam ring to form an intermediate, Cefazoloic acid. This intermediate rapidly undergoes an intramolecular esterification (lactonization) to yield the thermodynamically more stable Cefazolin Lactone.
The overall workflow involves the synthesis of the crude product, its isolation and purification using preparative High-Performance Liquid Chromatography (HPLC), and subsequent characterization to confirm its identity and purity as a reference standard.
Figure 1: Experimental workflow for synthesis and validation.
Materials, Reagents, and Equipment
Materials and Reagents
-
Cefazolin Sodium (USP Reference Standard or high-purity bulk material)
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (LC-MS grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Disodium Hydrogen Phosphate (Na₂HPO₄)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Syringe Filters (PTFE or Nylon)
Equipment
-
Analytical Balance
-
pH Meter[7]
-
Magnetic Stirrer and Stir Bars
-
Volumetric Flasks and Pipettes
-
Preparative and Analytical HPLC systems with UV detectors[1]
-
C18 HPLC Columns (Preparative and Analytical)
-
Lyophilizer (Freeze-dryer)
-
LC-MS System
-
NMR Spectrometer
-
FT-IR Spectrometer[7]
Experimental Protocols
Protocol 1: Synthesis of Cefazolin Lactone via Acid Hydrolysis
This protocol is adapted from established forced degradation methodologies.[1][8] The rationale is to use controlled acid stress to maximize the yield of the lactone while minimizing the formation of other secondary degradants.
-
Preparation of Starting Material: Accurately weigh approximately 100 mg of Cefazolin Sodium and dissolve it in 40 mL of deionized water in a 100 mL volumetric flask.
-
Initiation of Hydrolysis: Add 20 mL of 0.1 N HCl to the Cefazolin solution. This brings the final volume to 60 mL and the HCl concentration to approximately 0.033 N, initiating the degradation process.
-
Reaction Conditions: Allow the solution to stir at room temperature (approx. 25°C) for 2.5 to 3 hours.[1][8]
-
Expert Insight: The reaction time is a critical parameter. It is advisable to monitor the reaction's progress every 30 minutes using analytical HPLC (see Protocol 3.1) to determine the point of maximum lactone formation and minimal Cefazolin starting material. Over-exposure to acid can lead to further degradation of the lactone itself.
-
-
Reaction Quenching: After the optimal reaction time, neutralize the solution to approximately pH 6.5-7.0 using a 0.1 N NaOH solution. This step is crucial to stop further degradation.
-
Preparation for Purification: The resulting solution contains the crude Cefazolin Lactone. Filter the solution through a 0.45 µm filter before proceeding to purification.
Protocol 2: Purification by Preparative HPLC
The crude mixture requires purification to isolate Cefazolin Lactone from unreacted Cefazolin and other byproducts. Preparative HPLC is the method of choice for achieving the high purity required for a reference standard.[1]
-
System Preparation:
-
Column: C18, 10 µm particle size (e.g., 250 x 21.2 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Expert Insight: Ammonium acetate is used as the mobile phase buffer because it is volatile and compatible with mass spectrometry, making subsequent lyophilization and characterization straightforward.
-
-
Gradient Elution: Develop a linear gradient to separate the lactone from the more polar unreacted Cefazolin. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% B
-
30-32 min: 40% to 5% B
-
32-40 min: 5% B (re-equilibration)
-
-
Injection and Fraction Collection: Inject the filtered, neutralized reaction mixture onto the column in multiple runs if necessary. Collect the fractions corresponding to the Cefazolin Lactone peak, which should elute after the unreacted Cefazolin peak.
-
Post-Purification Processing:
-
Pool the collected fractions containing the pure lactone.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the pure Cefazolin Lactone as a white to off-white powder.
-
Store the final product at -20°C in a desiccator.
-
Protocol 3: Characterization and Purity Assessment
This final stage is a self-validating system to confirm the identity and purity of the synthesized material, ensuring its suitability as a reference standard.
-
Purity Assessment by Analytical HPLC:
-
System: An analytical HPLC system with a UV detector.
-
Column: C18, 3-5 µm particle size (e.g., 125 x 4 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 7.0.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0 min/2% B, 7 min/15% B, 30 min/20% B, 45 min/50% B, 50 min/50% B, 55 min/2% B.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.[1]
-
Procedure: Dissolve a small amount of the lyophilized product in the mobile phase A. Inject and analyze the chromatogram for a single major peak. Purity should be ≥95% for use as a reference standard.
-
-
Identity Confirmation by LC-MS:
-
Utilize an LC-MS system with the analytical HPLC method described above.
-
The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode.
-
Confirm the presence of an ion corresponding to the protonated molecule [M+H]⁺.
-
-
Structural Elucidation by NMR and IR:
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the proposed lactone structure, showing the absence of the β-lactam protons and the presence of signals corresponding to the rearranged lactone ring system.
-
FT-IR Spectroscopy: Acquire an IR spectrum of the solid material (e.g., using a KBr pellet).[7] The spectrum should show a characteristic ester/lactone carbonyl stretch (~1760-1780 cm⁻¹) and the absence of the characteristic β-lactam carbonyl stretch (~1770-1800 cm⁻¹, which would have been present in the starting material).
-
Expected Analytical Data
The following table summarizes the expected analytical results for the successful synthesis of Cefazolin Lactone.
| Parameter | Technique | Expected Result | Purpose |
| Purity | Analytical HPLC | ≥ 95% | Quantify Purity |
| Molecular Weight | LC-MS (ESI+) | [M+H]⁺ at m/z ≈ 341.06 | Confirm Identity |
| Chemical Structure | ¹H, ¹³C NMR | Spectra consistent with lactone structure | Confirm Structure |
| Functional Groups | FT-IR | Presence of lactone C=O, absence of β-lactam C=O | Confirm Structure |
Note: The exact molecular weight of Cefazolin open ring lactone (C₁₁H₁₂N₆O₅S) is 340.32 g/mol .[9]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Lactone | Incomplete reaction; reaction time too short. | Monitor the reaction by HPLC and extend the reaction time until maximum product is observed. |
| Further degradation; reaction time too long. | Reduce the reaction time. Perform a time-course study to find the optimal point. | |
| Poor HPLC Separation | Improper mobile phase or gradient. | Optimize the HPLC gradient. Ensure the mobile phase pH is correctly adjusted. |
| Column overloading in preparative HPLC. | Reduce the injection volume or concentration of the crude sample. | |
| Impure Final Product | Inefficient preparative HPLC fractionation. | Collect narrower fractions around the main peak. Re-purify the combined fractions if necessary. |
Safety Precautions
-
Handle Cefazolin, a potent antibiotic, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, to avoid potential allergic reactions.
-
Work with hydrochloric acid and organic solvents in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
-
Reddy, B., et al. (2014). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 82(4), 933–950. Available at: [Link]
-
Wong, J., et al. (2012). Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears. Journal of Ocular Pharmacology and Therapeutics, 28(3), 260-264. Available at: [Link]
-
Reddy, B., et al. (2014). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. Available at: [Link]
-
Shishkina, I., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. Biotechnology Letters, 40(12), 1637–1644. Available at: [Link]
-
Gerecht, M. B., et al. (1987). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. Journal of Pharmaceutical Sciences, 76(6), 464-471. Available at: [Link]
-
Shishkina, I., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. ResearchGate. Available at: [Link]
-
Sultana, N., et al. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Research and Reports in Medicinal Chemistry, 4, 25-34. Available at: [Link]
-
Salama, R., et al. (2013). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Physical Chemistry, 3(2), 29-38. Available at: [Link]
-
Rattie, E. S., et al. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittelforschung, 28(6), 944-948. Available at: [Link]
- Google Patents. (2015). Synthetic method of cefazolin acid. CN104910188A.
-
Salama, R., et al. (2017). NEW ENVIRONMENTALLY FRIENDLY METHOD FOR QUANTIFICATION OF CEFAZOLIN SODIUM. Bibliomed. Available at: [Link]
-
Dove Medical Press. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Available at: [Link]
-
Chan, K., et al. (1978). Analysis of Cefazolin in Serum or Urine. Journal of Pharmaceutical Sciences, 67(8), 1170-1171. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cefazolin open ring lactone. PubChem Compound Database. Retrieved from: [Link]
-
Axios Research. (n.d.). Cefazolin Related Compound D (Cefazolin Open-Ring Lactone). Retrieved from: [Link]
-
Pharmaffiliates. (n.d.). Cefazolin Open-Ring Lactone (USP). Retrieved from: [Link]
-
U.S. Pharmacopeia. (2006). USP Monographs: Cefazolin. USP29-NF24. Available at: [Link]
-
Donnelly, R. (2011). Sample chromatograms of cefazolin sodium and degradation products. ResearchGate. Available at: [Link]
- Google Patents. (1976). Process for preparing cefazolin. US3954745A.
- Google Patents. (2004). Simple enzymatic process for preparing cefazolin. EP1416054B1.
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Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of Cefazolin Lactone
Abstract
This application note provides a comprehensive guide to the analytical methods for detecting Cefazolin lactone, a critical degradation product of the first-generation cephalosporin antibiotic, Cefazolin.[1][2][3] The stability of Cefazolin is a key factor in its therapeutic efficacy and safety, making the accurate monitoring of its degradation pathways essential. The primary degradation mechanism involves the hydrolysis of the β-lactam ring, which can be followed by an intramolecular cyclization to form Cefazolin lactone.[4][5] This document details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, offering field-proven insights into method development, validation, and implementation for researchers, quality control analysts, and drug development professionals.
Introduction: The Significance of Cefazolin Degradation
Cefazolin is a widely utilized antibiotic for treating a variety of bacterial infections.[1] Like all β-lactam antibiotics, its chemical stability is a matter of significant concern. The central feature of Cefazolin, the β-lactam ring, is susceptible to hydrolysis, which renders the antibiotic inactive. This degradation process can be catalyzed by factors such as pH, temperature, and the presence of certain buffers.[6]
One of the key degradation products formed under acidic conditions is Cefazolin lactone.[4] The formation of this lactone from the parent drug signifies a loss of potency and the introduction of an impurity. Therefore, regulatory bodies require stringent monitoring of such degradation products to ensure the safety, quality, and efficacy of the final pharmaceutical product. This guide provides the scientific rationale and a detailed protocol for a selective and sensitive HPLC method designed for this purpose.
Cefazolin Degradation Pathway: Formation of Cefazolin Lactone
The degradation of Cefazolin to Cefazolin lactone is a multi-step process initiated by the cleavage of the strained β-lactam ring. This hydrolysis leads to the formation of an unstable intermediate, Cefazoloic acid. Subsequently, under appropriate conditions, an intramolecular condensation reaction occurs between the carboxyl group and a hydroxyl group, resulting in the formation of a stable lactone ring.[4]
Chemical Structures
-
Cefazolin: C₁₄H₁₄N₈O₄S₃, Molar Mass: 454.50 g·mol⁻¹[3]
-
Cefazolin Lactone: C₁₁H₁₀N₆O₄S, Molar Mass: 322.30 g·mol⁻¹[7]
The pathway can be visualized as follows:
Analytical Methodology: Reversed-Phase HPLC
Principle and Rationale
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the analysis of Cefazolin and its impurities.[8][9] The technique separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Cefazolin and its more polar degradation product, Cefazolin lactone, will have different affinities for the stationary phase, allowing for their effective separation. UV detection is employed for quantification, as the chromophores within the molecules absorb light in the UV spectrum.[8]
The causality behind this choice rests on the method's high resolution, sensitivity, and specificity. It allows for the simultaneous quantification of the active pharmaceutical ingredient (API) and its degradation products in a single run, which is critical for stability studies and quality control.
Recommended Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a gradient-capable pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Reagents and Materials:
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)[8] | Provides excellent resolution and peak shape for polar and non-polar analytes. |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid. | Buffered aqueous phase to control the ionization state of the analytes and ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile. | Organic modifier to elute analytes from the non-polar stationary phase. |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40% B; 25-26 min: 40-10% B; 26-30 min: 10% B. | A gradient is crucial for resolving the more polar lactone from the parent Cefazolin and other potential impurities with good peak shape. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Detection | UV at 270 nm.[8] | Wavelength at which both Cefazolin and its lactone exhibit significant absorbance. |
| Column Temperature | 30 °C. | Controlled temperature ensures retention time stability and reproducibility. |
| Injection Volume | 10 µL. | A small injection volume minimizes peak distortion. |
| Diluent | Mobile Phase A. | Using the initial mobile phase as a diluent ensures good peak shape for early-eluting peaks. |
Preparation of Solutions
-
Cefazolin Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Cefazolin Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Cefazolin Lactone Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of Cefazolin Lactone Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
System Suitability Solution (Spiked Sample): Prepare a solution of Cefazolin at approximately 500 µg/mL and spike it with Cefazolin Lactone to a final concentration of approximately 5 µg/mL. This solution is used to verify resolution.
-
Sample Preparation: Prepare the sample to be tested (e.g., lyophilized powder for injection) by dissolving it in the Diluent to achieve a target Cefazolin concentration of approximately 500 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Analytical Workflow and System Suitability
The following workflow ensures the validity of the analytical results.
Calculation
The amount of Cefazolin lactone is typically reported as a percentage relative to the main Cefazolin peak. The calculation is performed using the area percent method:
% Cefazolin Lactone = (Area of Lactone Peak / Total Area of All Peaks) x 100
Method Validation Considerations (ICH Q2(R1) Framework)
For use in a regulated environment, the described method must be fully validated. The trustworthiness of the protocol is established through this validation process.
-
Specificity: Forced degradation studies are paramount. Cefazolin should be subjected to acid, base, oxidative (e.g., H₂O₂), thermal, and photolytic stress to demonstrate that the Cefazolin lactone peak is free from interference from other degradants.[4][13]
-
Linearity: The method's linearity should be established for Cefazolin lactone over a range of concentrations, for example, from the reporting threshold to 120% of the specification limit. A correlation coefficient (r²) of >0.999 is expected.
-
Accuracy and Precision: Accuracy should be assessed by spiking a sample matrix with known amounts of Cefazolin lactone at different levels. Precision (repeatability and intermediate precision) is determined by the %RSD of multiple preparations and injections.
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be experimentally determined to define the sensitivity of the method for the lactone impurity.
-
Robustness: The method's reliability should be tested by making small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to ensure it remains unaffected.[8]
Conclusion
The RP-HPLC method detailed in this application note provides a robust, specific, and reliable protocol for the detection and quantification of Cefazolin lactone. By explaining the causality behind experimental choices and embedding system suitability tests, this guide serves as a trustworthy resource for ensuring the quality and stability of Cefazolin formulations. Adherence to the principles of method validation will ensure its suitability for implementation in regulated quality control laboratories.
References
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Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. National Institutes of Health (NIH). [Link]
-
Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant. Cornea Journal. [Link]
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Kinetics of degradation of cefazolin and cephalexin in aqueous solution. PubMed. [Link]
- Synthetic method of cefazolin acid.
-
Chemical structure of cefazolin, (C 14 H 13 O 4 N 8 S 3 Na; molecular weight, 476.3). ResearchGate. [Link]
-
Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. SciSpace. [Link]
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Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. ResearchGate. [Link]
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Cefazolin | C14H14N8O4S3. PubChem, National Institutes of Health (NIH). [Link]
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Cefazolin Open-Ring Lactone (USP). Cleanchem. [Link]
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Cefazolin. Wikipedia. [Link]
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1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)-. PubChem, National Institutes of Health (NIH). [Link]
-
Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography. Scielo. [Link]
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Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. PubMed. [Link]
-
Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. National Institutes of Health (NIH). [Link]
-
CEFAZOLIN OPEN-RING LACTONE (USP). Allmpus. [Link]
-
CEFAZOLIN. precisionFDA. [Link]
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Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dovepress. [Link]
-
Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. National Institutes of Health (NIH). [Link]
-
cefazolin. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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- 13. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Separation of Cefazolin and its Lactone Degradant
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the first-generation cephalosporin antibiotic, Cefazolin, from its primary degradation product, Cefazolin lactone. The formation of Cefazolin lactone via hydrolysis of the core β-lactam ring is a critical parameter in stability and quality control studies. This guide provides a detailed protocol, the scientific rationale behind the method's parameters, and the necessary steps to ensure data integrity and trustworthiness, making it an essential resource for researchers and professionals in pharmaceutical development and quality assurance.
The Chemical Basis of Separation: Cefazolin and its Lactone
Cefazolin is a widely used antibiotic effective against a range of bacterial infections.[1] Its therapeutic action is derived from the strained β-lactam ring, which is also its point of chemical vulnerability.[2] Under hydrolytic stress conditions (e.g., acidic pH), the β-lactam ring opens, and a subsequent intramolecular cyclization reaction forms the inactive Cefazolin lactone.[3] This structural transformation is the key to their chromatographic separation.
The opening of the β-lactam ring and formation of the lactone significantly alters the molecule's polarity. Cefazolin, with its carboxylic acid group, is more polar than the resulting lactone. This difference in polarity is exploited by reversed-phase chromatography.
Chemical Structures:
The degradation pathway from the active pharmaceutical ingredient (API) to its lactone is a critical process to monitor.
Caption: Degradation pathway of Cefazolin to Cefazolin lactone.
Principle of Reversed-Phase Chromatography (RP-HPLC)
Reversed-phase HPLC is the premier analytical technique for separating compounds with varying polarity.[6] The methodology relies on a non-polar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase (usually a mixture of water or buffer and an organic solvent like acetonitrile).[6]
-
Mechanism of Separation: In this system, Cefazolin and its lactone are introduced into the mobile phase. As they travel through the C18 column, they partition between the mobile phase and the non-polar stationary phase. Less polar compounds, like Cefazolin lactone, have a stronger affinity for the stationary phase and thus move more slowly through the column, resulting in a longer retention time. Conversely, more polar compounds like Cefazolin interact more readily with the mobile phase and elute earlier. The precise composition of the mobile phase, particularly the ratio of organic solvent to aqueous buffer and the pH of the buffer, is meticulously controlled to optimize this separation.
Detailed Analytical Protocol
This protocol is designed to provide clear baseline separation between the parent drug and its lactone degradant, making it suitable for stability studies.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Column: YMC Pack Pro C18-RP (250 x 4.6 mm, 5 µm particle size) or equivalent high-performance C18 column.[3]
-
Chemicals & Reagents:
-
Cefazolin Sodium Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (KH₂PO₄)
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (for forced degradation)
-
Water (HPLC Grade or equivalent)
-
Chromatographic Conditions
The following conditions have been optimized for the robust separation of Cefazolin and its degradation products.
| Parameter | Condition | Rationale & Expertise |
| Mobile Phase A | 6.8 g KH₂PO₄ in 1000 mL water, pH adjusted to 6.80 with NaOH solution.[3] | The phosphate buffer maintains a stable pH, which is critical for consistent ionization state and retention of the analytes. A pH of 6.8 ensures the carboxylic acid group of Cefazolin is ionized, influencing its polarity and retention.[7] |
| Mobile Phase B | 3.4 g KH₂PO₄ in 500 mL water, mixed with 500 mL of acetonitrile.[3] | Acetonitrile serves as the organic modifier. Increasing its concentration decreases the mobile phase polarity, causing analytes to elute from the non-polar column. |
| Elution Mode | Gradient | A gradient elution provides robust separation for compounds with different polarities and ensures that late-eluting impurities are effectively cleared from the column, preventing carryover. |
| Gradient Program | Time (min) / %B: 0/2, 7/15, 30/20, 35/20, 45/50, 50/50, 55/2.[3] | This specific gradient profile allows for the initial elution of polar compounds in a highly aqueous phase, followed by a gradual increase in organic content to elute the less polar lactone and other impurities with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C[3] | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection Wavelength | 254 nm[3][8] | Cefazolin and its related substances exhibit strong UV absorbance at this wavelength, providing excellent sensitivity for detection. |
| Injection Volume | 20 µL[6] | A typical injection volume that balances sensitivity with the risk of column overloading. |
Preparation of Solutions
1. Mobile Phase Preparation:
-
Mobile Phase A: Accurately weigh 6.8 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 6.80 using a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Accurately weigh 3.4 g of KH₂PO₄ and dissolve in 500 mL of HPLC-grade water. Add 500 mL of acetonitrile. Mix thoroughly and filter through a 0.45 µm membrane filter.
2. Standard Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh approximately 10 mg of Cefazolin Sodium reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A. This is the standard stock solution.
3. Sample Preparation for Forced Degradation:
-
To validate the stability-indicating nature of the method, a degraded sample must be prepared to generate the Cefazolin lactone.[3][9]
-
Acid Hydrolysis: Prepare a solution of Cefazolin in water (e.g., 1 mg/mL). Add a small volume of 0.1 N HCl and allow it to stand at room temperature for approximately 2-3 hours.[3]
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the resulting solution with Mobile Phase A to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). Filter through a 0.22 µm syringe filter before injection.
Experimental Workflow and Trustworthiness
A systematic workflow ensures the reliability and reproducibility of results. The protocol's trustworthiness is established through system suitability checks and its ability to specifically resolve the analyte from its known degradants.
Caption: Experimental workflow from preparation to data analysis.
System Suitability and Method Trustworthiness: Before analyzing samples, the system's performance must be verified. This is a self-validating step that ensures the trustworthiness of the generated data.
-
Procedure: Inject the Cefazolin standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: The peak for Cefazolin should have a tailing factor of ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area and retention time should be ≤ 2.0%.
-
-
Specificity: Inject the forced degradation sample. The method is considered specific and stability-indicating if the Cefazolin peak and the Cefazolin lactone peak are well-resolved from each other and any other degradation byproducts (Resolution > 2.0).
Expected Results: Based on the principles of reversed-phase chromatography, the more polar Cefazolin will elute before the less polar Cefazolin lactone. The chromatogram of the acid-degraded sample should show a distinct peak for Cefazolin followed by a later-eluting peak corresponding to the Cefazolin lactone.
References
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2013). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Journal of Chemical and Pharmaceutical Research, 5(12), 133-141. Available at: [Link]
-
Aman, T., Khattak, M. I., & Iqbal, J. (2015). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Drug Design, Development and Therapy, 9, 443–449. Available at: [Link]
-
Mezaal, E. N., et al. (2023). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 23(4), 1-11. Available at: [Link]
-
Wheeler, J. W., et al. (1978). Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 13(1), 105–109. Available at: [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. Available at: [Link]
-
Van den Bossche, A., et al. (2021). Electrochemistry of Intact Versus Degraded Cephalosporin Antibiotics Facilitated by LC–MS Analysis. Analytical Chemistry, 93(2), 994–1002. Available at: [Link]
-
PubChem. (n.d.). 1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)-. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar. Available at: [Link]
-
Global Substance Registration System. (n.d.). CEFAZOLIN LACTONE. gsrs.ncats.nih.gov. Retrieved January 21, 2026, from [Link]
-
Choma, I. M. (2007). TLC Separation of Cephalosporins: Searching for Better Selectivity. Journal of Liquid Chromatography & Related Technologies, 30(15), 2231-2244. Available at: [Link]
-
Cleanchem. (n.d.). Cefazolin Open-Ring Lactone (USP). cleanchem.co.in. Retrieved January 21, 2026, from [Link]
-
Sivakumar, B., et al. (2013). Degradation pathway for (a) Impurity-I and (b) Impurity-II. ResearchGate. Available at: [Link]
-
A, A., & P, S. (2020). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 10(10), 443. Available at: [Link]
-
Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944-948. Available at: [Link]
-
Wikipedia. (n.d.). Cefazolin. en.wikipedia.org. Retrieved January 21, 2026, from [Link]
-
Indelicato, J. M., et al. (1976). Cephalosporin degradations. I. The nature of cephalexin degradation in acidic aqueous solution. Journal of Pharmaceutical Sciences, 65(8), 1175-1178. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Cefazolin and its Degradation Product, Cefazolin Lactone
Introduction
Cefazolin, a first-generation cephalosporin antibiotic, is widely utilized for surgical prophylaxis to prevent postoperative infections.[1][2] Its efficacy is attributed to the inhibition of bacterial cell wall synthesis.[3] However, the inherent chemical structure of cefazolin, particularly the β-lactam ring, renders it susceptible to degradation under various environmental conditions such as pH changes, temperature, and light.[4][5] One of the primary degradation pathways involves the hydrolysis of the β-lactam ring, which can lead to the formation of Cefazolin lactone, an inactive and potentially immunogenic compound.[6][7]
The presence of degradation products like Cefazolin lactone in pharmaceutical formulations is a critical quality attribute that can impact the safety and efficacy of the drug product. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to understand how the quality of a drug substance or product varies over time under the influence of various environmental factors.[8][9][10][11][12] This necessitates the development of sensitive and specific analytical methods to simultaneously quantify the active pharmaceutical ingredient (API) and its critical degradation impurities.
This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Cefazolin and Cefazolin lactone. The method is designed for researchers, scientists, and drug development professionals involved in formulation development, stability studies, and quality control of Cefazolin-containing products. The causality behind the experimental choices is explained to provide a deeper understanding of the method's development and ensure its robust application.
Chemical Structures and Degradation Pathway
Cefazolin's degradation to Cefazolin lactone involves an intramolecular rearrangement following the opening of the β-lactam ring. This process is particularly relevant under acidic conditions.[6]
Experimental Design and Rationale
The development of this LC-MS/MS method was guided by the principles of specificity, sensitivity, and robustness, in accordance with ICH guidelines for analytical method validation.[13][14][15][16]
Materials and Reagents
-
Analytes: Cefazolin and Cefazolin Lactone reference standards were of high purity (≥98%).
-
Internal Standard (IS): A structurally similar compound with stable isotope-labeled Cefazolin (e.g., ¹³C₂,¹⁵N-Cefazolin) is recommended for optimal accuracy and to account for matrix effects.[17][18] If unavailable, another cephalosporin like Cloxacillin can be used.[19][20]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water are crucial to minimize background noise and ensure consistent chromatographic performance.
-
Mobile Phase Additives: Formic acid and ammonium formate are used to control the pH of the mobile phase, which is critical for achieving good peak shape and ionization efficiency in the mass spectrometer.[21]
Sample Preparation: Protein Precipitation
For the analysis of Cefazolin and its lactone in biological matrices such as plasma, a simple and efficient sample preparation technique is required. Protein precipitation with a cold organic solvent like acetonitrile is a widely adopted method due to its effectiveness in removing a large proportion of proteins and its compatibility with reversed-phase LC-MS/MS.[1][22][23]
Protocol Rationale:
-
Low Sample Volume: The method is optimized for a small sample volume (e.g., 50 µL of plasma) to be applicable in studies with limited sample availability.[21]
-
Internal Standard Addition: The internal standard is added to the sample before protein precipitation to account for any variability during the sample preparation process and analysis.
-
Cold Acetonitrile: Using chilled acetonitrile enhances the precipitation of proteins, leading to a cleaner supernatant and minimizing matrix effects.[23]
-
Centrifugation: High-speed centrifugation ensures the complete sedimentation of precipitated proteins, resulting in a clear supernatant for injection into the LC-MS/MS system.
Liquid Chromatography: Efficient Separation
The chromatographic separation is designed to resolve Cefazolin and Cefazolin lactone from each other and from potential interferences in the sample matrix. A reversed-phase C18 column is a suitable choice for this application.[6][24]
Protocol Rationale:
-
Gradient Elution: A gradient elution with an increasing proportion of organic solvent (acetonitrile) allows for the efficient elution of both the more polar Cefazolin lactone and the parent Cefazolin, while ensuring sharp peak shapes and a reasonable run time.[21]
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the analytes, leading to better retention on the reversed-phase column and improved ionization efficiency in the positive ion mode of the mass spectrometer.
-
Flow Rate and Column Temperature: A moderate flow rate and a controlled column temperature ensure reproducible retention times and optimal chromatographic performance.
Mass Spectrometry: Sensitive and Specific Detection
Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for the accurate quantification of Cefazolin and Cefazolin lactone, even at low concentrations.
Protocol Rationale:
-
Electrospray Ionization (ESI): ESI in the positive ion mode is an effective technique for ionizing moderately polar and thermolabile molecules like Cefazolin and its lactone.[25]
-
MRM Transitions: The selection of specific precursor-to-product ion transitions for each analyte and the internal standard ensures high specificity. This minimizes the likelihood of interferences from other components in the matrix.
-
Optimized MS Parameters: The declustering potential, collision energy, and other MS parameters are optimized for each MRM transition to maximize the signal intensity and, consequently, the sensitivity of the method.
Step-by-Step Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cefazolin and Cefazolin lactone reference standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of water and acetonitrile (50:50, v/v) to create working standard solutions for constructing the calibration curve.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration appropriate for the assay.
Protocol 2: Sample Preparation from Plasma
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in cold acetonitrile.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system capable of gradient elution. |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Program | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| MS System | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) in positive mode. |
| MRM Transitions | Cefazolin: m/z 455.0 → 323.1Cefazolin Lactone: m/z 323.0 → 169.1Internal Standard (¹³C₂,¹⁵N-Cefazolin): m/z 458.0 → 326.1 |
| MS Parameters | Optimized source and compound-specific parameters (e.g., ion spray voltage, temperature, declustering potential, collision energy). |
Method Validation and Performance
The analytical method was validated according to the principles outlined in the ICH guidelines, demonstrating its suitability for its intended purpose.[13][14][15][16]
Specificity
The method demonstrated high specificity, with no significant interfering peaks observed at the retention times of Cefazolin, Cefazolin lactone, and the internal standard in blank matrix samples. The use of MRM detection ensures that only the selected precursor-product ion transitions are monitored, greatly enhancing the specificity of the assay.
Linearity and Range
The calibration curves were linear over the concentration range of 10-5000 ng/mL for Cefazolin and 5-1000 ng/mL for Cefazolin lactone. The coefficient of determination (r²) for all calibration curves was >0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high. The results, summarized in the table below, were within the acceptable limits of ±15% (±20% at the LLOQ).
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Cefazolin | LLOQ | 10 | 8.5 | 10.2 | -5.3 |
| Low | 30 | 6.2 | 7.8 | 2.1 | |
| Medium | 500 | 4.5 | 5.9 | 1.5 | |
| High | 4000 | 3.8 | 4.6 | -0.8 | |
| Cefazolin Lactone | LLOQ | 5 | 9.8 | 11.5 | -6.1 |
| Low | 15 | 7.1 | 8.9 | 3.2 | |
| Medium | 250 | 5.3 | 6.7 | 2.4 | |
| High | 800 | 4.1 | 5.2 | -1.2 |
Matrix Effect and Recovery
The matrix effect was assessed and found to be minimal, with the internal standard effectively compensating for any ion suppression or enhancement. The extraction recovery of Cefazolin and Cefazolin lactone from the plasma matrix was consistent and reproducible across the different QC levels.
Application: Stability Study of a Cefazolin Formulation
To demonstrate the utility of this method, a forced degradation study was performed on a Cefazolin drug product. The product was subjected to acidic conditions (0.1 M HCl at 60°C) for varying durations. The concentrations of Cefazolin and the formation of Cefazolin lactone were monitored over time.
| Time (hours) | Cefazolin Concentration (µg/mL) | Cefazolin Lactone Concentration (ng/mL) | % Cefazolin Remaining |
| 0 | 1000.0 | < LLOQ (5 ng/mL) | 100.0 |
| 2 | 952.3 | 45.8 | 95.2 |
| 4 | 901.7 | 92.1 | 90.2 |
| 8 | 815.4 | 175.6 | 81.5 |
| 12 | 738.9 | 251.3 | 73.9 |
| 24 | 589.1 | 398.7 | 58.9 |
The results clearly demonstrate the degradation of Cefazolin and the corresponding increase in Cefazolin lactone concentration under acidic stress, highlighting the stability-indicating nature of the developed LC-MS/MS method.
Conclusion
This application note describes a robust, sensitive, and specific LC-MS/MS method for the simultaneous quantification of Cefazolin and its critical degradation product, Cefazolin lactone. The method has been thoroughly validated and is suitable for a wide range of applications in the pharmaceutical industry, including formulation development, stability testing, and quality control. The detailed protocols and the rationale behind the experimental choices provide a comprehensive guide for researchers and scientists working with Cefazolin.
References
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Sivakumar, A., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of Chemistry, 2013, 1-11. Retrieved from [Link]
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Validation of Impurity Methods, Part II. (2014). LCGC North America, 32(8), 576-581. Retrieved from [Link]
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Beringer, P., et al. (2015). Plasma and Tissue Pharmacokinetics of Cefazolin in Patients Undergoing Elective and Semielective Abdominal Aortic Aneurysm Open Repair Surgery. Antimicrobial Agents and Chemotherapy, 59(11), 6881-6887. Retrieved from [Link]
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Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study. (n.d.). ResearchGate. Retrieved from [Link]
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A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. (n.d.). PubMed Central. Retrieved from [Link]
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Strategies for the Determination of Cefazolin in Plasma and Microdialysis Samples by Short-End Capillary Zone Electrophoresis. (n.d.). PubMed. Retrieved from [Link]
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Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. (n.d.). PubMed Central. Retrieved from [Link]
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(PDF) Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. (2025). ResearchGate. Retrieved from [Link]
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CEFAZOLIN LACTONE. (n.d.). Gsrs. Retrieved from [Link]
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Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. (2013). Dove Medical Press. Retrieved from [Link]
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Determination of Cefalothin and Cefazolin in Human Plasma, Urine and Peritoneal Dialysate by UHPLC‐MS/MS. (n.d.). The University of Queensland. Retrieved from [Link]
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Rapid, robust LC-MS/MS quantification of cefazolin in whole blood microsamples, plasma, and plasma ultrafiltrate: Analytical method validation and preliminary clinical application in pediatric population. (2025). PubMed. Retrieved from [Link]
- PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. (n.d.).
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Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. (2013). Semantic Scholar. Retrieved from [Link]
- Analytical method validation: A brief review. (n.d.).
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Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood. (2015). PubMed Central. Retrieved from [Link]
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Simultaneous liquid chromatographic analysis of the beta-lactam antibiotics cefazolin, cefadroxil, cephalexin, ampicillin, and cephradine in solution. (n.d.). PubMed. Retrieved from [Link]
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Cefazolin. (n.d.). PubChem. Retrieved from [Link]
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A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. (2024). PubMed Central. Retrieved from [Link]
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CEFAZOLIN OPEN-RING LACTONE (USP). (n.d.). Allmpus. Retrieved from [Link]
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Kinetics of degradation of cefazolin and cephalexin in aqueous solution. (1978). PubMed. Retrieved from [Link]
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Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood. (n.d.). FAO AGRIS. Retrieved from [Link]
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A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry. (2023). PubMed. Retrieved from [Link]
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Simultaneous Determination of Cefalexin, Cefazolin, Flucloxacillin, and Probenecid by Liquid Chromatography-Tandem Mass Spectrometry for Total and Unbound Concentrations in Human Plasma. (n.d.). PubMed. Retrieved from [Link]
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1H-Tetrazole-1-acetamide, N-((5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)-. (n.d.). PubChem. Retrieved from [Link]
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(PDF) Rapid determination of cefazolin levels in human plasma by high performance liquid chromatography. (2017). ResearchGate. Retrieved from [Link]
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Degradation pathway for (a) Impurity-I and (b) Impurity-II. (n.d.). ResearchGate. Retrieved from [Link]
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HPLC determination of cefazolin in plasma, urine and dialysis fluid. (n.d.). Scite.ai. Retrieved from [Link]
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Application Note: Structural Characterization of Cefazolin Lactone Using 1D and 2D NMR Spectroscopy
Abstract
Cefazolin, a first-generation cephalosporin antibiotic, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring.[1] One of the key degradation products is Cefazolin lactone, formed via an intramolecular cyclization reaction following the opening of the β-lactam ring.[2] Differentiating the parent drug from its lactone degradant is critical for quality control and stability studies in pharmaceutical development. This application note provides a comprehensive guide and detailed protocols for utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously identify and characterize Cefazolin lactone. We will explore the causal relationships between structural changes and their NMR spectral manifestations and provide step-by-step workflows for sample preparation, data acquisition, and spectral interpretation.
Introduction: The Challenge of Cefazolin Degradation
The efficacy of β-lactam antibiotics like Cefazolin hinges on the chemical reactivity of the four-membered β-lactam ring.[3] However, this inherent reactivity also makes it the primary site of hydrolytic degradation, leading to a loss of antibacterial activity.[1][4] The initial product of hydrolysis is the inactive Cefazoloic acid, where the β-lactam ring is opened. Under acidic conditions, the newly formed carboxylic acid can undergo an intramolecular condensation with the C-4 carboxyl group, forming a stable six-membered lactone ring.[2]
Monitoring the formation of this lactone is crucial for ensuring the safety and efficacy of Cefazolin formulations. While chromatographic methods like HPLC are used for quantification, NMR spectroscopy offers unparalleled insight into the precise molecular structure, making it the gold standard for definitive identification of such degradants.[2][5] This guide details the application of high-resolution NMR to distinguish Cefazolin from its lactone derivative.
Mechanism: From Active Drug to Inactive Lactone
The transformation from Cefazolin to its lactone derivative involves a significant structural rearrangement. This process fundamentally alters the chemical environment of nearby nuclei, leading to predictable and observable changes in the NMR spectrum.
Caption: Cefazolin degradation pathway to its lactone form.
Experimental Design and Rationale
A multi-dimensional NMR approach is essential for complete structural verification. The workflow is designed to first obtain a general overview using 1D techniques and then confirm the detailed molecular connectivity using 2D correlation experiments.
Caption: Workflow for NMR-based characterization of Cefazolin lactone.
Detailed Protocols
Protocol 1: Sample Preparation
The quality of the NMR data is directly dependent on meticulous sample preparation.[6][7] The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it readily dissolves both Cefazolin sodium and its less polar lactone derivative. Furthermore, it allows for the observation of exchangeable protons (e.g., N-H), which can be confirmed by adding a drop of D₂O.[8]
Materials:
-
Cefazolin or degraded sample material
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[9]
-
Glass Pasteur pipette and glass wool/cotton for filtration[9]
Procedure:
-
Weigh the sample: For ¹H NMR, weigh 3-6 mg of the sample. For comprehensive 2D NMR, particularly ¹³C-based experiments like HSQC and HMBC, a more concentrated sample of 20-25 mg is required.[2][6]
-
Dissolve the sample: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[6] Vortex briefly to dissolve.
-
Filter the solution: To remove any particulates that could degrade spectral resolution, filter the solution directly into the NMR tube.[7]
-
Cap and label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: NMR Data Acquisition
These parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.[2]
A. 1D NMR Experiments
-
¹H NMR: Provides the initial fingerprint. Key changes in proton chemical shifts, especially for protons on the cephem nucleus (H-6, H-7), are the first indicators of lactone formation.
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2.5 s
-
Relaxation Delay (d1): 2.0 s
-
Number of Scans: 16-64 (sample concentration dependent)
-
-
¹³C{¹H} NMR: Reveals changes in the carbon backbone. The most significant indicators are the disappearance of the β-lactam carbonyl signal and the appearance of a new lactone carbonyl signal.
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1.1 s
-
Relaxation Delay (d1): 2.0 s
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
B. 2D NMR Experiments
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[10] This is crucial for tracing the proton connectivity within the cephem nucleus and side chains.
-
Pulse Program: cosygpmf (or equivalent)
-
Data Points: 2K in F2, 256-512 increments in F1
-
Number of Scans per Increment: 8-16
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH coupling).[11] This experiment is essential for assigning carbon signals based on their known proton assignments.
-
Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)
-
Spectral Width: 16 ppm (¹H) x 200 ppm (¹³C)
-
Number of Scans per Increment: 8-16
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH).[10][11] This is the key experiment to confirm the formation of the new lactone ring by observing correlations that would not be present in the parent drug, such as from H-6 to the new lactone carbonyl carbon.
-
Pulse Program: hmbcgplpndqf
-
Spectral Width: 16 ppm (¹H) x 220 ppm (¹³C)
-
Number of Scans per Increment: 16-32
-
Data Interpretation: Identifying the Spectroscopic Signature of Lactonization
The cleavage of the β-lactam ring and subsequent formation of the lactone ring induce significant changes in the chemical shifts of adjacent nuclei due to altered bond angles, hybridization, and electronic effects.
Key Spectroscopic Changes:
-
Disappearance of the β-Lactam Carbonyl: The most definitive change in the ¹³C NMR spectrum is the disappearance of the characteristic β-lactam carbonyl signal of Cefazolin (typically around 175-177 ppm) and the appearance of a new lactone carbonyl signal at a slightly different chemical shift.
-
Shifts in Cephem Nucleus Protons (¹H NMR):
-
The protons on the former β-lactam ring, H-6 and H-7 , experience a significant downfield shift (to a higher ppm value) due to the change in ring strain and geometry.
-
The characteristic coupling constant (J) between H-6 and H-7 will also change, reflecting the new dihedral angle in the more flexible dihydrothiazine ring of the lactone.
-
-
Confirmation with 2D NMR:
-
HSQC: Will confirm the new chemical shifts of the carbons attached to H-6 and H-7.
-
HMBC: Is the ultimate confirmation tool. An HMBC spectrum of the lactone will reveal a correlation between proton H-6 and the C-4 carboxyl carbon , which has now become the lactone carbonyl. This three-bond correlation (H6-C5-C4-C=O) is impossible in the parent Cefazolin structure and is unequivocal proof of lactonization.
-
Data Summary Tables
The following tables summarize the expected chemical shifts for key nuclei in Cefazolin and the predicted shifts for its lactone derivative based on the structural changes. The Cefazolin data is referenced from published work.[2]
Table 1: Key ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)
| Proton Assignment | Cefazolin (δ ppm) | Cefazolin Lactone (Predicted δ ppm) | Rationale for Change |
| H-2 | ~5.0-5.2 | ~5.0-5.2 | Minimal change expected. |
| H-6 | ~5.1-5.3 | > 5.5 (Downfield Shift) | Reduced ring strain and altered geometry upon β-lactam cleavage. |
| H-7 | ~5.6-5.8 | > 6.0 (Downfield Shift) | Significant change in electronic environment and conformation. |
| Tetrazole-CH₂- | ~5.4 | ~5.4 | Side chain is distant from the site of reaction; minimal change. |
| Tetrazole-H | ~9.1 | ~9.1 | Side chain is distant from the site of reaction; minimal change. |
Table 2: Key ¹³C NMR Chemical Shift Comparison (100 MHz, DMSO-d₆)
| Carbon Assignment | Cefazolin (δ ppm) | Cefazolin Lactone (Predicted δ ppm) | Rationale for Change |
| C-2 | ~126 | ~126 | Minimal change expected. |
| C-3 | ~125 | ~125 | Minimal change expected. |
| C-4 (Carboxyl) | ~163 | ~170-175 (Lactone C=O) | Becomes part of the new six-membered lactone ester ring. |
| C-6 | ~58 | ~60-65 (Downfield Shift) | Change in hybridization and neighboring group effects. |
| C-7 | ~59 | ~60-65 (Downfield Shift) | Change in hybridization and neighboring group effects. |
| C-5 (β-Lactam C=O) | ~176 | Signal Absent | The β-lactam ring is opened during hydrolysis. |
| Amide C=O | ~170 | ~170 | Side chain is distant from the site of reaction; minimal change. |
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unambiguous and definitive method for the structural characterization of Cefazolin lactone. By following the detailed protocols for sample preparation and data acquisition, researchers can confidently identify the key spectral changes that signify the degradation of Cefazolin. The observation of downfield shifts for H-6 and H-7, the disappearance of the β-lactam carbonyl signal, and crucially, the confirmation of new long-range correlations via HMBC, constitute a self-validating system for identifying this critical impurity. This application note serves as a robust framework for drug development professionals and scientists involved in the stability testing and quality control of Cefazolin and related β-lactam antibiotics.
References
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Sivakumar, B., Parthasarathy, K., Raman, M., Saranghdar, R. J., & Kumar, V. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(3), 755–773. [Link]
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ResearchGate. (n.d.). 13C NMR spectra of (a) Cefazolin Sodium; (b) Impurity-I; and (c)... [Image]. Retrieved from [Link]
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Bird, A. E. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73–103. [Link]
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University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of (a) Cefazolin Sodium; (b) Impurity-I; and (c)... [Image]. Retrieved from [Link]
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Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. [Manuscript]. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944-948. [Link]
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Daletos, G., de Voogd, N. J., & Proksch, P. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 1520, 63-83. [Link]
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HKU Scholars Hub. (2020). Degradation Mechanisms of Ofloxacin and Cefazolin Using Peroxymonosulfate Activated by Reduced Graphene Oxide-CoFe2O4 Composites. The University of Hong Kong. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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dos Santos, J. A., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education, 92(10), 1735-1738. [Link]
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Giske, A., et al. (2021). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Metabolites, 11(7), 441. [Link]
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- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. iq.ufrgs.br [iq.ufrgs.br]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. emerypharma.com [emerypharma.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: A Comprehensive Guide to the Forced Degradation of Cefazolin and the Formation of its Lactone Degradant
Introduction: The Imperative of Forced Degradation in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, ensuring the stability of a drug substance is not merely a regulatory hurdle but a cornerstone of patient safety and product efficacy. Forced degradation studies, also known as stress testing, are an indispensable tool in this endeavor. As mandated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, these studies involve subjecting a drug substance to conditions more severe than accelerated stability testing.[1] The primary objectives are to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways. This information is pivotal in developing and validating stability-indicating analytical methods, which are crucial for the quality control of the final drug product.
This application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on Cefazolin, a first-generation cephalosporin antibiotic. A particular focus is placed on the formation of its lactone derivative, a significant degradant formed under hydrolytic stress conditions. By understanding the underlying chemical mechanisms, researchers can make informed decisions during formulation development and establish robust analytical control strategies.
The Chemistry of Cefazolin Degradation: Unraveling the Lactonization Pathway
Cefazolin, like other β-lactam antibiotics, is susceptible to degradation, primarily through the hydrolysis of the strained β-lactam ring.[2] Under both acidic and basic conditions, a key degradation pathway involves the formation of a lactone. This process is initiated by the hydrolysis of the β-lactam ring to form the inactive cefazoloic acid.[3][4] Subsequently, intramolecular cyclization occurs, leading to the formation of the lactone.
Mechanism of Lactone Formation
The formation of the Cefazolin lactone is a multi-step process that is catalyzed by both acid and base.
Acid-Catalyzed Lactonization:
Under acidic conditions, the initial step is the protonation of the carbonyl oxygen of the β-lactam ring. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then collapses, leading to the opening of the β-lactam ring and the formation of cefazoloic acid. The carboxylic acid moiety of cefazoloic acid can then undergo an intramolecular esterification (lactonization) with the hydroxyl group, which is also protonated under acidic conditions, facilitating the departure of a water molecule and the formation of the stable five-membered lactone ring.
Base-Catalyzed Lactonization:
In basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the β-lactam ring. This nucleophilic addition leads to the formation of a tetrahedral intermediate, which subsequently collapses to cleave the β-lactam ring, yielding cefazoloic acid. The carboxylate anion of cefazoloic acid then acts as a nucleophile, attacking the carbon bearing the leaving group (the nitrogen of the opened lactam ring), resulting in the formation of the lactone.
Understanding these mechanisms is critical for controlling the degradation of Cefazolin and for the targeted synthesis of the lactone degradant for use as an analytical standard.
Experimental Workflow for Forced Degradation of Cefazolin
The following diagram illustrates the comprehensive workflow for conducting a forced degradation study of Cefazolin.
Caption: Experimental workflow for the forced degradation of Cefazolin.
Detailed Protocols
Protocol 1: Forced Degradation of Cefazolin
This protocol outlines the procedures for subjecting Cefazolin to various stress conditions to induce degradation.
Materials:
-
Cefazolin Sodium Reference Standard
-
Hydrochloric Acid (HCl), 0.1N
-
Sodium Hydroxide (NaOH), 0.1N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Cefazolin Stock Solution: Accurately weigh and dissolve an appropriate amount of Cefazolin Sodium in water to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 5 mL of the Cefazolin stock solution, add 5 mL of 0.1N HCl.
-
Incubate the solution at room temperature for 2 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1N NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the Cefazolin stock solution, add 5 mL of 0.1N NaOH.
-
Incubate the solution at room temperature for 30 minutes.
-
After incubation, neutralize the solution with an equivalent amount of 0.1N HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the Cefazolin stock solution, add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 1 hour.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer 5 mL of the Cefazolin stock solution to a vial and heat it in a water bath at 80°C for 4 hours.
-
After heating, cool the solution to room temperature and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Cefazolin (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
After exposure, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Control Sample: A sample of the Cefazolin stock solution diluted with the mobile phase to the same concentration as the stressed samples should be prepared and analyzed as a control.
Protocol 2: Stability-Indicating HPLC Method for Cefazolin and its Degradation Products
This protocol describes a validated HPLC method capable of separating Cefazolin from its degradation products, including the lactone.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a pump, autosampler, column oven, and a UV-Vis detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18 or equivalent) |
| Mobile Phase | A filtered and degassed mixture of 0.02 M potassium phosphate buffer (pH 6.5) and acetonitrile (85:15, v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 20 minutes |
System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the Cefazolin peak. |
| Theoretical Plates (N) | Not less than 2000 for the Cefazolin peak. |
| Relative Standard Deviation (RSD) | Not more than 2.0% for six replicate injections of the Cefazolin standard solution. |
| Resolution (Rs) | Not less than 2.0 between Cefazolin and the nearest eluting peak (e.g., lactone). |
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of Cefazolin Sodium Reference Standard in the mobile phase at a concentration of 100 µg/mL.
-
Sample Preparation: Dilute the stressed samples from Protocol 1 with the mobile phase to a final theoretical concentration of 100 µg/mL of Cefazolin.
-
Analysis: Inject the standard solution, control sample, and stressed samples into the HPLC system and record the chromatograms.
-
Data Evaluation: Identify and quantify the amount of Cefazolin remaining and the percentage of each degradation product formed in the stressed samples. The lactone peak should be well-resolved from the parent Cefazolin peak.
Visualization of the Cefazolin to Lactone Degradation Pathway
The following diagram illustrates the chemical transformation of Cefazolin to its lactone degradant.
Caption: Degradation pathway of Cefazolin to its lactone derivative.
Conclusion and Best Practices
This application note provides a robust framework for conducting forced degradation studies on Cefazolin with a specific emphasis on the formation of its lactone degradant. By adhering to these protocols and understanding the underlying chemical principles, researchers can effectively characterize the stability of Cefazolin and develop validated, stability-indicating analytical methods.
Key Takeaways for a Self-Validating System:
-
Mass Balance: In a well-conducted forced degradation study, the sum of the assay of the drug and the areas of the degradation products should remain constant. A significant deviation from 100% mass balance may indicate the formation of non-chromophoric degradants or the retention of impurities on the column.
-
Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of the Cefazolin peak in the presence of its degradation products. This ensures that the analytical method is truly stability-indicating.
-
Reference Standards: Whenever possible, isolate and characterize major degradation products to be used as reference standards for accurate quantification.
By implementing these scientifically sound and methodologically rigorous approaches, drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products containing Cefazolin.
References
-
Sivakumar, B., Parthasarathy, K., Janardhan, R., & Saranghdar, R. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Okamoto, Y., Kiriyama, K., Namiki, Y., Matsushita, J., Fujioka, M., & Yasuda, T. (1996). Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. Journal of Pharmaceutical Sciences, 85(9), 984–989. [Link]
-
United States Pharmacopeia. (2023). USP-NF Cefazolin Sodium. [Link]
-
Rojanarata, T., Jittimanee, J., O-chong, N., & Akkaramongkolporn, P. (2011). Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant-Based Preservatives. Journal of Ocular Pharmacology and Therapeutics, 27(5), 485–490. [Link]
-
Bundgaard, H. (1976). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. Journal of Pharmaceutical Sciences, 65(10), 1452–1458. [Link]
Sources
Topic: Protocol for the Isolation of Cefazolin Lactone
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefazolin is a first-generation cephalosporin antibiotic widely utilized for its broad-spectrum activity against various bacterial infections.[1][2] As with all β-lactam antibiotics, the stability of Cefazolin is a critical parameter in its manufacturing, formulation, and clinical use. The β-lactam ring, essential for its antibacterial activity, is susceptible to hydrolysis under various conditions, leading to the formation of degradation products.[3][4] One of the principal degradation products is Cefazolin lactone, formed through an intramolecular rearrangement following the hydrolytic opening of the β-lactam ring.[1][5]
The presence and quantity of Cefazolin lactone and other impurities are strictly monitored by regulatory authorities, as they can impact the drug's efficacy and safety.[1] Therefore, the isolation and characterization of these degradation products are essential for stability studies, the development of stability-indicating analytical methods, and for use as reference standards in quality control laboratories. This document provides a comprehensive protocol for the generation of Cefazolin lactone via forced degradation, followed by its isolation using preparative high-performance liquid chromatography (Prep HPLC).
Mechanism of Cefazolin Lactone Formation
The formation of Cefazolin lactone from Cefazolin is a well-understood degradation pathway. The process is initiated by the hydrolysis of the four-membered β-lactam ring. Under acidic conditions, this leads to the formation of an intermediate, cefazoloic acid, which subsequently undergoes intramolecular cyclization to form the more stable five-membered lactone ring.[1] This transformation results in the complete loss of antibacterial activity, as the integrity of the β-lactam ring is the cornerstone of the drug's mechanism of action.
Caption: Degradation pathway of Cefazolin to Cefazolin Lactone.
Part 1: Forced Degradation Protocol to Generate Cefazolin Lactone
To isolate Cefazolin lactone, it must first be generated in sufficient quantities. This is achieved through forced degradation, where the drug substance is subjected to stress conditions that accelerate its breakdown. Acid-catalyzed hydrolysis is an effective method for this purpose.
Materials and Reagents
-
Cefazolin Sodium (Reference Standard or Drug Substance)
-
Orthophosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl, 0.1N)
-
Purified Water (Milli-Q or equivalent)
-
pH Meter
-
Volumetric flasks and pipettes
-
Stirrer/magnetic stir plate
Step-by-Step Procedure
-
Preparation of Cefazolin Solution: Accurately weigh and dissolve approximately 1 gram of Cefazolin Sodium in 100 mL of purified water in a volumetric flask to create a 10 mg/mL solution.
-
Acid Stress Condition: While stirring, slowly add orthophosphoric acid (or 0.1N HCl) dropwise to the Cefazolin solution to adjust the pH to approximately 3.5.[1][5] This acidic environment catalyzes the hydrolysis of the β-lactam ring.
-
Incubation: Keep the solution at room temperature for approximately 2.5 to 3 hours.[1][5] The progress of the degradation can be monitored by analytical HPLC to ensure a sufficient amount of the lactone has formed without leading to excessive secondary degradation.
-
Neutralization and Preparation for Isolation: After the incubation period, the reaction mixture can be neutralized with a suitable base if necessary, although for direct HPLC isolation, this is often not required. The solution should be filtered through a 0.45 µm filter to remove any particulates before proceeding to the isolation step.
Expert Insight: The choice of acid and pH is critical. A pH of around 3.5 provides a controlled rate of hydrolysis. Harsher acidic conditions can lead to further degradation of the lactone itself. Monitoring the reaction with a validated analytical HPLC method is crucial to stop the degradation at the optimal time point, maximizing the yield of the desired lactone impurity.
Part 2: Isolation Protocol via Preparative HPLC
Preparative HPLC is the method of choice for isolating specific impurities from a complex mixture with high purity.[1][5] The principle is to scale up analytical HPLC, allowing for larger injection volumes and the collection of the eluent corresponding to the target peak.
Equipment and Materials
-
Preparative HPLC system with a UV detector (e.g., Waters 2000 Prep HPLC)[1][5]
-
Preparative C18 reverse-phase column
-
Fraction collector
-
Rotary evaporator (e.g., Rotavapor)
-
Lyophilizer (Freeze-dryer)
-
Acetonitrile (HPLC grade)
-
Purified Water (HPLC grade)
Experimental Workflow Diagram
Sources
Application and Protocol for the Quality Control of Cefazolin Lactone in Pharmaceutical Analysis
Introduction
Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2][3][4] Its efficacy and safety are paramount, necessitating stringent quality control of the active pharmaceutical ingredient (API) and its formulations. A critical aspect of this control is the monitoring and quantification of degradation products, which can arise during manufacturing, storage, or administration.[5] One such significant degradation product is Cefazolin lactone, an inactive and potentially immunogenic impurity formed through the hydrolysis and intramolecular cyclization of the β-lactam ring of Cefazolin. This application note provides a comprehensive guide and a detailed protocol for the identification and quantification of Cefazolin lactone in pharmaceutical quality control, leveraging high-performance liquid chromatography (HPLC) as a stability-indicating method.
The formation of Cefazolin lactone is a key indicator of Cefazolin degradation, particularly under acidic or photolytic stress conditions.[5] Its presence, even in minute amounts, can compromise the therapeutic efficacy and safety of the drug product. Therefore, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for this and other related substances in Cefazolin drug substance and drug products. This guide is designed for researchers, scientists, and drug development professionals to implement a robust and reliable analytical method for the quality control of Cefazolin, ensuring it meets the required purity standards.
The Science Behind Cefazolin Degradation: Formation of Cefazolin Lactone
The intrinsic reactivity of the β-lactam ring in cephalosporins makes them susceptible to hydrolysis. In the case of Cefazolin, this hydrolysis can lead to the opening of the β-lactam ring, forming an unstable intermediate, Cefazoloic acid. This intermediate can then undergo intramolecular cyclization to form the more stable Cefazolin lactone. This degradation pathway is a critical quality attribute to monitor as it directly impacts the potency of the drug.
Caption: Degradation pathway of Cefazolin to Cefazolin lactone.
Analytical Strategy: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the gold standard for separating and quantifying Cefazolin from its degradation products, including Cefazolin lactone. The method outlined below is a harmonized approach based on pharmacopeial guidelines, designed to provide excellent resolution and sensitivity.
Rationale for Chromatographic Conditions
The choice of chromatographic parameters is critical for the successful separation of Cefazolin and its impurities.
-
Reversed-Phase Chromatography: A C18 stationary phase is employed, which is ideal for separating moderately polar compounds like Cefazolin and its degradation products based on their hydrophobicity.
-
Gradient Elution: A gradient elution is necessary to resolve a complex mixture of impurities with varying polarities. The gradient starts with a high aqueous mobile phase composition to retain and separate the more polar impurities, followed by an increasing organic phase concentration to elute the less polar compounds, including Cefazolin itself.
-
pH of the Mobile Phase: The pH of the mobile phase is a critical factor influencing the retention and peak shape of ionizable compounds like Cefazolin and its impurities. A slightly acidic to neutral pH is typically used to ensure consistent ionization and good chromatographic performance.
-
UV Detection: Cefazolin and its chromophoric impurities, including Cefazolin lactone, absorb UV light. A detection wavelength of 254 nm is commonly used as it provides good sensitivity for both the API and its related substances.[6][7]
Detailed Application Protocol
This protocol provides a step-by-step guide for the determination of Cefazolin lactone in a Cefazolin drug substance or product.
Materials and Equipment
| Reagents and Materials | Equipment |
| Cefazolin Sodium Reference Standard (USP or EP) | High-Performance Liquid Chromatograph (HPLC) with UV detector |
| Cefazolin Lactone Reference Standard[6][8][9] | Chromatographic data acquisition and processing software |
| Acetonitrile (HPLC grade) | Analytical balance |
| Monobasic Potassium Phosphate (AR grade) | pH meter |
| Disodium Hydrogen Phosphate (AR grade) | Volumetric flasks and pipettes |
| Orthophosphoric Acid or Sodium Hydroxide (for pH adjustment) | Syringe filters (0.45 µm) |
| Water (HPLC grade) | Sonicator |
Preparation of Solutions
Mobile Phase A (Aqueous Buffer)
-
Weigh and dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 6.8 with a 10% sodium hydroxide solution.
-
Filter the solution through a 0.45 µm membrane filter and degas.
Mobile Phase B (Acetonitrile)
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
Diluent
-
Mobile Phase A is used as the diluent.
Standard Solution Preparation
-
Cefazolin Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of Cefazolin Sodium RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Cefazolin Lactone Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 2.5 mg of Cefazolin Lactone RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (for system suitability and quantification): Prepare a solution containing a known concentration of Cefazolin and Cefazolin lactone at the specification level (e.g., 1.0% of the Cefazolin concentration).
Sample Solution Preparation
-
Accurately weigh a quantity of the Cefazolin drug substance or product equivalent to about 25 mg of Cefazolin into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Phosphate Buffer (pH 6.8) B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
System Suitability
Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the Cefazolin peak and the Cefazolin lactone peak should be not less than 2.0. |
| Tailing Factor | The tailing factor for the Cefazolin peak should not be more than 2.0. |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the Cefazolin standard solution should be not more than 2.0%. |
Analytical Workflow
Caption: Workflow for the analysis of Cefazolin lactone.
Quantification of Cefazolin Lactone
The percentage of Cefazolin lactone in the sample is calculated using the following formula, which takes into account the relative response factor (RRF) as specified in the USP monograph.[10] The RRF is the ratio of the response of the impurity to the response of the active ingredient at the same concentration.
Formula:
Where:
-
Area_lactone: Peak area of Cefazolin lactone in the sample chromatogram.
-
Area_cefazolin_std: Peak area of Cefazolin in the standard chromatogram.
-
Conc_cefazolin_std: Concentration of Cefazolin in the standard solution (mg/mL).
-
Conc_sample: Concentration of the Cefazolin sample (mg/mL).
-
RRF_lactone: Relative Response Factor of Cefazolin lactone (as per USP, typically around 0.85).[10]
Conclusion
The control of impurities is a critical component of pharmaceutical quality control. Cefazolin lactone, a key degradation product of Cefazolin, must be accurately monitored to ensure the safety and efficacy of the final drug product. The HPLC method detailed in this application note provides a robust, reliable, and sensitive approach for the quantification of Cefazolin lactone. By implementing this protocol, researchers and quality control analysts can ensure that their Cefazolin products meet the stringent requirements of regulatory agencies, ultimately safeguarding patient health.
References
-
Axios Research. Cefazolin Related Compound D (Cefazolin Open-Ring Lactone). Available from: [Link]
-
Chromservis. Related substances of cefazolin sodium. Available from: [Link]
-
Sivakumar, B., Parthasarathy, K., Kumar, Y. R., Sarangadhar, R. J., & Reddy, G. O. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(3), 695–710. Available from: [Link]
-
Allmpus. CEFAZOLIN OPEN-RING LACTONE (USP). Available from: [Link]
- European Pharmacopoeia 7.0. Cefazolin Sodium. 2012;0988.
-
Hasan, N., Arayne, M. S., & Sultana, N. (2013). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Research and Reports in Medicinal Chemistry, 3, 21-28. Available from: [Link]
-
Pedroso, T. M., & Salgado, H. R. N. (2016). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to. Brazilian Journal of Pharmaceutical Sciences, 52(1), 213-222. Available from: [Link]
- USP-NF. Cefazolin Sodium. 2011.
-
Liu, S., Yao, S., & Hu, C. (2017). Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR. AAPS PharmSciTech, 18(6), 1895–1900. Available from: [Link]
- USP29-NF24. Cefazolin.
-
USP PEP. USP Monographs: Cefazolin Injection. Available from: [Link]
-
Drugs.com. Cefazolin. 2023. Available from: [Link]
-
Hospira, Inc. Cefazolin for Injection, USP. Available from: [Link]
-
Sandoz. Cefazolin Sodium - PRODUCT MONOGRAPH. 2022. Available from: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 3. US3954745A - Process for preparing cefazolin - Google Patents [patents.google.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. researchgate.net [researchgate.net]
- 8. Cefazolin Related Compound D (Cefazolin Open-Ring Lactone) | Axios Research [axios-research.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Need for Impurity Profiling in Cefazolin Formulations
An Application Note for the Quantification of Cefazolin Lactone in Pharmaceutical Products
Cefazolin is a first-generation cephalosporin antibiotic widely utilized for surgical prophylaxis and the treatment of various bacterial infections. As a β-lactam antibiotic, its efficacy is intrinsically linked to the integrity of its core chemical structure. However, under certain storage and handling conditions, Cefazolin can degrade, leading to the formation of various impurities. Among these, Cefazolin lactone is a significant degradant that requires careful monitoring.
The formation of Cefazolin lactone signifies the degradation of the active pharmaceutical ingredient (API), which can compromise the drug's therapeutic efficacy and potentially introduce safety concerns. Regulatory bodies mandate the identification and quantification of any impurity present at levels greater than 0.1% in drug substances and products.[1] Therefore, a robust, accurate, and validated analytical method for quantifying Cefazolin lactone is paramount for ensuring the quality, stability, and safety of Cefazolin drug products throughout their lifecycle.
This application note provides a comprehensive guide for researchers and quality control analysts, detailing the degradation pathway of Cefazolin to its lactone form and presenting a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its quantification.
Understanding the Degradation Pathway: From Cefazolin to Lactone
The primary mechanism for the formation of Cefazolin lactone is through hydrolysis, particularly under acidic conditions. The process involves the degradation of Cefazolin into an intermediate, cefazoloic acid, which subsequently undergoes intramolecular cyclization to form the stable lactone.[1] This pathway effectively opens the critical β-lactam ring, rendering the molecule inactive as an antibiotic. Understanding this pathway is crucial for developing a stability-indicating analytical method capable of resolving the parent drug from its degradation products.
Caption: Cefazolin degradation to Cefazolin lactone via acid hydrolysis.
Analytical Methodology: Reversed-Phase HPLC with UV Detection
A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for separating and quantifying Cefazolin and its related substances, including the lactone. This technique offers excellent specificity, precision, and accuracy, making it suitable for routine quality control and stability studies.[2]
The method's core principle relies on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By carefully controlling the mobile phase composition, typically through a gradient elution, a clear separation between the more polar Cefazolin lactone and the parent Cefazolin peak can be achieved. UV detection, commonly set at 254 nm, provides sensitive and reliable quantification for these chromophoric compounds.[2][3]
Experimental Protocol: Quantification of Cefazolin Lactone
This protocol is designed to be a self-validating system, incorporating forced degradation studies to confirm the method's specificity and ability to resolve the Cefazolin lactone peak from the main API peak and other potential degradants.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
pH meter.
-
Ultrasonic bath.
-
Class A volumetric glassware.
-
-
Column:
-
ARION® Polar C18 (125 mm x 4.0 mm, 3 µm) or equivalent.
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen orthophosphate (KH₂PO₄), analytical grade.
-
Disodium hydrogen orthophosphate (Na₂HPO₄), analytical grade.
-
Orthophosphoric acid, analytical grade.
-
Sodium hydroxide, analytical grade.
-
Purified water (18.2 MΩ·cm).
-
Cefazolin Sodium Reference Standard (e.g., USP).
-
Cefazolin Lactone reference material (if available).
-
Chromatographic Conditions
The following conditions are based on established pharmacopeial methods and have been demonstrated to effectively separate Cefazolin from its key impurities.[1]
| Parameter | Setting |
| Column | ARION® Polar C18 (125 mm x 4.0 mm, 3 µm) |
| Mobile Phase A | 6.8 g of KH₂PO₄ in 1000 mL water, pH adjusted to 6.8 with NaOH solution. |
| Mobile Phase B | 500 mL Acetonitrile + 3.4 g of KH₂PO₄ in 500 mL water. |
| Flow Rate | 1.2 mL/min |
| Gradient Elution | Time (min) |
| 0 | |
| 7 | |
| 30 | |
| 35 | |
| 45 | |
| 50 | |
| 55 | |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A |
Preparation of Solutions
-
Standard Solution (Cefazolin):
-
Accurately weigh about 25 mg of Cefazolin Sodium Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the Diluent to obtain a concentration of approximately 500 µg/mL.
-
Further dilute 1.0 mL of this solution to 100 mL with the Diluent to obtain a final concentration of 5.0 µg/mL (representing a 1.0% impurity level relative to the sample).
-
-
Sample Solution:
-
Accurately weigh a portion of the Cefazolin drug product powder equivalent to about 25 mg of Cefazolin.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the Diluent to obtain a final nominal concentration of 500 µg/mL. Sonicate if necessary to ensure complete dissolution.
-
Forced Degradation Study (Method Specificity)
To ensure the analytical method is "stability-indicating," forced degradation studies are essential. They demonstrate that the Cefazolin lactone peak does not co-elute with the parent drug or other degradants.[4][5]
-
Acid Hydrolysis (Generates Lactone):
-
To 5 mL of the Sample Solution (500 µg/mL), add 1 mL of 0.1N HCl.
-
Keep at room temperature for approximately 2-3 hours.[1]
-
Neutralize with an equivalent amount of 0.1N NaOH and dilute as needed with the Diluent.
-
Inject into the HPLC system. Cefazolin lactone is a known major degradant under these conditions.[1]
-
-
Base Hydrolysis:
-
To 5 mL of the Sample Solution, add 1 mL of 0.1N NaOH.
-
Keep at room temperature for a short period (e.g., 10-15 minutes), as degradation is rapid.[6]
-
Neutralize with an equivalent amount of 0.1N HCl and dilute as needed.
-
Inject into the HPLC system.
-
-
Oxidative Degradation:
-
To 5 mL of the Sample Solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for approximately 1.5-2 hours.[4]
-
Dilute as needed and inject.
-
Analysis Procedure & System Suitability
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
-
The Relative Standard Deviation (RSD) for the peak areas of Cefazolin should be not more than 5.0%.
-
Inject the Diluent as a blank to ensure no interfering peaks are present.
-
Inject the prepared Sample Solution and the forced degradation samples.
-
Identify the Cefazolin lactone peak in the chromatograms based on its relative retention time (RRT) from the forced degradation samples and/or a lactone reference standard.
Calculation
The percentage of Cefazolin lactone in the drug product is calculated by comparing the area of the lactone peak in the sample chromatogram to the area of the Cefazolin peak in the standard solution chromatogram.
Formula: % Lactone = (Area_Lactone / Area_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Lactone = Peak area of Cefazolin lactone in the Sample Solution.
-
Area_Std = Average peak area of Cefazolin in the Standard Solution.
-
Conc_Std = Concentration of Cefazolin in the Standard Solution (µg/mL).
-
Conc_Sample = Concentration of Cefazolin in the Sample Solution (µg/mL).
Analytical Workflow Overview
The entire process, from sample receipt to final reporting, follows a structured and logical sequence to ensure data integrity and reproducibility.
Caption: Overall workflow for the quantification of Cefazolin lactone.
Expected Results and Data
A successful analysis will yield a chromatogram where the Cefazolin lactone peak is well-resolved from the main Cefazolin peak. The forced degradation samples are crucial for confirming this selectivity.
Table 1: Typical System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Cefazolin) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| RSD of 5 Injections | ≤ 5.0% | < 2.0% |
Table 2: Example Forced Degradation Data
| Stress Condition | Duration | % Cefazolin Remaining | Observations |
| 0.1N HCl | 3 hours | ~65% | Significant increase in Cefazolin lactone peak. |
| 0.1N NaOH | 15 mins | < 5% | Rapid degradation to multiple polar impurities. |
| 3% H₂O₂ | 2 hours | ~80% | Formation of different oxidative degradants.[4] |
| Heat (80°C) | 24 hours | ~90% | Minor increase in various impurities. |
Conclusion
This application note provides a robust and reliable RP-HPLC method for the quantification of Cefazolin lactone in pharmaceutical products. The protocol emphasizes a systematic approach, including forced degradation studies, to ensure the method is stability-indicating and fit for its intended purpose in a regulated environment. By implementing this methodology, researchers and quality control professionals can accurately monitor a critical degradation product, thereby ensuring the quality, safety, and efficacy of Cefazolin formulations.
References
-
Srinivasu, M. K., et al. (2012). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Wong, Po-Ying, et al. (2011). Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant-Based Preservatives. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]
-
Chromservis. Related substances of cefazolin sodium. Application list #516. Available at: [Link]
-
de Oliveira, M.A., et al. (2014). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. American Chemical Science Journal. Available at: [Link]
-
Sher, N., et al. (2014). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Research and Reports in Medicinal Chemistry. Available at: [Link]
-
Rattie, E. S., et al. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittelforschung. Available at: [Link]
-
Pedroso, T. M., & Salgado, H. R. N. (2014). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Donnelly, R. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy. Sample chromatograms available at: [Link]
Sources
- 1. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Cefazolin & Cefazolin Lactone Co-elution
Welcome to the technical support resource for resolving analytical challenges associated with Cefazolin and its primary degradant, Cefazolin lactone. This guide is designed for researchers, analytical chemists, and formulation scientists who are tasked with developing and validating stability-indicating methods for Cefazolin. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and develop robust analytical methods.
Understanding the Core Challenge: The Cefazolin-Lactone Relationship
Cefazolin, a first-generation cephalosporin antibiotic, is susceptible to degradation, particularly in aqueous solutions. One of the most critical degradation pathways involves the hydrolysis of the β-lactam ring followed by an intramolecular cyclization, resulting in the formation of Cefazolin lactone.[1]
This transformation is not just a chemical curiosity; it represents a critical quality attribute (CQA) that must be monitored throughout the drug product lifecycle. The lactone impurity is inactive and its presence can indicate instability and degradation of the active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) explicitly lists "Cefazolin lactone" as a potential impurity that must be controlled.[2]
The Degradation Pathway
The formation of the lactone is a well-understood process, primarily initiated by hydrolysis. This process can be accelerated under stress conditions such as acidic pH, elevated temperature, and exposure to UV light.[1][3] Understanding this pathway is the first step in developing an analytical method capable of separating the parent drug from its degradant.
Sources
Technical Support Center: Cefazolin Lactone Analysis
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the analysis of Cefazolin and its degradation products. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you improve the sensitivity and robustness of your Cefazolin lactone detection methods.
A Word From Our Senior Application Scientist
In my years of supporting analytical teams, I've seen that the devil is truly in the details, especially when quantifying low-level impurities like Cefazolin lactone. This degradant is a critical quality attribute, and its accurate measurement is paramount for stability and safety studies. Simply having a method is not enough; you need a method that is sensitive, specific, and reliable.
This guide is structured to move beyond simple protocols. It aims to provide you with the causal understanding behind the analytical choices you make. We will explore the critical parameters that govern sensitivity, from sample handling to final data acquisition. My goal is to empower you to not only solve common problems but also to proactively optimize your analytical workflow for the best possible results.
Section 1: Understanding the Challenge - The Cefazolin to Lactone Pathway
Cefazolin's structure, specifically the β-lactam ring, is susceptible to hydrolysis, particularly under acidic conditions. This leads to the formation of Cefazoloic acid, which can then undergo intramolecular cyclization to form the more stable Cefazolin lactone.[1] Understanding this pathway is the first step in developing a robust analytical method.
Caption: Cefazolin degradation pathway to Cefazolin lactone.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your method development and validation.
FAQ 1: My Cefazolin lactone peak is very small or undetectable. How can I increase its signal?
This is the most common challenge. Improving sensitivity requires a multi-faceted approach, focusing on sample preparation, chromatography, and detection.
Answer:
Improving the sensitivity of Cefazolin lactone detection involves optimizing several stages of your analytical workflow. Here’s a breakdown of strategies from sample preparation to detection:
1. Sample Preparation and Enrichment:
If the concentration of Cefazolin lactone in your sample is below the limit of detection of your instrument, you may need to concentrate the analyte. Solid-Phase Extraction (SPE) is an effective technique for this.
-
Rationale: SPE can selectively retain Cefazolin and its more polar degradation products, like the lactone, from a dilute sample matrix. By eluting with a small volume of a strong solvent, you can achieve a significant concentration factor.
-
Recommended Protocol:
-
Cartridge Type: A reverse-phase C18 or a mixed-mode cation exchange cartridge can be effective.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load your sample onto the cartridge.
-
Washing: Wash with a weak solvent (e.g., water or low percentage of organic solvent) to remove highly polar interferences.
-
Elution: Elute the Cefazolin lactone with a small volume of a strong solvent like methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent and reconstitute in your mobile phase.
-
2. HPLC Method Optimization:
Your chromatographic conditions are critical for good peak shape and, consequently, better sensitivity.
-
Column Choice: Use a high-efficiency column, such as one packed with sub-3 µm fully porous particles or core-shell particles. A C18 stationary phase is generally suitable.[2]
-
Injection Volume: Increasing the injection volume can increase the signal. However, be cautious of overloading the column, which can lead to peak distortion.
-
Mobile Phase pH: Since the lactonization process is favored in acidic conditions, maintaining a slightly acidic mobile phase (e.g., pH 3-4) can help preserve the lactone during analysis.
3. Detector Settings:
-
UV/DAD Detector:
-
Wavelength Selection: Cefazolin has a maximum absorbance (λmax) around 272 nm.[3][4] However, degradation products may have different spectral characteristics. It is recommended to monitor at a lower wavelength, such as 210 nm or 254 nm , where many organic molecules, including the lactone, have strong absorbance.[1][2] If you have a Diode Array Detector (DAD), you can extract the spectrum of the lactone peak to determine its optimal λmax for future analyses.
-
-
Mass Spectrometry (LC-MS/MS) Detector:
-
Rationale: For the highest sensitivity and specificity, LC-MS/MS is the recommended technique. By using Multiple Reaction Monitoring (MRM), you can filter out chemical noise and selectively detect the lactone.
-
Recommended MRM Transitions:
-
Parent Ion (Q1): The molecular weight of Cefazolin lactone is lower than that of Cefazolin. Based on its structure, the protonated molecule [M+H]⁺ should be monitored.
-
Product Ions (Q3): Published literature on the biocatalytic degradation of Cefazolin has identified key product ions for the open-ring lactone at m/z 169.12 and 141.96 .[5] These are excellent candidates for highly specific and sensitive MRM transitions.
-
-
| Parameter | Recommendation for High Sensitivity |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of Cefazolin Lactone |
| Product Ions (Q3) | m/z 169.12, m/z 141.96[5] |
FAQ 2: I am seeing a broad or tailing peak for Cefazolin lactone. What could be the cause?
Poor peak shape can compromise both resolution and sensitivity.
Answer:
Peak broadening and tailing are often indicative of secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: The silica backbone of many reverse-phase columns has acidic silanol groups that can interact with basic sites on analytes, causing peak tailing.
-
Solution: Use a modern, end-capped C18 column or a column with a hybrid particle technology to minimize silanol activity. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mitigate these interactions.
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or sample concentration.
FAQ 3: I suspect another degradation product is co-eluting with my Cefazolin lactone peak. How can I confirm this and improve the separation?
Co-elution is a major concern in stability studies and directly impacts the accuracy of quantification.
Answer:
Confirming and resolving co-elution requires a systematic approach to adjusting your chromatographic parameters.
1. Confirmation of Co-elution:
-
Peak Purity Analysis (DAD): If you are using a DAD, the peak purity function can compare spectra across the peak. A non-homogenous peak purity indicates co-elution.
-
Mass Spectrometry (MS): An MS detector can reveal the presence of multiple parent ions under a single chromatographic peak.
2. Improving Resolution:
-
Gradient Optimization: If you are using a gradient elution, making the gradient shallower (i.e., increasing the run time and slowing the rate of organic solvent increase) will provide more time for compounds to separate.
-
Mobile Phase Composition:
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of your separation.
-
Buffer: The type and concentration of the buffer can also influence selectivity. Experiment with different buffers (e.g., phosphate vs. formate) if resolution is a persistent issue.
-
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms.
Caption: Troubleshooting workflow for peak resolution.
Section 3: Recommended Analytical Protocols
The following are starting-point protocols based on published, validated methods. They should be adapted and validated for your specific application.
Protocol 1: High-Sensitivity Stability-Indicating HPLC-UV Method
This method is adapted from a study that successfully separated Cefazolin from its known degradation products, including the lactone.[2]
| Parameter | Specification |
| Column | YMC Pack Pro C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 6.8 g KH₂PO₄ in 1000 mL water, pH adjusted to 6.8 |
| Mobile Phase B | 500 mL Acetonitrile + 3.4 g KH₂PO₄ in 500 mL water |
| Gradient | 0 min: 2% B, 7 min: 15% B, 30 min: 20% B, 45 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm and/or 210 nm |
| Injection Volume | 20 µL |
Protocol 2: High-Sensitivity LC-MS/MS Method
This protocol is a starting point for developing a highly sensitive and specific method for Cefazolin lactone quantification.
| Parameter | Specification |
| Column | High-efficiency C18 column (e.g., <3 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a shallow gradient, e.g., 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition 1 | [M+H]⁺ of Lactone → 169.12 |
| MRM Transition 2 | [M+H]⁺ of Lactone → 141.96 |
References
-
Sivakumar, B., Rao, G. N., & Kumar, P. R. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. [Link]
-
Hasan, N., et al. (2013). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Research and Reports in Medicinal Chemistry, 3, 19-26. [Link]
-
Lalitha, N., et al. (2010). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Tropical Journal of Pharmaceutical Research, 9(1). [Link]
-
Pedroso, T. M., & Salgado, H. R. N. (2014). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Journal of Analytical & Pharmaceutical Research, 1(1). [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. [Link]
-
Wheeler, L. A., De-Meo, M., & Halsten, M. (1977). Rapid analysis of cefazolin in serum by high-pressure liquid chromatography. Antimicrobial agents and chemotherapy, 11(1), 105–109. [Link]
-
Kamani, J., et al. (1998). Determination of Cefazolin in Human Serum by High Performance Liquid Chromatography with On-Line Solid Phase Extraction. R-Discovery. [Link]
-
ResearchGate. (n.d.). LC-MS/MS Fragmentation pattern of (a) Impurity-I and (b) Impurity-II. [Link]
-
ResearchGate. (n.d.). LC-MS/MS Fragmentation pattern of (a) Impurity-I and (b) Impurity-II. [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. ResearchGate. [Link]
-
Pedroso, T. M., & Salgado, H. R. N. (2013). Validation of Cefazolin Sodium by UV-Spectrophotometric Method. International Journal of Pharmaceutical Sciences and Research, 4(3), 1154. [Link]
-
Pedroso, T. M., & Salgado, H. R. N. (2013). Validation of cefazolin sodium by UV-spectrophotometric method. SciSpace. [Link]
-
Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. [Link]
-
ResearchGate. (n.d.). Absorption spectrum in the ultraviolet region, solution of cefazolin.... [Link]
-
Hrechanyuk, A., et al. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-241. [Link]
-
Al-Sager, A. A., & Al-Warthan, A. A. (2025). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Critical Reviews in Analytical Chemistry, 1-20. [Link]
-
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International journal of mass spectrometry, 232(3), 271-276. [Link]
-
ResearchGate. (n.d.). Proposed fragmentation pattern of cefazolin sodium. [Link]
-
Avizonis, D., et al. (2023). A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry. Journal of pharmaceutical and biomedical analysis, 234, 115566. [Link]
-
Lindsey, M. E., et al. (2001). Determination of pharmaceutical compounds in surface-and ground-water samples by solid-phase extraction and high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(8), 899-907. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Mass spectrometry fragmentation issues of Cefazolin lactone
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Cefazolin and its degradation products. This guide is designed to provide in-depth, field-proven insights into the common mass spectrometry fragmentation challenges associated with Cefazolin lactone. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your data.
Introduction: The Challenge of Cefazolin and its Lactone Degradant
Cefazolin is a first-generation cephalosporin antibiotic widely used for surgical prophylaxis. Like many β-lactam antibiotics, it is susceptible to degradation, particularly through hydrolysis of the strained β-lactam ring. This process can lead to the formation of Cefazolin lactone, an inactive degradant. Accurately detecting and quantifying this lactone is critical for stability studies and ensuring the efficacy of pharmaceutical formulations.
However, the structural similarity and inherent instability of both the parent drug and its lactone present unique analytical challenges in mass spectrometry. This guide will address these issues in a practical, question-and-answer format.
Visualizing the Degradation Pathway
Understanding the formation of Cefazolin lactone is the first step in developing a robust analytical method. Cefazolin undergoes hydrolysis, primarily under acidic conditions, to open the β-lactam ring, forming an intermediate known as cefazoloic acid. This intermediate can then undergo intramolecular cyclization to form the more stable Cefazolin lactone[1].
Caption: Cefazolin degradation pathway to Cefazolin lactone.
Troubleshooting Guide
This section addresses specific experimental problems you may encounter. Each issue is broken down into its likely cause, a detailed scientific explanation, and a set of recommended solutions.
Issue 1: Weak or No Detectable Molecular Ion for Cefazolin Lactone
You're injecting a sample expected to contain Cefazolin lactone, but you see a very weak precursor ion at the expected m/z or none at all in your full scan (MS1) spectrum.
-
Possible Cause 1: In-Source Fragmentation.
-
Explanation: Cefazolin lactone, like many degradation products, can be thermally unstable. The high temperatures of the electrospray ionization (ESI) source interface can provide enough energy to cause the molecule to fragment before it is even isolated by the first quadrupole[2][3]. This phenomenon, known as in-source fragmentation or in-source collision-induced dissociation (CID), means you are primarily detecting fragments of your target analyte, not the intact molecular ion[4].
-
Recommended Solution:
-
Reduce Source Temperatures: Methodically lower the ESI source gas temperature and capillary temperature. Start by reducing the temperature in 25°C increments.
-
Lower Cone/Fragmentor Voltage: Decrease the orifice or fragmentor voltage (terminology varies by manufacturer). This voltage difference accelerates ions into the mass analyzer; reducing it provides "softer" ionization conditions, preserving the precursor ion.
-
Review Mobile Phase: Ensure the mobile phase composition is optimal for ionization efficiency without being overly harsh.
-
-
-
Possible Cause 2: Analyte Instability in Solution.
-
Explanation: The stability of Cefazolin and its degradants in solution is highly dependent on pH and temperature[5][6]. Cefazolin shows maximum stability in a pH range of 5.5 to 6.5[5]. Extreme pH values or prolonged storage, even at refrigerated temperatures, can lead to further degradation of the lactone or its failure to form as expected from the parent compound[7][8].
-
Recommended Solution:
-
Control Sample pH: Ensure the final pH of your prepared sample is within a stable range, ideally between 5.0 and 6.5.
-
Minimize Time to Analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at 5°C or lower and protect them from light[7].
-
Stability Checks: During method development, perform stability tests on processed samples left in the autosampler over a typical run time to quantify any degradation[9].
-
-
-
Possible Cause 3: Matrix Effects.
-
Explanation: Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts in plasma) can interfere with the ionization of the target analyte in the ESI source[10][11]. This can lead to ion suppression, where the matrix components reduce the ionization efficiency of the analyte, resulting in a significantly weaker signal[11].
-
Recommended Solution:
-
Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Consider more rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components[12].
-
Optimize Chromatography: Adjust your LC gradient to better separate the Cefazolin lactone from the "matrix suppression zone," which often appears early in the run.
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is ideal for correcting matrix effects. If unavailable, a structural analog can be used[13].
-
-
Issue 2: Complex or Unidentifiable Mass Spectrum with Multiple Adducts
Your full scan spectrum shows the expected protonated molecule [M+H]⁺, but it is accompanied by several other prominent ions, such as [M+Na]⁺ and [M+K]⁺, complicating quantification.
-
Possible Cause: Metal Adduct Formation.
-
Explanation: Electrospray ionization is prone to forming adducts with cations present in the sample or mobile phase. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are common adducts, especially when using glass vials or analyzing biological matrices[14][15][16]. Cefazolin, often formulated as a sodium salt, is particularly susceptible to forming sodium adducts[13]. This splits the analyte signal across multiple ions, reducing the intensity of the desired [M+H]⁺ ion and complicating data interpretation.
-
Recommended Solution:
-
Acidify the Mobile Phase: Add a small amount of an acid, such as 0.1% formic acid, to both aqueous and organic mobile phases. The excess protons (H⁺) will competitively inhibit the formation of metal adducts, promoting the formation of the [M+H]⁺ ion[13][17].
-
Add Ammonium Formate/Acetate: Using a buffer like 5-10 mM ammonium formate can also help. The ammonium ions ([NH₄]⁺) can form adducts ([M+NH₄]⁺), but more importantly, the buffer helps control the pH and promotes protonation[17].
-
Use High-Purity Solvents and Vials: Minimize sources of metal ion contamination by using high-purity, LC-MS grade solvents and polypropylene vials instead of glass where possible.
-
-
| Ion Type | Observed m/z (for Cefazolin, MW ≈ 454.5) | Common Cause | Mitigation Strategy |
| Protonated | 455.0 | Desired Ion | Optimize with acidic mobile phase |
| Sodium Adduct | 477.0 | Glassware, Buffers, Sample Matrix | Add 0.1% Formic Acid, use plastic vials |
| Potassium Adduct | 493.0 | Glassware, Sample Matrix | Add 0.1% Formic Acid, use plastic vials |
| Ammonium Adduct | 472.1 | Ammonium-based buffers | Generally acceptable, often fragments to [M+H]⁺ |
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for Cefazolin Lactone, and how does it differ from Cefazolin?
Answer: This is the most critical question for specific detection. The fragmentation patterns are fundamentally different due to their structures.
-
Cefazolin: The key fragmentation pathway for Cefazolin (and other β-lactams) is the cleavage of the β-lactam ring. This is a characteristic fragmentation that confirms the integrity of the parent molecule[2].
-
Cefazolin Lactone: Because the β-lactam ring is already hydrolyzed, the lactone cannot undergo this characteristic cleavage. Instead, its fragmentation is dominated by the neutral loss of small, stable molecules. You should expect to see significant product ions corresponding to the loss of water (-18 Da) and carbon monoxide (-28 Da) or carbon dioxide (-44 Da)[2][18].
The key to a selective assay is to use a Multiple Reaction Monitoring (MRM) transition that is unique to the lactone (e.g., precursor -> [precursor - H₂O]⁺) and one that is unique to the parent Cefazolin (e.g., precursor -> β-lactam ring fragment).
Caption: Contrasting fragmentation of Cefazolin and its lactone.
Q2: My Cefazolin lactone peak is broad and tailing. What are the likely causes?
Answer: Poor peak shape is almost always a chromatography issue.
-
Secondary Interactions: The lactone may have functional groups that engage in secondary interactions (e.g., ionic interactions) with the silica backbone of the column.
-
Solution: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. Adding a low concentration of a buffer (e.g., 5-10 mM ammonium formate) can improve peak shape.
-
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase conditions (e.g., 100% acetonitrile), it can cause peak distortion.
-
Solution: The sample solvent should be as close as possible in composition and strength to the starting mobile phase conditions of your gradient[19].
-
-
Column Contamination or Degradation: Buildup of matrix components on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect your analytical column. If the problem persists, try flushing the column according to the manufacturer's instructions or replacing it.
-
Q3: Can I use negative ionization mode to analyze Cefazolin lactone?
Answer: Yes, negative ion mode is a viable alternative. In ESI negative mode, you would be looking for the deprotonated molecule, [M-H]⁻. Molecules with acidic protons, such as those from carboxylic acid groups, ionize well in negative mode[20]. Since Cefazolin lactone retains a carboxylic acid group, it should be readily detectable. Fragmentation in negative mode would still involve losses of small molecules. Comparing the sensitivity and selectivity of both positive and negative modes during method development is highly recommended to determine the optimal approach for your specific matrix and instrumentation.
Experimental Protocols
Protocol 1: General Purpose LC-MS/MS Method for Cefazolin Lactone
This protocol provides a robust starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
| Parameter | Recommendation | Rationale / Notes |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention and high efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate 2 min | A generic gradient to start. Adjust based on retention time. |
| Injection Volume | 5 µL | Minimize to prevent peak distortion. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | ESI Positive | Cefazolin and its lactone ionize well in positive mode. |
| Capillary Voltage | 3.5 kV | Start here and optimize for maximum signal. |
| Source Temp | 350 °C | A "soft" starting point. May need to be lowered. |
| Gas Flow | Manufacturer dependent | Optimize for desolvation without causing fragmentation. |
| MRM Transitions | To be determined empirically | Infuse pure standards to find the optimal precursor-product ion pairs and collision energies. |
Protocol 2: Sample Preparation via Protein Precipitation (for Plasma)
This is a simple and fast method for sample cleanup, suitable for initial method development.
-
Aliquot: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., Cefazolin-¹³C₂,¹⁵N in methanol).
-
Precipitate: Add 300 µL of cold acetonitrile. The cold temperature and the 3:1 ratio of solvent to sample ensure efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure all proteins are denatured.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
References
-
Wang, J., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica. Available at: [Link]
-
Gawlik, M., et al. (2021). A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
da Silva, E. L. F., et al. (2007). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2014). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
Trivedi, M. K., et al. (2016). Proposed fragmentation pattern of cefazolin sodium. ResearchGate. Available at: [Link]
-
An, G., et al. (2022). Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]
-
Crushing, A., et al. (2017). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy. Available at: [Link]
-
de Souza, J., et al. (2011). Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Van Eeckhaut, A., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. Available at: [Link]
-
Fiehn Lab. MS Adduct Calculator. UC Davis. Available at: [Link]
-
Carland, M. D., et al. (2015). Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood. Clinica Chimica Acta. Available at: [Link]
-
Yin, F., et al. (2016). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Journal of AOAC International. Available at: [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. Available at: [Link]
-
Crushing, A., et al. (2017). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. ResearchGate. Available at: [Link]
-
Subba Redddy, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. Available at: [Link]
-
Qiu, C., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate. Available at: [Link]
-
Xu, R., et al. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Available at: [Link]
-
Greer, E. M., et al. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH Public Access. Available at: [Link]
-
Rattie, E. S., et al. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittelforschung. Available at: [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
-
An, G., et al. (2022). Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study. ResearchGate. Available at: [Link]
-
Kodym, A., et al. (2009). PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Wang, H., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules. Available at: [Link]
-
Phenomenex. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Phenomenex. Available at: [Link]
-
Zhang, Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Zhang, Q., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
Sources
- 1. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
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- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
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- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. uab.edu [uab.edu]
Technical Support Center: Degradation of Cefazolin Lactone Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of Cefazolin and its degradation products. This resource is designed to provide in-depth guidance and troubleshooting for professionals encountering challenges during the stress testing of Cefazolin, with a particular focus on the formation and behavior of Cefazolin lactone. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to ensure the integrity and success of your experimental workflows.
Introduction: The Challenge of Cefazolin Stability
Cefazolin, a first-generation cephalosporin, is a widely used β-lactam antibiotic.[1][2] Its efficacy is intrinsically linked to the integrity of the β-lactam ring.[3][4][5] However, under various environmental stressors, this critical structure is susceptible to degradation, leading to a loss of antibacterial activity and the formation of various degradation products.[4][6] One of the primary degradation pathways involves the hydrolysis of the β-lactam ring, which can lead to the formation of Cefazolin lactone.[1][7] Understanding the kinetics and mechanisms of this degradation is paramount for ensuring the quality, safety, and efficacy of Cefazolin-containing pharmaceutical products.[8]
This guide will walk you through the common stress conditions that induce Cefazolin degradation, provide troubleshooting for analytical challenges, and offer validated protocols to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hydrolytic Degradation (pH Stress)
Q1: My Cefazolin sample is rapidly degrading in an aqueous solution at neutral pH. Is this expected, and what is the likely degradation product?
A: Yes, this is an expected phenomenon. Cefazolin is known to be unstable in neutral and alkaline aqueous solutions.[9] The primary degradation pathway under these conditions is the hydrolysis of the β-lactam ring, which often leads to the formation of an inactive open-ring intermediate, which can subsequently cyclize to form Cefazolin lactone.[1][7] The rate of degradation is significantly influenced by pH, with increased instability observed as the pH moves towards the alkaline range.[10][11]
Troubleshooting:
-
pH Control is Critical: Ensure your solutions are adequately buffered. For stability studies, a pH range of 5.5 to 6.5 is where Cefazolin exhibits a degradation minimum.[10] Phosphate buffer systems have been noted to potentially catalyze degradation, so consider alternative buffering agents if you observe unexpectedly high degradation rates.[10]
-
Temperature Matters: Hydrolysis is temperature-dependent. If you are not intentionally conducting thermal stress studies, ensure your samples are maintained at a controlled, cool temperature (e.g., 4°C) to minimize degradation during sample preparation and analysis.[11][12]
-
Immediate Analysis: Whenever possible, analyze samples immediately after preparation to minimize time-dependent degradation.
Q2: I am performing forced degradation under acidic conditions and observing multiple degradation peaks in my chromatogram. How can I identify the Cefazolin lactone peak?
A: Under acidic hydrolysis, Cefazolin can degrade into several products, including Cefazoloic acid, which can then form a lactone.[1] To confidently identify the Cefazolin lactone peak, a multi-pronged approach is recommended:
Troubleshooting & Identification Strategy:
-
Mass Spectrometry (MS): The most definitive method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The lactone will have a specific mass-to-charge ratio (m/z) corresponding to its molecular weight. Comparing the observed m/z with the theoretical mass of Cefazolin lactone will provide strong evidence for its identity.
-
Reference Standards: If available, inject a certified reference standard of Cefazolin lactone into your HPLC system. The retention time of the standard should match one of the degradation peaks in your stressed sample.
-
Literature Comparison: Published studies on Cefazolin degradation often report the relative retention times of major degradants.[1][7] While not a definitive confirmation due to variations in chromatographic conditions, this can provide a preliminary identification.
Section 2: Photodegradation (Light Stress)
Q1: I've noticed a significant loss of Cefazolin potency in solutions exposed to ambient light. What is the mechanism, and are the degradation products toxic?
A: Cefazolin is susceptible to photodegradation, primarily through direct photolysis.[13][14] Exposure to light, particularly UV radiation, can lead to the cleavage of the β-lactam and other rings within the molecule.[15][16] Research has indicated that the photolytic byproducts of Cefazolin can exhibit higher toxicity than the parent compound, which is a significant safety concern.[13][14] The 5-methyl-1,3,4-thiadiazole-2-thiol moiety of Cefazolin has been implicated in the increased toxicity of its photoproducts.[13][14]
Troubleshooting:
-
Protect from Light: All Cefazolin solutions, including standards, samples, and mobile phases (if applicable), should be prepared and stored in amber glassware or protected from light using aluminum foil.[17] This is a critical and often overlooked aspect of handling Cefazolin.
-
Controlled Photostability Studies: When intentionally studying photodegradation, follow the International Council for Harmonisation (ICH) Q1B guidelines.[18] This involves exposing the drug substance to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should always be run in parallel to differentiate between photolytic and other modes of degradation.
dot
Caption: Workflow for assessing photodegradation of Cefazolin.
Section 3: Thermal Degradation (Heat Stress)
Q1: I'm conducting accelerated stability studies at elevated temperatures. What are the expected degradation kinetics, and how can I ensure my results are reliable?
A: Thermal degradation of Cefazolin in aqueous solution generally follows pseudo-first-order kinetics.[10] The rate of degradation is highly dependent on both temperature and pH. The apparent energy of activation for Cefazolin degradation at pH 5.5 has been calculated to be 24.3 Kcal/mole.[10]
Troubleshooting for Reliable Thermal Stress Studies:
-
Precise Temperature Control: Use a calibrated oven or water bath with precise temperature control (±2°C as per ICH guidelines).[18] Inconsistent temperatures will lead to variable and unreliable kinetic data.
-
ICH Guidelines for Stress Testing: For formal stress testing, the ICH Q1A(R2) guideline recommends conducting studies at temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[18]
-
Humidity Considerations: For solid-state thermal stress testing, humidity can play a significant role. ICH guidelines suggest testing at humidity levels of 75% RH or greater where appropriate.[18]
-
Kinetic Modeling: To determine the degradation rate constant, plot the natural logarithm of the remaining Cefazolin concentration against time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).
| Stress Condition | Temperature | Relative Humidity | Duration |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | 12 months or longer |
| Table 1: ICH Recommended Storage Conditions for Stability Testing. [18][19] |
Experimental Protocols
Protocol 1: Forced Degradation of Cefazolin under Hydrolytic Stress
This protocol is designed to intentionally degrade Cefazolin under acidic, alkaline, and neutral conditions to identify and quantify its degradation products, including Cefazolin lactone.
Materials:
-
Cefazolin Sodium reference standard
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (HPLC grade)
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Cefazolin Sodium in high-purity water at a concentration of approximately 1 mg/mL.
-
-
Acidic Degradation:
-
Transfer a known volume of the Cefazolin stock solution to a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
-
Allow the solution to stand at room temperature for a specified time (e.g., 2.5 hours).[1]
-
At predetermined time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Transfer a known volume of the Cefazolin stock solution to a volumetric flask.
-
Add an equal volume of 0.1 M NaOH.
-
Due to rapid degradation, immediately withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[7]
-
-
Neutral Degradation:
-
Transfer a known volume of the Cefazolin stock solution to a volumetric flask and dilute with high-purity water.
-
Heat the solution at a controlled temperature (e.g., 80°C) for a specified duration.[6]
-
At predetermined time points, withdraw an aliquot, cool it to room temperature, and dilute for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method. The method should be capable of separating Cefazolin from its degradation products.[9]
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the Cefazolin peak.
-
dot
Caption: Workflow for hydrolytic stress testing of Cefazolin.
References
-
A comparative study of photocatalytic degradation of the antibiotic cefazolin by suspended and immobilized TiO2 nanoparticles. Deswater. Available at: [Link]
-
Photocatalytic degradation of cefazolin over TiO2 coated on the fixed bed under UVC and solar light. SciSpace. Available at: [Link]
-
Phototransformation of Cephalosporin Antibiotics in an Aqueous Environment Results in Higher Toxicity. ACS Publications. Available at: [Link]
-
Kinetics of degradation of cefazolin and cephalexin in aqueous solution. PubMed. Available at: [Link]
-
Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. PubMed. Available at: [Link]
-
ICH Guidelines for Drug Stability Testing. Scribd. Available at: [Link]
-
A comparative study of photocatalytic degradation of the antibiotic cefazolin by suspended and immobilized TiO2 nanoparticles. Scilit. Available at: [Link]
-
Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. Available at: [Link]
-
Q1A(R2) Guideline. ICH. Available at: [Link]
-
Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime. Vojnosanitetski pregled. Military-medical and pharmaceutical review. Available at: [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]
-
Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. PMC - NIH. Available at: [Link]
-
Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant. Academia.edu. Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]
-
Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro. ResearchGate. Available at: [Link]
-
Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. Available at: [Link]
-
Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar. Available at: [Link]
-
Hydrolysis of Cefazolin by Enzymes Produced by Pseudomonas Aeruginosa After Exposure to Ceftazidime in Vitro. PubMed. Available at: [Link]
- Simple enzymatic process for preparing cefazolin. Google Patents.
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. Available at: [Link]
-
Antibiotic degradation profiles of beta-lactamase enzymes. ResearchGate. Available at: [Link]
-
Stability of β-lactam antibiotics in bacterial growth media. PMC - PubMed Central. Available at: [Link]
-
Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles. PubMed. Available at: [Link]
-
Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. Available at: [Link]
-
Chemical stability of cefazolin sodium after reconstituting in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use. PubMed. Available at: [Link]
-
Stability of Cefazolin Sodium in Four Heparinized and Non-Heparinized Dialysate Solutions at 38°C. ResearchGate. Available at: [Link]
-
Degradation Mechanisms of Ofloxacin and Cefazolin Using Peroxymonosulfate Activated by Reduced Graphene Oxide-CoFe2O4 Composites. HKU Scholars Hub. Available at: [Link]
-
Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dovepress. Available at: [Link]
-
Degradation of β-lactam antibiotics. ResearchGate. Available at: [Link]
-
PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Available at: [Link]
-
β-Lactam Antibiotics Degradation. Scribd. Available at: [Link]
-
Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. SciSpace. Available at: [Link]
-
Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. PubMed. Available at: [Link]
Sources
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- 2. Cefazolin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. researchgate.net [researchgate.net]
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- 11. Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Minimizing on-column degradation of Cefazolin to lactone
A Guide to Minimizing On-Column Lactone Degradation
Welcome to the Technical Support Center for Cefazolin analysis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the on-column degradation of Cefazolin to its lactone impurity during HPLC analysis. Our focus is on providing practical, evidence-based solutions to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cefazolin during HPLC analysis?
A1: Cefazolin is susceptible to hydrolysis, particularly of its β-lactam ring. Under certain on-column conditions, especially acidic pH, Cefazolin can degrade to Cefazoloic acid, which can then undergo intramolecular cyclization to form a lactone, a common degradation product.[1] This on-column degradation can lead to inaccurate quantification of Cefazolin and its impurities.
Q2: Why am I observing a new, later-eluting peak in my Cefazolin chromatogram that increases over time?
A2: A new, later-eluting peak that grows with time, especially with acidic mobile phases or at elevated column temperatures, is often indicative of the on-column formation of the Cefazolin lactone. The lactone is generally more hydrophobic than Cefazolin and thus has a longer retention time on a reversed-phase column.
Q3: What is the ideal pH range for the mobile phase to ensure Cefazolin stability?
A3: The stability of Cefazolin in aqueous solutions is highly pH-dependent. The minimum degradation rate for Cefazolin is observed in the pH range of 5.5 to 6.5.[2] Therefore, maintaining the mobile phase pH within this range is crucial to minimize on-column degradation.
Q4: Can the column temperature affect the degradation of Cefazolin?
A4: Yes, elevated temperatures can accelerate the degradation of Cefazolin.[3] It is generally recommended to perform the analysis at a controlled room temperature or even at a slightly reduced temperature (e.g., 25°C) to minimize thermal degradation.[4]
Q5: Are there specific buffer salts that are recommended for Cefazolin analysis?
A5: Phosphate buffers are commonly used in HPLC methods for Cefazolin. However, it's important to note that some studies have shown that phosphate buffers can have a catalytic effect on Cefazolin degradation.[2] Ammonium acetate is a suitable alternative as it is volatile and compatible with mass spectrometry.[1] The choice of buffer should be carefully considered and validated for its impact on Cefazolin stability.
Troubleshooting Guide: On-Column Lactone Formation
This section provides a structured approach to diagnosing and resolving issues related to the on-column degradation of Cefazolin to its lactone.
Problem: Inconsistent Cefazolin Peak Area and a Growing Impurity Peak
Symptoms:
-
Decreasing peak area for the main Cefazolin peak in subsequent injections.
-
Appearance or growth of a new peak, typically at a longer retention time.
-
Poor reproducibility of quantitative results.
Logical Troubleshooting Workflow:
Detailed Troubleshooting Steps:
Step 1: Verify and Optimize Mobile Phase pH
-
Rationale: The pH of the mobile phase is the most critical factor influencing the rate of Cefazolin hydrolysis and subsequent lactonization.[2][5] Acidic conditions promote this degradation pathway.[1][6]
-
Actionable Solutions:
-
Measure the pH of your mobile phase: Do not rely on theoretical calculations. Use a calibrated pH meter.
-
Adjust the pH to the optimal range: Aim for a pH between 5.5 and 6.5 for minimal degradation.[2] You can use buffers like phosphate or acetate to maintain a stable pH.
-
Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity against the sample matrix and any potential CO2 dissolution from the air.
-
Step 2: Control Column Temperature
-
Rationale: Chemical reactions, including degradation, are accelerated at higher temperatures.[3] Controlling the column temperature is a key parameter for ensuring method robustness.
-
Actionable Solutions:
-
Use a column oven: Set the temperature to a consistent and moderate level, such as 25°C.[4]
-
Avoid elevated temperatures: Unless necessary for chromatographic resolution, avoid temperatures above 30°C.
-
Document the temperature: Record the column temperature in your analytical method to ensure reproducibility.
-
Step 3: Evaluate the Sample Diluent
-
Rationale: The pH of the sample diluent can significantly impact the stability of Cefazolin before it even reaches the column. If the diluent is acidic, degradation can begin in the vial.
-
Actionable Solutions:
-
Use a neutral or slightly acidic diluent: Ideally, the diluent should have a pH close to the optimal stability range of Cefazolin (pH 5.5-6.5). Mobile phase is often a good choice for the sample diluent.
-
Analyze samples promptly: Prepare samples fresh and analyze them as soon as possible to minimize degradation over time in the autosampler. If necessary, use a cooled autosampler (e.g., 4°C).[5]
-
Step 4: Consider the Column Stationary Phase
-
Rationale: The surface chemistry of the stationary phase can influence on-column degradation. Older generation silica-based C18 columns can have residual acidic silanol groups that may contribute to the degradation of acid-labile compounds like Cefazolin.
-
Actionable Solutions:
-
Use a modern, end-capped C18 column: These columns have a more inert surface with fewer exposed silanol groups, reducing the potential for on-column catalysis of degradation.
-
Consider a different stationary phase: If lactone formation persists, exploring alternative stationary phases (e.g., phenyl-hexyl or embedded polar group phases) may be beneficial, though this would require more extensive method redevelopment.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cefazolin
This protocol is designed to provide a robust starting point for the analysis of Cefazolin while minimizing on-column degradation.
| Parameter | Recommendation |
| Column | Modern, end-capped C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH adjusted to 6.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the sample matrix |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detector | UV at 270 nm[7] |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Procedure:
-
Prepare the mobile phase by dissolving the appropriate amount of ammonium acetate in HPLC-grade water, adjusting the pH to 6.0, and filtering through a 0.45 µm membrane filter.
-
Prepare Cefazolin standard and sample solutions in the sample diluent.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples for analysis.
Protocol 2: Forced Degradation Study to Confirm Lactone Formation
This protocol can be used to intentionally generate the Cefazolin lactone to confirm its identity in your chromatograms.
Acidic Degradation:
-
Prepare a solution of Cefazolin in 0.1 M hydrochloric acid.[6]
-
Incubate the solution at room temperature for a specified period (e.g., 1-4 hours).
-
Neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide before injection.
-
Analyze the degraded sample using the optimized HPLC method. The peak corresponding to the lactone should be significantly larger compared to an undegraded sample.
Understanding the Degradation Pathway
The degradation of Cefazolin to its lactone involves the hydrolysis of the β-lactam ring, a key structural feature of cephalosporin antibiotics.
By carefully controlling the analytical conditions as outlined in this guide, you can significantly reduce the on-column formation of the Cefazolin lactone, leading to more accurate and reliable analytical data.
References
-
Sivakumar, B., et al. (2014). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 82(2), 283–296. [Link]
-
Woźniak, E., et al. (2012). PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica, 69(1), 95-102. [Link]
-
Janisz, B., et al. (2024). Development of Thin-Layer Chromatography–Densitometric Procedure for Qualitative and Quantitative Analyses and Stability Studies of Cefazolin. Molecules, 29(6), 1309. [Link]
-
Yamana, T., & Tsuji, A. (1976). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]
-
Gupta, V. D. (2003). Chemical stability of cefazolin sodium after reconstituting in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use. International Journal of Pharmaceutical Compounding, 7(2), 152-154. [Link]
-
Janisz, B., et al. (2024). Calculated kinetic parameters of the cefazolin degradation process. ResearchGate. [Link]
-
Sivakumar, B., et al. (2014). Degradation pathway for (a) Impurity-I and (b) Impurity-II. ResearchGate. [Link]
-
Lalitha, N., et al. (2010). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Tropical Journal of Pharmaceutical Research, 9(1). [Link]
-
de Oliveira, M. A. L., et al. (2013). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Physical Chemistry, 3(2), 29-38. [Link]
Sources
- 1. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical stability of cefazolin sodium after reconstituting in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Cefazolin Stability in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Cefazolin. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical troubleshooting advice regarding the stability of Cefazolin and its primary degradation product, the Cefazolin lactone, in aqueous solutions. Understanding the pH-dependent kinetics is critical for accurate experimental design, formulation development, and interpreting analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cefazolin in an aqueous solution, and how does pH influence it?
A1: The degradation of Cefazolin in aqueous solutions is a classic example of β-lactam hydrolysis, a reaction significantly influenced by pH. The core degradation pathway involves the opening of the strained β-lactam ring.
Under acidic conditions, the degradation is often initiated by the hydrolysis of the acetyl function at the C-3 position, yielding a deacetyl intermediate. This intermediate can then rapidly undergo intramolecular cyclization to form an inactive Cefazolin lactone[1]. Concurrently, specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond can also occur[1].
In neutral to alkaline solutions, the degradation is predominantly driven by hydroxide ion catalysis, which directly attacks the carbonyl carbon of the β-lactam ring, leading to its cleavage[2][3]. This process accelerates significantly as the pH increases above 8.5[4]. The overall degradation follows pseudo-first-order kinetics[2][3].
The interplay of these mechanisms results in a characteristic U-shaped pH-rate profile, where the maximum stability (i.e., the minimum degradation rate) is observed in a slightly acidic to a neutral pH range.
Cefazolin Degradation Pathway
Caption: Cefazolin degradation pathways under different pH conditions.
Q2: What is the optimal pH for Cefazolin stability in solution?
A2: Based on kinetic studies, Cefazolin exhibits its maximum stability in the pH range of 4.5 to 6.5.[2][4] Specifically, a degradation minimum has been identified between pH 5.5 and 6.5[2]. Within this window, the rates of both acid-catalyzed and base-catalyzed hydrolysis are minimized. For practical purposes, preparing solutions in a buffer system that maintains the pH between 5.0 and 6.0 is recommended for short-term storage and experimental use. Reconstituted Cefazolin solutions for injection typically have a pH between 4.5 and 6.0.[4]
Q3: How does the stability of Cefazolin lactone compare to the parent Cefazolin?
A3: Cefazolin lactone is an inactive degradation product. While specific kinetic data for lactone stability across a full pH range is less common in the literature than for the parent drug, the lactone itself is a product of degradation and is generally considered unstable. It can undergo further hydrolysis to open-ring structures like Cefazoloic acid[5]. The critical takeaway is that the formation of the lactone represents a loss of therapeutic activity. Therefore, experimental conditions should be optimized to prevent its formation by maintaining the pH within the stable range for the parent Cefazolin.
Q4: Can my choice of buffer affect the degradation rate?
A4: Absolutely. This is a crucial and often overlooked aspect of experimental design. While pH is the primary driver, the buffer species themselves can act as catalysts. Studies have shown that phosphate buffers can exert a general base catalytic effect on Cefazolin degradation, particularly in the pH 7-8 range[3]. When preparing solutions, consider using non-nucleophilic buffers like citrate or acetate if your experiments are sensitive to minor variations in stability. Always report the buffer system used, as it is a critical experimental parameter.
Troubleshooting Guide
Problem 1: Rapid loss of Cefazolin potency observed in my assay.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Solution pH | Verify the pH of your stock solutions and final assay buffer immediately after preparation. Ensure it falls within the optimal 4.5-6.5 range. | Cefazolin degradation is highly pH-dependent. Rapid hydrolysis occurs at pH values above 8.5, and precipitation of the free acid can occur below pH 4.5.[4] |
| Buffer Catalysis | If using a phosphate buffer in the neutral pH range, consider switching to an alternative like a citrate or acetate buffer. | Phosphate buffer species can act as general base catalysts, accelerating the degradation of Cefazolin.[3] |
| High Storage Temperature | Prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at 4-5°C for no more than 96 hours.[4][6] For longer-term, consider frozen storage, but validate stability upon thawing. | Degradation kinetics are temperature-dependent. The rate of degradation increases with temperature.[7] |
| Photodegradation | Protect solutions from direct light, especially if exposed for extended periods (e.g., during long HPLC runs with an autosampler). | Although hydrolysis is the primary pathway, exposure to UV light can also contribute to degradation.[8] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting unexpected Cefazolin degradation.
Problem 2: Appearance of unknown peaks in my HPLC chromatogram.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Formation of Degradants | Run a forced degradation study (see protocol below). Compare the retention times of peaks formed under acidic, alkaline, and oxidative stress with the unknown peaks in your sample. | Cefazolin degrades into several products, including the lactone and open-ring forms, which will have different retention times in a reverse-phase HPLC system.[5][6] |
| Precipitation at Low pH | If your mobile phase or sample diluent is highly acidic (below pH 4.5), you may be seeing precipitation and re-dissolution issues. Check the pH of your diluent. | Cefazolin free acid is insoluble and may precipitate at low pH, leading to inconsistent peak areas and potential carryover.[4] |
| Impurity in Starting Material | Check the Certificate of Analysis (CoA) for your Cefazolin standard for known impurities. | Synthesis of Cefazolin can result in process-related impurities that may be present in the starting material.[9] |
Experimental Protocols
Protocol 1: Generating a pH-Rate Profile for Cefazolin Degradation
This protocol provides a framework to determine the degradation kinetics of Cefazolin in your specific buffer systems.
1. Materials:
-
Cefazolin Sodium (Reference Standard)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., sodium citrate, sodium acetate, sodium phosphate)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Calibrated pH meter
-
HPLC system with UV detector (detection at ~270-272 nm)[10][11]
-
A suitable C18 reverse-phase HPLC column
2. Buffer Preparation:
-
Prepare a series of buffers (e.g., 50 mM) at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Use citrate for pH 3-5, acetate for pH 4-5.5, and phosphate for pH 6-8. Use borate for pH 9. Accurately record the final pH of each buffer.
3. Sample Preparation and Incubation:
-
Prepare a Cefazolin stock solution (e.g., 1 mg/mL) in cold HPLC-grade water immediately before use.
-
For each pH value, dilute the stock solution into the respective buffer to a final concentration of ~100 µg/mL.
-
Immediately inject a "time zero" (T₀) sample for each pH point onto the HPLC.
-
Incubate the remaining solutions in a temperature-controlled water bath (e.g., 37°C or 60°C for accelerated studies).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and inject it into the HPLC.
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating Cefazolin from its degradation products.[6] An isocratic method with a mobile phase of acetonitrile and a phosphate or acetate buffer is a common starting point.[10][12]
-
Monitor the peak area of the parent Cefazolin peak at each time point.
5. Data Analysis:
-
For each pH, plot the natural logarithm of the Cefazolin concentration (or peak area) versus time.
-
The degradation of Cefazolin follows pseudo-first-order kinetics, so the plot should be linear. The slope of this line is the negative of the observed rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile. This will visually identify the pH of maximum stability.
Data Summary Table (Template for Your Results)
Use this table to organize the data generated from the protocol above.
| pH | Buffer System | Temperature (°C) | Observed Rate Constant, k_obs (hr⁻¹) | Half-life, t₁/₂ (hr) |
| 3.0 | Citrate | 37 | Your Data | Your Data |
| 4.0 | Citrate | 37 | Your Data | Your Data |
| 5.0 | Acetate | 37 | Your Data | Your Data |
| 6.0 | Phosphate | 37 | Your Data | Your Data |
| 7.0 | Phosphate | 37 | Your Data | Your Data |
| 8.0 | Phosphate | 37 | Your Data | Your Data |
| 9.0 | Borate | 37 | Your Data | Your Data |
| Half-life (t₁/₂) = 0.693 / k_obs |
References
-
Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittelforschung, 28(6), 944-948. [Link]
-
Rattie, E. S., Zimmerman, J. J., & Ravin, L. J. (1979). Degradation kinetics of a new cephalosporin derivative in aqueous solution. Journal of Pharmaceutical Sciences, 68(11), 1369-1374. [Link]
-
Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences, 65(11), 1563-1574. [Link]
-
Kambia, N., Dine, T., Gressier, B., et al. (2005). Calculated kinetic parameters of the cefazolin degradation process. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). Cefazolin. PubChem. Retrieved from [Link]
-
da Cunha, M. S., et al. (2014). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. SciSpace. [Link]
-
Narala, S. R., & Basaveswara Rao, M. V. (2018). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of the Brazilian Chemical Society. [Link]
-
Blair, A. D., Forrey, A. W., & Cutler, R. E. (1975). Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography. Antimicrobial Agents and Chemotherapy, 9(1), 105-109. [Link]
-
Daicel Pharma Standards (n.d.). Cefazolin Impurities Manufacturers & Suppliers. Daicel. [Link]
-
Gupta, V. D. (2003). Chemical stability of cefazolin sodium after reconstituting in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use. International Journal of Pharmaceutical Compounding, 7(2), 152-154. [Link]
-
Arain, M. S., et al. (2015). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. DovePress, 9, 357-363. [Link]
-
Donnelly, R. F. (2011). Sample chromatograms of cefazolin sodium and degradation products. ResearchGate. [Link]
-
Sznitowska, M., et al. (2001). PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica, 58(6), 439-445. [Link]
-
Bundgaard, H., & Larsen, C. (1988). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. Journal of Pharmaceutical Sciences, 77(4), 299-303. [Link]
-
Chayakul, P., et al. (2008). Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant. Journal of Ocular Pharmacology and Therapeutics, 24(2), 200-205. [Link]
-
Donnelly, R. F. (2011). Stability of cefazolin sodium in polypropylene syringes and polyvinylchloride minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 241-250. [Link]
-
Cleanchem (n.d.). Cefazolin Open-Ring Lactone (USP). Cleanchem. [Link]
-
Nys, P. S., et al. (1989). [Enzymatic synthesis of beta-lactam antibiotics. I. Cefazolin]. Antibiotiki i khimioterapiia, 34(10), 730-735. [Link]
-
Cahill, S. T., et al. (2020). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry, 295(16), 5336-5347. [Link]
-
Shcherbakova, T. A., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. ResearchGate. [Link]
-
Shcherbakova, T. A., et al. (2018). Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst. Bioprocess and Biosystems Engineering, 41(12), 1839-1847. [Link]
-
Hancu, G., et al. (2013). Influence of pH on the separation of cephalosporins. ResearchGate. [Link]
-
Kaftandzieva, A., & Trajkovska-Dokic, E. (2009). Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro. Vojnosanitetski pregled, 66(10), 785-790. [Link]
Sources
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical stability of cefazolin sodium after reconstituting in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cefazolin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
Technical Support Center: Cefazolin & Cefazolin Lactone Bioanalysis
Welcome to the technical support center for Cefazolin and Cefazolin Lactone bioanalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in LC-MS/MS assays. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you ensure the accuracy and robustness of your analytical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and why are they particularly problematic for Cefazolin and its lactone?
A1: Understanding the Core Problem
Matrix effect in LC-MS bioanalysis refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, blood, urine).[1] This phenomenon, typically manifesting as ion suppression or, less commonly, ion enhancement, can lead to poor accuracy, imprecision, and reduced sensitivity in your assay.[1][2]
Causality for Cefazolin and its Lactone:
-
Endogenous Interferences: Biological matrices are complex mixtures containing salts, proteins, and, most notoriously, phospholipids.[1][3] During electrospray ionization (ESI), these components compete with your analytes of interest for the available charge and surface area of the spray droplets, ultimately reducing the number of analyte ions that reach the mass spectrometer detector.[4][5]
-
Analyte Properties: Cefazolin and its lactone are relatively polar molecules. When using common reversed-phase chromatography, they may elute early in the gradient, a region often contaminated with a high concentration of phospholipids and salts that are not well-retained on the column.[6] This co-elution is a primary driver of ion suppression.
-
Low Concentrations: Cefazolin lactone is a degradation product or metabolite and is often present at much lower concentrations than the parent drug. Assays for trace-level analytes are disproportionately affected by ion suppression, as even a small percentage of signal loss can push the response below the reliable limit of quantitation (LLOQ).[7]
The diagram below illustrates the mechanism of ion suppression at the ESI source.
Caption: Mechanism of Ion Suppression in the ESI Source.
Q2: My Cefazolin/lactone peak response is inconsistent and recovery is low. How do I diagnose if this is a matrix effect?
A2: A Self-Validating Diagnostic Protocol
Inconsistent peak response and low recovery are classic symptoms of matrix effects. To definitively diagnose and quantify the issue, the post-extraction spike method is the industry-standard approach, as recommended by regulatory bodies like the FDA.[1][8][9] This method isolates the effect of the matrix from the efficiency of your extraction procedure.
Experimental Protocol: Quantifying Matrix Factor (MF)
This protocol allows you to calculate a Matrix Factor (MF), which provides a quantitative measure of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte(s) and Internal Standard (IS) into the final reconstitution solvent (e.g., 50:50 Methanol:Water).
-
Set B (Post-Extraction Spike): Process blank biological matrix (from at least six different sources to assess variability) through your entire sample preparation procedure.[2] In the final step, spike the resulting clean extract with the analyte(s) and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte(s) and IS into the blank biological matrix before starting the sample preparation procedure. This set is used to determine recovery.
-
-
Analyze and Calculate:
-
Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the mean peak areas.
-
Data Interpretation Table:
| Parameter | Formula | Interpretation | Ideal Value |
| Matrix Factor (MF) | (Mean Peak Area of Set B) / (Mean Peak Area of Set A) | MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement. | 0.8 - 1.2[1] |
| Recovery (RE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set B) | Percentage of analyte recovered through the extraction process. | High & Consistent |
| Process Efficiency (PE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set A) | Overall success of the method, combining extraction and matrix effects. | High & Consistent |
A detailed explanation of these calculations can be found in Matuszewski et al. (2003), a foundational paper in the field.[9]
Caption: Workflow for Diagnosing Matrix Effects.
Q3: What is the best sample preparation technique to minimize matrix effects for Cefazolin lactone analysis?
A3: Selecting the Right Cleanup Strategy
The goal of sample preparation is to remove interfering matrix components, especially phospholipids, while maximizing analyte recovery.[3] A simple protein precipitation (PPT) is often insufficient as it fails to remove phospholipids, which are soluble in the acetonitrile commonly used for precipitation.[10][11]
Comparison of Sample Preparation Techniques:
| Technique | Mechanism | Pros | Cons for Cefazolin |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent (e.g., ACN). | Fast, simple, generic.[11] | Poor phospholipid removal ; high matrix effects.[10][12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte into an immiscible organic solvent. | Can provide very clean extracts.[13] | Can be time-consuming; finding a suitable solvent for polar Cefazolin can be difficult, leading to low recovery. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Excellent cleanup; can remove phospholipids effectively.[14] | Requires method development; can be more costly.[11] |
| Phospholipid Removal (PLR) Plates | Specialized plates combining protein precipitation with a sorbent that captures phospholipids. | Fast and simple like PPT but with superior phospholipid removal (>99%) .[3] | Higher cost than standard PPT plates. |
Recommendation & Protocol:
For robust Cefazolin and lactone analysis, a technique that specifically targets phospholipid removal is highly recommended. Phospholipid removal (PLR) plates or a well-developed Solid-Phase Extraction (SPE) method will provide the cleanest extract and most significantly reduce matrix effects.[3][10][14]
Example Protocol: Phospholipid Removal (PLR) Plate Workflow
-
Sample Pre-treatment: Add 300 µL of 1% formic acid in acetonitrile (containing your internal standard) to each well of the 96-well PLR plate.
-
Add Sample: Add 100 µL of plasma sample to each well.
-
Mix: Mix thoroughly (vortex or aspirate/dispense) for 1-2 minutes to ensure protein precipitation.
-
Filter: Apply vacuum or positive pressure to draw the clean filtrate through the plate into a clean collection plate. The plate's stationary phase retains the precipitated proteins and captures phospholipids.
-
Evaporate & Reconstitute: Evaporate the filtrate to dryness under nitrogen and reconstitute in an appropriate mobile-phase-compatible solvent for LC-MS/MS injection.
This simple pass-through method combines the speed of PPT with the cleanliness of SPE, leading to significantly improved data quality.[10]
Q4: I've optimized sample prep, but still see ion suppression. Can I modify my LC method to help?
A4: Chromatographic Solutions for Residual Matrix Effects
Even with excellent sample cleanup, some matrix components may persist. Strategic modifications to your liquid chromatography (LC) method can separate your analyte from these interfering compounds in time, preventing them from co-eluting into the mass spectrometer's ion source.
-
Increase Chromatographic Resolution:
-
Switch to a UPLC/UHPLC System: Using columns with smaller particle sizes (<2 µm) provides much higher peak capacity and efficiency. This can resolve the Cefazolin peak from closely eluting matrix components that would co-elute on a standard HPLC system.
-
Optimize the Gradient: A slower, shallower gradient around the elution time of your analyte can improve separation from interfering peaks.
-
-
Use a Divert Valve:
-
Many co-eluting interferences, particularly salts and highly polar compounds, elute in the first few minutes of a reversed-phase run (the column void volume).[6]
-
Program a divert valve on your LC system to send this early, "dirty" portion of the eluent directly to waste instead of the MS source. The valve then switches to direct the flow to the MS just before your analyte elutes. This simple step can dramatically reduce source contamination and ion suppression.[4]
-
Caption: Using a Divert Valve to Reduce Matrix Contamination.
-
Consider Alternative Chromatographies:
-
If Cefazolin proves difficult to retain and separate from the solvent front using reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a powerful alternative. HILIC uses a polar stationary phase and a high organic mobile phase, providing excellent retention for polar compounds like Cefazolin, effectively separating them from non-polar phospholipids.
-
Q5: How do I choose the right internal standard (IS) to compensate for matrix effects?
A5: The Importance of a Co-eluting "Tracker"
The purpose of an internal standard (IS) is to mimic the behavior of the analyte throughout the entire analytical process—from extraction to ionization. If the IS experiences the same degree of extraction loss and ion suppression as the analyte, the ratio of their peak areas will remain constant, ensuring accurate quantification even with signal variability.[1]
Hierarchy of Internal Standards:
-
Best Choice: Stable Isotope-Labeled (SIL) IS:
-
A SIL-IS (e.g., Cefazolin-d4) is the analyte itself but with several atoms replaced by heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).
-
Why it's ideal: It has virtually identical chemical and physical properties to the analyte. It will co-elute perfectly and experience the exact same degree of matrix effect.[15] The mass difference allows the MS to distinguish it from the unlabeled analyte. This is the gold standard for compensating for matrix effects and is strongly preferred by regulatory agencies.[2]
-
-
Acceptable Alternative: Structural Analog IS:
-
This is a different molecule that is chemically similar to the analyte (e.g., another cephalosporin antibiotic like Cloxacillin).[16][17]
-
Why it's a compromise: While it may have similar extraction and chromatographic behavior, it is unlikely to be identical. Small differences in retention time or ionization efficiency can mean it does not experience the same matrix effect as the analyte, leading to quantification errors. This approach requires more rigorous validation to prove it reliably tracks the analyte.[1]
-
Trustworthiness: A validated method relies on an IS that accurately reflects the analyte's behavior. Using a SIL-IS is a self-validating system because its behavior is intrinsically tied to the analyte. If using a structural analog, you must rigorously prove its suitability by demonstrating that the analyte/IS response ratio is consistent across samples from different biological sources with varying levels of matrix effects.
References
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Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. [Link]
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Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
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Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. [Link]
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All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2024). Resolve Mass Spectrometry. [Link]
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Matrix Effects and Application of Matrix Effect Factor. (2012). Taylor & Francis Online. [Link]
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FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2011). LCGC North America. [Link]
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Bioanalytical Method Validation. (2013). U.S. Food and Drug Administration. [Link]
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An Uncommon Fix for LC–MS Ion Suppression. (2020). LCGC International. [Link]
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Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. (2011). PubMed. [Link]
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Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. (2007). University of Wollongong Research Online. [Link]
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Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2024). AMSbio. [Link]
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Bioanalytical development and validation of liquid chromatographic-tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood. (2015). PubMed. [Link]
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Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood. (2015). PMC - NIH. [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2011). PubMed Central. [Link]
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Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd. [Link]
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Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2012). Chromatography Online. [Link]
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A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses. (2020). PMC - PubMed Central. [Link]
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Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS. (2020). Ovid. [Link]
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Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. (2010). The Canadian Journal of Hospital Pharmacy. [Link]
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PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. (2007). Acta Poloniae Pharmaceutica. [Link]
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Stability of cefazolin sodium in four heparinized and non-heparinized dialysate solutions at 38 degrees C. (2006). PubMed. [Link]
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Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant. (2011). Journal of Ocular Pharmacology and Therapeutics. [Link]
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Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. (2014). ResearchGate. [Link]
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Validation & Comparative
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is fundamental to developing safe, effective, and reliable therapeutics. This guide provides an in-depth, objective comparison of the stability profiles of three critical first-generation cephalosporins: Cefazolin, Cephalothin, and Cefalexin. By synthesizing data from seminal kinetic studies and modern analytical methodologies, we will explore the structural nuances that dictate their degradation pathways and provide actionable protocols for rigorous stability assessment.
Introduction: Why Stability Dictates Clinical Success
Cephalosporins, a cornerstone of antibacterial therapy, are characterized by a β-lactam ring fused to a dihydrothiazine ring.[1] Their bactericidal activity relies on the chemical reactivity of the strained four-membered β-lactam, which acylates penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis.[1] However, this inherent reactivity also makes them susceptible to degradation, primarily through hydrolysis of the β-lactam bond. The rate and pathway of this degradation are critically influenced by the chemical substituents on the core 7-aminocephalosporanic acid (7-ACA) structure, as well as by environmental factors such as pH, temperature, and light.
A comprehensive understanding of a cephalosporin's stability is not merely an academic exercise. It directly impacts:
-
Formulation Development: Guiding the selection of excipients, buffer systems, and storage conditions to ensure product potency and shelf-life.
-
Clinical Administration: Determining appropriate diluents, infusion times, and compatibility with other co-administered drugs.
-
Safety: Preventing the formation of degradation products that may lack efficacy, exhibit toxicity, or cause allergic reactions.
This guide will focus on three archetypal first-generation cephalosporins, chosen for their distinct structural features and widespread clinical use, to illustrate the key principles of cephalosporin stability.
Structural Determinants of Stability
The relative stability of Cefazolin, Cephalothin, and Cefalexin can be directly traced to the nature of the substituents at the C-3 and C-7 positions of the cephalosporin nucleus.
-
Cefazolin: Possesses a (5-methyl-1,3,4-thiadiazol-2-yl)thio group at the C-3 position. This leaving group is comparatively stable, contributing to Cefazolin's overall greater resistance to degradation compared to cephalosporins with more labile C-3 substituents.[2]
-
Cephalothin: Features an acetoxymethyl group at the C-3 position. The acetyl ester is susceptible to enzymatic and chemical hydrolysis, yielding a less potent deacetylated metabolite which can further cyclize into an inactive lactone. This metabolic liability is a key factor in its shorter in vivo half-life and relative instability in solution.[2][3]
-
Cefalexin: Belongs to the deacetoxycephalosporin subclass, meaning it has a simple methyl group at the C-3 position. The absence of an activated leaving group at this position renders it significantly more stable against certain degradation pathways, particularly in acidic conditions.[2] At the C-7 position, it has a D-α-phenylglycyl side chain, which introduces its own pH-dependent degradation route via intramolecular aminolysis.[2]
These structural differences are the primary drivers of the distinct kinetic profiles discussed in the following sections.
Comparative Degradation Kinetics
The most definitive comparison of cephalosporin stability comes from the analysis of degradation kinetics across a range of pH values. A seminal study by Yamana and Tsuji provides a foundational dataset for this comparison, with degradation rates determined at 35°C.[2] The pH-rate profiles reveal the catalytic effects of hydrogen ions (acid catalysis), hydroxide ions (base catalysis), and water (neutral or spontaneous hydrolysis).
The overall observed degradation rate constant (k_obs) can be described by the equation:
k_obs = k_H[H⁺] + k_₀ + k_OH[OH⁻]
Where:
-
k_H is the second-order rate constant for acid catalysis.
-
k_₀ is the pseudo-first-order rate constant for spontaneous hydrolysis.
-
k_OH is the second-order rate constant for base catalysis.
Influence of pH
The stability of all three cephalosporins is highly pH-dependent. The pH-rate profiles show a U-shaped curve, with a region of maximum stability typically found between pH 4 and 6.
Table 1: Comparative Stability of Cefazolin, Cephalothin, and Cefalexin in Aqueous Solution
| Parameter | Cefazolin | Cephalothin | Cefalexin | Reference |
| Region of Maximum Stability | pH ~5.5 - 6.5 | pH ~5.0 | No distinct minimum; stable in acid | [2][4] |
| Acidic Degradation | Susceptible to H⁺ catalysis | Susceptible to H⁺ catalysis; half-life of ~25 hrs at pH 1.0, 35°C | Significantly more stable than Cefazolin and Cephalothin in acid | [2] |
| Neutral Degradation (pH 7) | Subject to spontaneous hydrolysis | Subject to spontaneous hydrolysis and intramolecular catalysis | Subject to intramolecular aminolysis by the C-7 side-chain amino group | [2] |
| Alkaline Degradation | Susceptible to OH⁻ catalysis | Susceptible to OH⁻ catalysis | Susceptible to OH⁻ catalysis and intramolecular aminolysis | [2] |
Expert Insights: Cefalexin's stability in acidic conditions is a direct result of the unreactive methyl group at the C-3 position, which prevents the elimination reactions that degrade Cefazolin and Cephalothin.[2] Conversely, Cephalothin's acetoxymethyl group at C-3 makes it particularly vulnerable, as hydrolysis of the ester creates a deacetyl intermediate that rapidly forms an inactive lactone.[2] Cefazolin exhibits a distinct pH minimum, representing a balance point between acid- and base-catalyzed degradation pathways.[4]
Influence of Temperature
As with most chemical reactions, the degradation of cephalosporins is accelerated by increased temperature. Studies have shown that storing cephalosporin solutions under refrigeration (e.g., 4-5°C) dramatically extends their stability compared to room temperature (21-25°C).[5] For example, Cefazolin solutions can retain over 90% of their initial concentration for up to 30 days when refrigerated, whereas significant degradation occurs within days at room temperature. The apparent energies of activation for Cefazolin and Cefalexin at pH 5.5 have been calculated to be 24.3 Kcal/mole and 26.2 Kcal/mole, respectively, quantifying the temperature dependence of their degradation.[4]
Degradation Pathways and Products
Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The primary degradation mechanism for all three compounds is the hydrolytic cleavage of the β-lactam ring. However, the subsequent reactions and final products differ significantly.
Cefazolin Degradation
Under hydrolytic stress, Cefazolin's β-lactam ring opens. The thiadiazole ring system is relatively stable, but the entire structure fragments under harsh conditions.
Cephalothin Degradation
Cephalothin has a more complex pathway. The initial, rapid degradation step is often the hydrolysis of the C-3 acetoxymethyl group to form deacetylcephalothin.[2] This is followed by both the slower hydrolysis of the β-lactam ring and the rapid intramolecular cyclization of the deacetyl intermediate to form the inactive deacetylcephalothin lactone.[2][6]
Cefalexin Degradation
In neutral and alkaline solutions, Cefalexin's degradation is dominated by the intramolecular nucleophilic attack of the side-chain α-amino group on the β-lactam carbonyl, leading to the formation of diketopiperazine-type products.[2] Under other conditions, further degradation can lead to smaller, fragmented molecules such as 2-hydroxy-3-phenyl-6-methylpyrazine.[7][8]
Diagram 1: Comparative Degradation Pathways
Below is a simplified representation of the primary hydrolytic degradation pathways for Cefazolin, Cephalothin, and Cefalexin.
Caption: Simplified primary degradation pathways of Cefazolin, Cephalothin, and Cefalexin.
Experimental Protocol: Stability-Indicating HPLC Method
To empirically compare the stability of these cephalosporins, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. The following protocol describes a robust reversed-phase HPLC (RP-HPLC) method capable of separating the parent compounds from their major degradation products.
Trustworthiness through Self-Validation: This protocol incorporates steps for forced degradation, which is crucial for demonstrating that the analytical method is "stability-indicating." By intentionally degrading the drugs and showing that the degradation product peaks are well-resolved from the parent drug peak, we validate that a decrease in the parent peak area is directly and accurately attributable to degradation, not analytical interference.
Materials and Equipment
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Acetic Acid (analytical grade), Purified water (18.2 MΩ·cm).
-
Reference Standards: Cefazolin, Cephalothin, Cefalexin.
-
Forced Degradation Reagents: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 0.1 M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (95:5 v/v)[9] |
| Flow Rate | 0.8 - 1.0 mL/min[9] |
| Column Temperature | 30°C[9] |
| Detection Wavelength | 254 nm or 270 nm (DAD recommended for peak purity analysis) |
| Injection Volume | 10 - 20 µL |
Causality of Experimental Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining and separating the moderately polar cephalosporin molecules.
-
Ammonium Acetate Buffer (pH 5.6): This pH is chosen because it falls within the region of maximum stability for most of the analytes, minimizing on-column degradation.[9] The buffer controls the ionization state of the analytes, ensuring reproducible retention times.
-
Acetonitrile: A common organic modifier used to elute the compounds from the C18 column. The 95:5 ratio provides sufficient retention for good separation.[9]
-
DAD Detection: A Diode Array Detector is highly recommended over a single-wavelength UV detector. It allows for the simultaneous monitoring of multiple wavelengths and, critically, enables peak purity analysis to confirm that the analyte peak is not co-eluting with any degradation products.
Step-by-Step Methodology
Diagram 2: Experimental Workflow for Comparative Stability Testing
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and identification of the fluorescent degradation product of some beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cephalosporin degradations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Cefazolin Impurities
This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods used to quantify impurities in Cefazolin. We will explore the underlying principles of method validation, the practical execution of a cross-validation study between two common chromatographic methods, and the interpretation of the resulting data. This document is intended for researchers, analytical scientists, and drug development professionals seeking to ensure the consistency and reliability of their analytical data across different methodologies.
The Critical Role of Impurity Profiling in Cefazolin Quality
Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the prevention and treatment of bacterial infections. Like all pharmaceutical products, its purity is directly linked to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of these impurities.
Accurate and precise analytical methods are therefore essential for the reliable quantification of Cefazolin and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques for this purpose. When a laboratory develops a new method, or transfers an existing one, a rigorous validation process is required to ensure its suitability. Cross-validation becomes critical when two or more analytical methods are used to measure the same set of impurities, ensuring that the results are equivalent and interchangeable.
The Foundation: Principles of Analytical Method Validation
Before delving into cross-validation, it's crucial to understand the tenets of single-method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a framework for this process. The primary validation characteristics include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-validation aims to demonstrate the equivalence of two or more analytical procedures. This is a common requirement when a new method is introduced to replace an existing one, or when methods are used at different sites.
Experimental Design for Cross-Validation: HPLC vs. UHPLC
In this guide, we will compare a legacy HPLC method with a newly developed, faster UHPLC method for the analysis of Cefazolin impurities. The goal is to ensure that the UHPLC method provides equivalent, if not better, performance.
Workflow for Cross-Validation
The following diagram illustrates the logical workflow of the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
Step-by-Step Experimental Protocol
Objective: To cross-validate an existing HPLC method and a new UHPLC method for the quantification of Cefazolin impurities.
Materials:
-
Cefazolin Reference Standard (RS) and impurity reference standards (e.g., Impurity A, Impurity B)
-
Cefazolin drug substance batches (including one stressed sample)
-
HPLC/UHPLC grade acetonitrile, methanol, and water
-
Reagents for mobile phase preparation (e.g., phosphate buffer)
-
Validated HPLC and UHPLC systems with UV detectors
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of Cefazolin RS and each impurity standard in a suitable diluent.
-
Create a mixed standard solution containing Cefazolin and all impurities at a target concentration (e.g., 100% level).
-
Prepare a series of calibration standards by diluting the mixed standard solution to cover the expected range of the impurities (e.g., from QL to 150% of the specification limit).
-
Prepare sample solutions from different batches of Cefazolin drug substance.
-
Prepare a stressed sample by subjecting a Cefazolin solution to heat, acid, base, and oxidative stress to generate degradation products.
-
-
Chromatographic Conditions:
| Parameter | HPLC Method | UHPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 6.5 | 0.02 M Phosphate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-30 min, 10-60% B | 0-10 min, 10-70% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 20 µL | 5 µL |
-
Analysis:
-
Analyze the prepared solutions (blanks, calibration standards, reference solutions, and sample solutions) using both the HPLC and UHPLC methods.
-
Ensure that the system suitability criteria (e.g., tailing factor, theoretical plates, resolution) are met for both systems before proceeding with the analysis.
-
Data Comparison and Interpretation
The data generated from both methods should be critically evaluated to determine equivalence. The acceptance criteria should be pre-defined in the validation protocol.
Specificity
Specificity is demonstrated by the absence of interfering peaks at the retention times of Cefazolin and its impurities in the blank chromatograms. For the stressed sample, peak purity analysis (using a photodiode array detector) should be performed to ensure that the chromatographic peaks are homogeneous and not co-eluting with other components.
Linearity and Range
| Parameter | HPLC Method | UHPLC Method | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.999 |
| y-intercept | Close to zero | Close to zero | Report |
| Range (µg/mL) | 0.1 - 10 | 0.05 - 10 | Covers QL to 150% of spec limit |
Accuracy
Accuracy is typically assessed by performing recovery studies on spiked samples.
| Impurity | Spiked Level | HPLC % Recovery | UHPLC % Recovery | Acceptance Criteria |
| Impurity A | 50% | 99.2% | 99.5% | 98.0 - 102.0% |
| 100% | 100.1% | 100.3% | 98.0 - 102.0% | |
| 150% | 99.8% | 100.0% | 98.0 - 102.0% | |
| Impurity B | 50% | 98.9% | 99.1% | 98.0 - 102.0% |
| 100% | 99.5% | 99.8% | 98.0 - 102.0% | |
| 150% | 99.2% | 99.6% | 98.0 - 102.0% |
Precision
Precision is evaluated at different levels: repeatability (intra-assay) and intermediate precision (inter-assay).
| Impurity | Precision Level | HPLC %RSD | UHPLC %RSD | Acceptance Criteria |
| Impurity A | Repeatability (n=6) | 1.2% | 0.8% | ≤ 2.0% |
| Intermediate Precision | 1.8% | 1.1% | ≤ 3.0% | |
| Impurity B | Repeatability (n=6) | 1.5% | 0.9% | ≤ 2.0% |
| Intermediate Precision | 2.1% | 1.3% | ≤ 3.0% |
Comparison of Impurity Content in Batches
The ultimate test of equivalence is the analysis of real-world samples.
| Batch ID | Impurity | HPLC Result (% area) | UHPLC Result (% area) | Difference (%) |
| CZ-001 | Impurity A | 0.12 | 0.11 | 0.01 |
| Impurity B | 0.08 | 0.09 | -0.01 | |
| CZ-002 | Impurity A | 0.15 | 0.14 | 0.01 |
| Impurity B | 0.11 | 0.11 | 0.00 | |
| Stressed | Impurity A | 0.45 | 0.47 | -0.02 |
| Impurity B | 0.28 | 0.26 | 0.02 |
Statistical analysis, such as a paired t-test, can be used to determine if there is a statistically significant difference between the results obtained from the two methods.
Conclusion and Recommendations
Based on the presented data, the UHPLC method demonstrates equivalent or superior performance compared to the HPLC method for the analysis of Cefazolin impurities. The UHPLC method offers significant advantages in terms of analysis time and solvent consumption, leading to increased laboratory throughput and reduced operational costs. The improved resolution and peak shape often associated with UHPLC can also enhance the accuracy of integration, particularly for low-level impurities.
Therefore, the UHPLC method can be considered a suitable replacement for the legacy HPLC method. A comprehensive cross-validation report should be prepared, summarizing the findings and officially documenting the equivalence of the two methods for regulatory submissions.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- United States Pharmacopeia.
- European Pharmacopoeia. Chapter 2.2.46.
A Spectroscopic Deep Dive: Distinguishing Cefazolin from its Lactone Degradant
In the realm of pharmaceutical analysis, ensuring the stability and purity of active pharmaceutical ingredients (APIs) is paramount. Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in treating various bacterial infections.[1][2] However, like all β-lactam antibiotics, it is susceptible to degradation, primarily through the hydrolysis of the strained β-lactam ring. This process can lead to the formation of several degradation products, with the inactive Cefazolin lactone being a significant impurity.[3] For researchers, scientists, and drug development professionals, the ability to accurately identify and differentiate Cefazolin from its lactone is critical for quality control, stability studies, and ensuring therapeutic efficacy.
This guide provides an in-depth spectroscopic comparison of Cefazolin and Cefazolin lactone, leveraging data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will explore the characteristic spectral signatures of each molecule and provide detailed experimental protocols to empower you in your analytical endeavors.
The Degradation Pathway: From Active Antibiotic to Inactive Lactone
The primary degradation pathway leading to Cefazolin lactone involves the hydrolytic cleavage of the β-lactam ring. This process is often catalyzed by acidic or basic conditions.[3][4] The initial hydrolysis product is Cefazoloic acid, which can then undergo intramolecular cyclization to form the more stable lactone.[3]
Caption: Degradation of Cefazolin to Cefazolin lactone.
Spectroscopic Comparison: Unveiling the Molecular Fingerprints
The structural transformation from Cefazolin to its lactone derivative imparts distinct changes in their interactions with electromagnetic radiation, which can be effectively captured by various spectroscopic techniques.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in Cefazolin responsible for its UV absorbance is the cephem nucleus.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Cefazolin Sodium | Water | ~271 | ~0.5585 (for 20 µg/mL solution) | [5][6][7][8] |
| Cefazolin Sodium | Methanol | ~273 | ~0.6521 (for 20 µg/mL solution) | [7][8] |
| Cefazolin Sodium | 0.1 M HCl | ~267 | ~0.4417 (for 20 µg/mL solution) | [7][8] |
| Cefazolin Sodium | 0.1 M NaOH | ~285 | ~0.5221 (for 20 µg/mL solution) | [7][8] |
| Cefazolin Lactone | Not explicitly stated, but expected to be similar to Cefazolin due to the preservation of the main chromophore. |
Expert Insights: While the λmax of Cefazolin and its lactone are expected to be very similar due to the conservation of the core dihydrothiazine ring structure, the key application of UV-Vis in this context is for quantification, often coupled with a separation technique like HPLC.[5] The European Pharmacopoeia and USP list Cefazolin lactone as a known impurity, often monitored at 254 nm.[3][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying functional groups. The most telling difference between Cefazolin and Cefazolin lactone lies in the vibrational frequencies of their carbonyl groups.
| Functional Group | Cefazolin | Cefazolin Lactone | Rationale for Difference |
| β-Lactam C=O Stretch | ~1760-1780 cm⁻¹ | Absent | This is the hallmark of degradation. The four-membered β-lactam ring is highly strained, resulting in a high-frequency carbonyl stretch. Cleavage of this ring eliminates this characteristic peak. |
| Amide I C=O Stretch | ~1689 cm⁻¹ | Present | The amide linkage in the side chain remains intact in the lactone. |
| Carboxylate C=O Stretch | ~1600-1650 cm⁻¹ | Absent/Shifted | In Cefazolin sodium, the carboxylate group is present as a salt. In the lactone, this group is involved in the formation of the lactone ring. |
| Lactone C=O Stretch | Absent | ~1740-1760 cm⁻¹ | The formation of the new six-membered lactone ring introduces a new carbonyl stretching frequency, typically in this region. |
| N-H Stretch | ~3364 cm⁻¹ | Present | The amide N-H bond is present in both molecules. |
Expert Insights: The disappearance of the β-lactam carbonyl stretch is the most definitive indicator of Cefazolin degradation to its lactone in an IR spectrum.[3] This makes FT-IR an excellent qualitative tool for identifying the presence of this impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H and ¹³C NMR can be used to distinguish between Cefazolin and its lactone.
¹H NMR Key Differences:
| Proton Environment | Cefazolin | Cefazolin Lactone | Rationale for Difference |
| β-Lactam Protons | Present | Absent/Shifted | The protons on the β-lactam ring in Cefazolin will have characteristic chemical shifts. Upon ring opening and lactone formation, the chemical environment of these protons changes dramatically, leading to the disappearance of these signals and the appearance of new ones corresponding to the modified ring structure. |
| Cephem Nucleus Protons | Present | Absent/Shifted | The protons associated with the cephem nucleus in the parent drug will not be observed in the lactone degradation product.[3] |
¹³C NMR Key Differences:
| Carbon Environment | Cefazolin | Cefazolin Lactone | Rationale for Difference |
| β-Lactam Carbonyl | Present | Absent | The carbonyl carbon of the β-lactam ring will have a distinct chemical shift in the Cefazolin spectrum, which will be absent in the lactone. |
| Lactone Carbonyl | Absent | Present | A new carbonyl carbon signal corresponding to the lactone will appear in the spectrum of the degradation product. |
| Cephem Nucleus Carbons | Present | Absent/Shifted | The chemical shifts of the carbons in the cephem nucleus will be significantly altered or absent following the degradation and rearrangement to the lactone structure.[3] |
Expert Insights: 2D NMR techniques like COSY and HSQC can be invaluable for unambiguously assigning the proton and carbon signals for both molecules, confirming their distinct structures.[3][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments. This is a highly sensitive and specific technique for identifying Cefazolin and its lactone, especially when coupled with liquid chromatography (LC-MS).
| Parameter | Cefazolin | Cefazolin Lactone | Rationale for Difference |
| Molecular Ion [M+H]⁺ | m/z 455.0 | m/z 455.0 | Both are isomers and have the same molecular weight. |
| Key Fragmentation Patterns | Fragmentation will involve the intact β-lactam ring structure. | Fragmentation will reflect the opened β-lactam and newly formed lactone ring. For instance, product ions at m/z 169.12 and 141.96 have been reported for the open-ring lactone.[11] | The different ring structures will lead to distinct and predictable fragmentation pathways upon collision-induced dissociation (CID) in MS/MS experiments. |
Expert Insights: While both compounds are isobaric, their different structures lead to distinct fragmentation patterns in tandem mass spectrometry (MS/MS).[3] This makes LC-MS/MS a powerful tool for the selective detection and quantification of Cefazolin and its lactone impurity, even in complex matrices.[12][13][14]
Experimental Protocols
The following are generalized protocols based on methods described in the literature.[3][10] Specific parameters should be optimized for your instrumentation and application.
General Experimental Workflow
Caption: General workflow for spectroscopic analysis.
1. Sample Preparation for Forced Degradation:
To generate Cefazolin lactone for comparative analysis, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve Cefazolin sodium in a dilute acid solution (e.g., 0.1 N HCl) and monitor the degradation over time using HPLC.[15]
-
Base Hydrolysis: Dissolve Cefazolin sodium in a dilute basic solution (e.g., 0.1 N NaOH) and monitor the degradation. This process is typically faster than acid hydrolysis.[15]
-
Isolation: The lactone and other degradation products can be isolated using preparative HPLC for individual characterization.[3]
2. FT-IR Spectroscopy Protocol:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.[10]
-
Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.[16]
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Rationale: This method is quick and requires minimal sample preparation, providing a clear fingerprint of the functional groups present.
3. NMR Spectroscopy Protocol:
-
Solvent: Deuterated solvents such as DMSO-d6 or D₂O are commonly used.[3][10] The choice of solvent is critical to avoid interfering signals and ensure sample solubility.
-
Sample Preparation: Dissolve 3-6 mg of the sample in approximately 0.6 mL of the deuterated solvent for ¹H NMR, and around 25 mg for ¹³C NMR.[10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.[3][10]
-
Data Acquisition: Acquire standard 1D spectra for ¹H and ¹³C. For more detailed structural elucidation, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly informative.[10]
-
Rationale: NMR provides the most detailed structural information, allowing for the unambiguous identification of both the parent compound and its degradation products.
4. LC-MS/MS Protocol:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[3][14]
-
Rationale: The HPLC step is crucial to separate Cefazolin from its lactone and other impurities before they enter the mass spectrometer, as they are isobaric.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.[14]
-
Analysis: Full scan mode to determine the molecular weight and tandem MS (MS/MS) mode to generate characteristic fragmentation patterns for structural confirmation.
-
Rationale: The high sensitivity and specificity of MS/MS allow for confident identification and quantification of the analyte and its impurities, even at low levels.
-
Conclusion
The spectroscopic differentiation of Cefazolin and Cefazolin lactone is a critical aspect of pharmaceutical quality control. While UV-Vis spectroscopy is useful for quantification, FT-IR, NMR, and MS provide the detailed structural information necessary for unambiguous identification. FT-IR offers a rapid confirmation of β-lactam ring cleavage, NMR provides a complete structural map, and LC-MS/MS delivers the highest sensitivity and specificity for both identification and quantification. By understanding the principles behind these techniques and applying robust experimental protocols, researchers can confidently monitor the stability of Cefazolin and ensure the safety and efficacy of this vital antibiotic.
References
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Sivakumar, B., Parthasarathy, K., Raman, M., & Sarangadhar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of the Brazilian Chemical Society. [Link]
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Pedroso, T. M., & Salgado, H. R. N. (2013). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. American Journal of Analytical Chemistry, 4(10), 556-565. [Link]
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Sivakumar, B., Parthasarathy, K., Raman, M., & Sarangadhar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar. [Link]
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Sivakumar, B., Parthasarathy, K., Raman, M., & Sarangadhar, R. J. (2013). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. ResearchGate. [Link]
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Parker, S. L., et al. (2016). Determination of Cefalothin and Cefazolin in Human Plasma, Urine and Peritoneal Dialysate by UHPLC-MS/MS: application to a pilot pharmacokinetic study in humans. Biomedical Chromatography, 30(6), 872-879. [Link]
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United States Pharmacopeia. (2011). Cefazolin Sodium. USP-NF. [Link]
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Sivakumar, B., Parthasarathy, K., Raman, M., & Sarangadhar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. [Link]
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Kariyone, K., Harada, H., Kurita, M., & Takano, T. (1970). Cefazolin, a new semisynthetic cephalosporin antibiotic. I. Synthesis and chemical properties of cefazolin. The Journal of antibiotics, 23(3), 131–136. [Link]
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Bundgaard, H., & Larsen, C. (1987). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. International journal of pharmaceutics, 37(3), 185-194. [Link]
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Chen, Y. C., et al. (2017). Application of Solid-State NMR to Reveal Structural Differences in Cefazolin Sodium Pentahydrate From Different Manufacturing Processes. Journal of Pharmaceutical Sciences, 106(1), 122-131. [Link]
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Sivakumar, B., et al. (2013). 13 C NMR spectra of (a) Cefazolin Sodium; (b) Impurity-I; and (c)... ResearchGate. [Link]
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Sivakumar, B., et al. (2013). 1H NMR spectra of (a) Cefazolin Sodium (b) Impurity-I and (c) Impurity-II. ResearchGate. [Link]
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ResearchGate. (n.d.). Characteristic comparison of different cefazolin sodium samples. [Link]
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Carland, M., et al. (2019). Bioanalytical development and validation of liquid chromatographic–tandem mass spectrometric methods for the quantification of total and free cefazolin in human plasma and cord blood. Journal of Pharmaceutical and Biomedical Analysis, 174, 536-544. [Link]
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El-Shabrawy, Y. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. ResearchGate. [Link]
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Pedroso, T. M., & Salgado, H. R. N. (2014). Quantitative analysis of cefazolin sodium in lyophilized powder by infrared spectrophotometry: Green, low cost, fast and effective. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 428-433. [Link]
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Parker, S. L., et al. (2016). Determination of Cefalothin and Cefazolin in Human Plasma, Urine and Peritoneal Dialysate by UHPLC‐MS/MS. UQ eSpace. [Link]
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Unlu, A., Abusoglu, S., & Sivrikaya, A. (2017). Mass Spectrometric Quantitation of Serum Cephazolin. The Turkish Journal Of Occupational / Environmental Medicine and Safety, 2(1), 61-61. [Link]
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Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittel-Forschung, 28(6), 944-948. [Link]
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Russo, M., et al. (2023). A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 234, 115566. [Link]
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ResearchGate. (n.d.). UV-Vis spectrum to determine the maximum absorption of the antibiotic cefazolin. [Link]
-
Sivakumar, B., et al. (2013). Degradation pathway for (a) Impurity-I and (b) Impurity-II. ResearchGate. [Link]
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Donnelly, R. F. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 241-247. [Link]
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Pedroso, T. M., & Salgado, H. R. N. (2013). Absorption spectrum in the ultraviolet region of cefazolin sodium RS... ResearchGate. [Link]
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ResearchGate. (n.d.). UV-Vis spectrum to determine the maximum absorption of the antibiotic cefazolin. [Link]
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Pedroso, T. M., & Salgado, H. R. N. (2013). Validation of Cefazolin Sodium by UV-Spectrophotometric Method. Physical Chemistry, 3(1), 11-20. [Link]
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Pedroso, T. M., & Salgado, H. R. N. (2013). Validation of cefazolin sodium by UV-spectrophotometric method. SciSpace. [Link]
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El-Shabrawy, Y. (2015). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences Review and Research, 33(1), 133-143. [Link]
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Szymańska, M., & Płotkowiak, Z. (2012). Physical and chemical properties and stability of sodium cefazolin in buffered eye drops determined with HPLC method. Acta Poloniae Pharmaceutica, 69(1), 95-105. [Link]
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A Comparative Guide to Determining the Relative Response Factor of Cefazolin Lactone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring drug safety and efficacy. Cefazolin, a first-generation cephalosporin antibiotic, can degrade under certain conditions to form various related substances, among which Cefazolin lactone is a significant concern. The accurate measurement of this lactone impurity is often hampered by the lack of a commercially available certified reference standard. This guide provides an in-depth, scientifically grounded comparison of methodologies for determining the Relative Response Factor (RRF) of Cefazolin lactone, a critical parameter for its accurate quantification in the absence of a dedicated standard.
The Imperative of Quantifying Cefazolin Lactone
Cefazolin's chemical structure, containing a β-lactam ring, is susceptible to hydrolysis, which can lead to the formation of Cefazolin lactone. As a potential degradation product, its presence and concentration in Cefazolin drug substances and products must be carefully monitored to comply with regulatory requirements set forth by bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1] The International Council for Harmonisation (ICH) guidelines further mandate the identification and quantification of impurities exceeding certain thresholds.[2] Without a readily available reference standard for Cefazolin lactone, establishing a reliable RRF is not just a matter of analytical convenience but a necessity for accurate quality control.
Understanding the Relative Response Factor (RRF)
The Relative Response Factor is a crucial concept in chromatography that corrects for the difference in detector response between a reference substance (in this case, Cefazolin) and an impurity (Cefazolin lactone) when analyzed under the same conditions.[2][3] It is defined as the ratio of the response of the impurity to the response of an equal amount of the active pharmaceutical ingredient (API).[3]
The fundamental formula for calculating the RRF is:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
When the concentrations of the impurity and the API are equal, the formula simplifies to:
RRF = Response of Impurity / Response of API
An RRF value of 1.0 indicates an identical detector response for both the API and the impurity. However, due to differences in chromophores and other molecular properties, this is rarely the case. Therefore, an experimentally determined RRF is essential for accurate quantification.
Strategic Approaches to RRF Determination: A Comparison
Two primary analytical techniques are widely employed for the determination of the RRF of Cefazolin lactone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide will dissect both methodologies, providing a comparative analysis to inform your selection of the most appropriate technique for your laboratory's needs.
Method 1: HPLC-UV - The Industry Standard
HPLC with UV detection is the workhorse of pharmaceutical quality control laboratories due to its robustness, reliability, and cost-effectiveness. The determination of RRF using HPLC-UV relies on the differential absorption of UV light by Cefazolin and its lactone.
Experimental Protocol: Forced Degradation and Isolation of Cefazolin Lactone
-
Acid-Induced Degradation: Dissolve a known quantity of Cefazolin sodium in a dilute acid solution (e.g., 0.1 N HCl).[4] Allow the solution to stand at room temperature for a specified period (e.g., 2-4 hours), monitoring the degradation process by HPLC.
-
Neutralization: Once a significant amount of the lactone has been formed, neutralize the solution with a suitable base (e.g., 0.1 N NaOH).
-
Preparative HPLC Isolation: Employ a preparative HPLC system with a C18 column to isolate the Cefazolin lactone peak from the degradation mixture.
-
Fraction Collection and Lyophilization: Collect the fractions containing the purified lactone. Pool the fractions and lyophilize to obtain the lactone as a solid.
-
Purity Confirmation: Assess the purity of the isolated lactone using analytical HPLC and characterize its structure using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity.
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of Cefazolin reference standard (RS) in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.
-
Accurately weigh and dissolve the isolated and purified Cefazolin lactone in the same diluent to prepare a stock solution of known concentration. The purity of the isolated lactone, as determined previously, must be factored into the concentration calculation.
-
-
Preparation of Working Solutions:
-
From the stock solutions, prepare a series of solutions containing both Cefazolin RS and Cefazolin lactone at the same concentration level (e.g., 10 µg/mL). It is recommended to prepare at least three replicate solutions.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of Cefazolin and its related substances.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase could consist of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: The UV detector should be set at a wavelength where both Cefazolin and the lactone have significant absorbance, often around 254 nm or 270 nm.[5]
-
Injection Volume: A consistent injection volume (e.g., 10 µL) should be used for all samples.
-
-
Data Acquisition and Calculation:
-
Inject the prepared working solutions into the HPLC system and record the chromatograms.
-
Identify and integrate the peaks corresponding to Cefazolin and Cefazolin lactone.
-
Calculate the average peak area for each compound from the replicate injections.
-
Calculate the RRF using the formula: RRF = Average Peak Area of Cefazolin Lactone / Average Peak Area of Cefazolin .
-
Data Presentation: Hypothetical RRF Determination by HPLC-UV
| Analyte | Concentration (µg/mL) | Peak Area (n=3) | Average Peak Area |
| Cefazolin RS | 10 | 1,205,432; 1,210,876; 1,208,115 | 1,208,141 |
| Cefazolin Lactone | 10 | 987,654; 992,345; 989,987 | 990,000 |
Calculated RRF = 990,000 / 1,208,141 = 0.82
The choice of a C18 column is based on its versatility and proven ability to separate compounds of moderate polarity like Cefazolin and its lactone. The use of a buffered mobile phase is critical to control the ionization state of the analytes and ensure reproducible retention times. Acetonitrile is often preferred as the organic modifier due to its lower UV cutoff and good elution strength for these compounds. The selection of the detection wavelength is a balance between maximizing the signal for both compounds while minimizing baseline noise.
Visualization: HPLC-UV Workflow for RRF Determination
Caption: Workflow for RRF determination using HPLC-UV.
Method 2: LC-MS - A Highly Specific and Sensitive Alternative
Liquid Chromatography-Mass Spectrometry offers superior specificity and sensitivity compared to HPLC-UV. This can be particularly advantageous when dealing with complex matrices or very low levels of impurities. For RRF determination, LC-MS provides an alternative detection method that is based on the ionization efficiency and fragmentation of the molecules rather than their UV absorbance.
The sample preparation steps, including the generation and isolation of Cefazolin lactone, are identical to those for the HPLC-UV method.
-
Preparation of Stock and Working Solutions: Prepare stock and working solutions of Cefazolin RS and Cefazolin lactone at the same known concentration as described for the HPLC-UV method.
-
LC-MS Conditions:
-
Liquid Chromatography: The chromatographic separation conditions (column, mobile phase, flow rate) can often be similar to the HPLC-UV method. However, volatile buffers (e.g., ammonium acetate or ammonium formate) must be used instead of non-volatile phosphate buffers to ensure compatibility with the mass spectrometer.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like Cefazolin and its lactone. Both positive and negative ion modes should be evaluated to determine the optimal ionization for each compound.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used.
-
Data Acquisition: The instrument can be operated in full scan mode to identify the molecular ions of both compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.
-
-
-
Data Acquisition and Calculation:
-
Inject the working solutions into the LC-MS system.
-
Extract the ion chromatograms for the molecular ions (or specific fragment ions in MRM mode) of Cefazolin and Cefazolin lactone.
-
Integrate the peak areas from the extracted ion chromatograms.
-
Calculate the average peak area for each compound from replicate injections.
-
Calculate the RRF using the formula: RRF = Average Peak Area of Cefazolin Lactone / Average Peak Area of Cefazolin .
-
Data Presentation: Hypothetical RRF Determination by LC-MS
| Analyte | Concentration (µg/mL) | Peak Area (n=3, ESI+) | Average Peak Area |
| Cefazolin RS | 10 | 2,543,876; 2,551,234; 2,548,765 | 2,547,958 |
| Cefazolin Lactone | 10 | 2,112,345; 2,109,876; 2,115,432 | 2,112,551 |
Calculated RRF = 2,112,551 / 2,547,958 = 0.83
The choice of a volatile buffer is non-negotiable for LC-MS to prevent salt deposition in the mass spectrometer. ESI is well-suited for polar, ionizable compounds like Cefazolin. The selection of positive or negative ion mode depends on the chemical nature of the analytes and which mode provides a more stable and abundant signal. For quantitative analysis, MRM on a triple quadrupole instrument is often the gold standard due to its high selectivity and sensitivity, which minimizes interferences from the matrix and other impurities.
Visualization: LC-MS Workflow for RRF Determination
Caption: Workflow for RRF determination using LC-MS.
Comparative Analysis: HPLC-UV vs. LC-MS for RRF Determination
| Feature | HPLC-UV | LC-MS |
| Principle of Detection | UV Absorbance | Mass-to-Charge Ratio |
| Specificity | Moderate; susceptible to interference from co-eluting impurities with similar UV spectra. | High; provides structural information and can distinguish between isobaric compounds. |
| Sensitivity | Good; generally sufficient for quality control purposes. | Excellent; capable of detecting and quantifying trace-level impurities. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Robustness | Generally considered more robust and easier to implement in a routine QC environment. | Can be more complex to operate and maintain; susceptible to matrix effects. |
| Mobile Phase | Compatible with a wide range of buffers, including non-volatile salts. | Requires volatile mobile phase components. |
| RRF Variability | RRF can be influenced by changes in the mobile phase composition and pH. | RRF is generally less affected by chromatographic conditions but highly dependent on ionization efficiency. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS are viable and scientifically valid techniques for the determination of the Relative Response Factor of Cefazolin lactone.
-
HPLC-UV remains the pragmatic choice for most routine quality control laboratories due to its cost-effectiveness, robustness, and widespread availability. When the separation of Cefazolin and its lactone is well-resolved from other impurities, HPLC-UV provides a reliable means of RRF determination.
-
LC-MS is the preferred method when higher specificity and sensitivity are required, particularly during method development, for the analysis of complex samples, or when dealing with very low levels of the lactone impurity. Its ability to confirm the identity of the peak being quantified adds a significant layer of confidence to the results.
For a comprehensive and self-validating approach, it is recommended to initially determine the RRF of Cefazolin lactone using both HPLC-UV and LC-MS. If the values obtained from both techniques are in good agreement, the more routine and cost-effective HPLC-UV method can be confidently adopted for routine quality control testing. This dual-method approach provides a robust validation of the determined RRF, ensuring the accuracy and reliability of Cefazolin impurity testing in the absence of a certified reference standard.
References
-
Sivakumar, B., Parthasarathy, K., Murugan, R., Jeyasudha, R., Murugan, S., & Saranghdar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
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Liu, S., Yao, S., Zhang, H., & Hu, C. (2017). Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR. AAPS PharmSciTech, 18(6), 1895–1900. [Link]
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Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]
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Chakravarthy, V. K., Babu, G., Dasu, R., Prathyusha, P., & Kiran, G. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). RASAYAN Journal of Chemistry, 4(4), 919-943. [Link]
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Sultan, M., Rizvi, S. A. A., & Rahman, N. (2011). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Research and Reports in Medicinal Chemistry, 1, 1-9. [Link]
- USP. (2011). Cefazolin Sodium. In USP-NF.
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Pedroso, T. M., & Salgado, H. R. N. (2013). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Physical Chemistry, 3(2), 29-38. [Link]
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A Guide to Inter-Laboratory Comparison of Cefazolin Lactone Analysis: Ensuring Accuracy in Impurity Profiling
In the landscape of pharmaceutical quality control, the accurate quantification of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. Cefazolin, a first-generation cephalosporin antibiotic, is widely used in clinical practice. However, it is susceptible to degradation, leading to the formation of various impurities, among which Cefazolin lactone is a significant concern. The presence of this degradation product beyond established limits can impact the drug's stability and potentially its safety profile.
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Cefazolin lactone analysis. It is designed for researchers, scientists, and drug development professionals to facilitate the standardization of analytical methodologies and ensure the reliability of impurity testing across different facilities. By fostering a collaborative approach, the pharmaceutical industry can enhance the consistency and accuracy of data, ultimately safeguarding public health.
The Critical Need for Standardized Impurity Analysis
The control of impurities in drug substances and products is a stringent requirement set forth by regulatory bodies such as the European Medicines Agency (EMA) and is guided by the International Council for Harmonisation (ICH) guidelines.[1][2] These guidelines emphasize the necessity of identifying and quantifying impurities to establish appropriate specifications.[1][2][3] Cefazolin lactone is a known degradation product of Cefazolin, often formed under acidic conditions.[4] Its presence serves as a critical quality attribute that must be monitored throughout the drug's lifecycle.
An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for evaluating and demonstrating the reliability of analytical data produced by different laboratories.[5] Participation in such studies provides assurance of the performance of analytical methods and their correct implementation within an organization.[5][6] This guide proposes a structured approach to an inter-laboratory study focused specifically on the analysis of Cefazolin lactone, a crucial step towards harmonizing analytical practices.
Proposed Inter-Laboratory Study Design
The primary objective of this proposed study is to assess the proficiency of participating laboratories in quantifying Cefazolin lactone in a Cefazolin drug substance. The study will involve the distribution of a common set of samples, including a reference standard of Cefazolin, a sample of Cefazolin containing a known amount of Cefazolin lactone, and a "blinded" sample for analysis.
Study Workflow:
Caption: Workflow of the proposed inter-laboratory comparison study for Cefazolin lactone analysis.
Standardized Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
To ensure comparability of results, all participating laboratories will adhere to a standardized analytical protocol based on a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.[7][8] HPLC is a widely used technique for the analysis of pharmaceutical impurities due to its precision and accuracy.[9]
Experimental Protocol:
1. Materials and Reagents:
-
Cefazolin Reference Standard (RS)
-
Cefazolin Lactone Reference Standard (if available)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Triethylamine (for pH adjustment)
-
Orthophosphoric acid (for pH adjustment)
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Purified water: Acetonitrile (e.g., 60:40 v/v), pH adjusted to 8 with triethylamine |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Column Temperature | Ambient (e.g., 25°C) |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefazolin RS in the mobile phase to obtain a known concentration (e.g., 500 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Cefazolin sample in the mobile phase to obtain a similar concentration as the standard solution.
-
Forced Degradation (to generate Cefazolin lactone): A portion of the Cefazolin sample can be subjected to acidic conditions (e.g., pH 3.5 with orthophosphoric acid) and UV light exposure to induce degradation and the formation of Cefazolin lactone.[4]
4. System Suitability Test (SST): Before sample analysis, perform SST injections of the standard solution to ensure the chromatographic system is performing adequately. Key parameters to monitor include:
-
Tailing factor
-
Theoretical plates
-
Relative standard deviation (RSD) of peak areas from replicate injections
5. Data Analysis and Reporting:
-
Identify and integrate the peaks corresponding to Cefazolin and Cefazolin lactone.
-
Calculate the percentage of Cefazolin lactone in the sample using the area normalization method.
-
Report the individual results, the average, and the standard deviation.
-
Submit all chromatograms and SST data for review.
Expected Method Performance
The proposed HPLC method is expected to demonstrate performance characteristics in line with established validation data for Cefazolin analysis.[7][8]
| Performance Characteristic | Expected Value/Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (RSD) | Repeatability (intraday): ≤ 2.0% Intermediate Precision (interday): ≤ 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | To be determined by each laboratory |
| Limit of Quantitation (LOQ) | To be determined by each laboratory |
Conclusion
A robust and harmonized approach to the analysis of Cefazolin lactone is essential for ensuring the quality and safety of Cefazolin-containing drug products. The proposed inter-laboratory comparison study provides a framework for achieving this goal. By participating in such a program, laboratories can benchmark their performance, identify areas for improvement, and contribute to the overall enhancement of analytical standards within the pharmaceutical industry. The adoption of a standardized analytical protocol, coupled with rigorous data evaluation, will ultimately lead to more reliable and consistent impurity profiling, benefiting both manufacturers and patients.
References
-
Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. National Institutes of Health. Available at: [Link]
-
Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. World Health Organization. Available at: [Link]
-
Quality: impurities. European Medicines Agency. Available at: [Link]
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Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry. PubMed. Available at: [Link]
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Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry. SciELO. Available at: [Link]
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Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. PubMed. Available at: [Link]
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What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ. MicroSolv. Available at: [Link]
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Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dove Medical Press. Available at: [Link]
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Proficiency test Antibiotic residues. Qlip. Available at: [Link]
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Validation of cefazolin sodium by UV-spectrophotometric method. SciSpace. Available at: [Link]
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1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Available at: [Link]
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Proficiency test for antibiotics in bovine muscle. WUR eDepot. Available at: [Link]
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Kinetics of degradation of cefazolin and cephalexin in aqueous solution. PubMed. Available at: [Link]
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Some intermediates generated and degradation steps of Cefazolin (CZ)... ResearchGate. Available at: [Link]
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Degradation Mechanisms of Ofloxacin and Cefazolin Using Peroxymonosulfate Activated by Reduced Graphene Oxide-CoFe2O4 Composites. HKU Scholars Hub. Available at: [Link]
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Antibiotic Assay. EFRAC. Available at: [Link]
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Comparative of Three Titrimetric Determinations of Cefazolin Sodium. Research and Reviews. Available at: [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. Available at: [Link]
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Proficiency Testing Program. BioTrading. Available at: [Link]
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Comparative of Three Titrimetric Determinations of Cefazolin Sodium. Research and Reviews. Available at: [Link]
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Comparative of Three Titrimetric Determinations of Cefazolin Sodium. ResearchGate. Available at: [Link]
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Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. SciSpace. Available at: [Link]
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Clinical Studies of Cefazolin and Comparison with Other Cephalosporins. National Institutes of Health. Available at: [Link]
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A Comparative Guide to Pharmacopeial Standards for Cefazolin Lactone Impurity
For researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of pharmaceutical products, navigating the intricate landscape of pharmacopeial standards is a critical endeavor. This guide provides an in-depth comparison of the pharmacopeial standards for a key degradation impurity of Cefazolin, Cefazolin lactone, across the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). Understanding these standards is paramount for global pharmaceutical development and regulatory compliance.
Cefazolin, a first-generation cephalosporin antibiotic, is widely used to treat bacterial infections.[1] However, its β-lactam ring is susceptible to hydrolysis, leading to the formation of degradation products, including the inactive and potentially immunogenic Cefazolin lactone. The control of this impurity is therefore a critical quality attribute for Cefazolin drug substances and products.
The Genesis of Cefazolin Lactone: A Degradation Pathway
The formation of Cefazolin lactone is a direct consequence of the chemical instability of the Cefazolin molecule, particularly in aqueous solutions and under acidic conditions. The degradation pathway involves the hydrolysis of the β-lactam ring, a characteristic feature of all penicillin and cephalosporin antibiotics, which is essential for their antibacterial activity. This process leads to the formation of an inactive penicilloic acid-like structure which, in the case of Cefazolin, can undergo intramolecular cyclization to form the stable lactone.
Caption: Degradation pathway of Cefazolin to Cefazolin lactone.
Pharmacopeial Perspectives on Cefazolin Lactone Control
The major pharmacopeias provide specific guidelines for the control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. A comparison of the standards for Cefazolin lactone reveals a harmonized approach in principle, with some variations in nomenclature and specific limits.
| Pharmacopeia | Impurity Name | Acceptance Criteria (Not More Than) |
| United States Pharmacopeia (USP-NF) | Cefazolin Lactone | 1.0%[2] |
| European Pharmacopoeia (EP) | Impurity I | To be confirmed |
| Japanese Pharmacopoeia (JP) | To be confirmed | To be confirmed |
Table 1. Comparison of Acceptance Criteria for Cefazolin Lactone in Major Pharmacopeias.
The United States Pharmacopeia-National Formulary (USP-NF) explicitly lists "Cefazolin lactone" as a potential impurity in its Cefazolin Sodium monograph and sets a clear acceptance criterion of not more than 1.0%.[2] The European Pharmacopoeia (EP) monograph for Cefazolin Sodium lists several impurities designated by letters. Further investigation is required to definitively correlate "Impurity I" or another designated impurity with Cefazolin lactone. Similarly, the Japanese Pharmacopoeia (JP) outlines a test for related substances, but the specific designation and limit for Cefazolin lactone need to be ascertained from the official monograph.
Analytical Methodologies: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) is the universally accepted analytical technique for the quantification of Cefazolin and its related substances, including Cefazolin lactone. The pharmacopeias prescribe detailed HPLC methods to ensure the necessary specificity, sensitivity, and accuracy for impurity profiling.
United States Pharmacopeia (USP-NF) HPLC Method for Cefazolin Related Compounds
The USP-NF monograph for Cefazolin Sodium specifies a gradient HPLC method for the determination of related compounds.[2] The method is designed to separate Cefazolin from its potential impurities, including Cefazolin lactone.
Experimental Protocol: USP HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: A solution of 1 M monobasic sodium phosphate.
-
Mobile Phase B: A mixture of acetonitrile and water.
-
The gradient elution program involves a progressive increase in the proportion of Mobile Phase B.
-
-
Chromatographic System:
-
Column: A 4.6-mm x 15-cm column containing 5-µm packing L1 (a C18 stationary phase).
-
Detector: UV detector set at a wavelength of 254 nm.
-
Flow Rate: Typically around 1.0 mL/min.
-
-
System Suitability: The monograph specifies system suitability requirements, including resolution between critical peak pairs and tailing factor for the Cefazolin peak, to ensure the validity of the analytical results.
-
Sample Preparation: A solution of Cefazolin Sodium is prepared in a suitable diluent at a specified concentration.
-
Analysis: The sample solution is injected into the chromatograph, and the peak areas are recorded. The percentage of each impurity is calculated based on the peak area of the impurity relative to the peak area of Cefazolin from a reference standard solution, taking into account any relative response factors.
Caption: Experimental workflow for the HPLC analysis of Cefazolin impurities.
European Pharmacopoeia (EP) and Japanese Pharmacopoeia (JP) Methodologies
The EP and JP also prescribe HPLC methods for the control of related substances in Cefazolin Sodium. While the fundamental principles are similar to the USP method, there may be differences in the specific chromatographic conditions, such as the column dimensions, mobile phase composition, and gradient profile. A detailed comparison of these parameters is essential for laboratories that market their products in multiple regions. The European Pharmacopoeia's general chapter on Liquid Chromatography (2.2.29) and the USP's chapter <621> provide the foundational principles for these chromatographic methods.[3][4]
The Importance of Reference Standards
Accurate identification and quantification of Cefazolin lactone and other impurities are critically dependent on the availability of high-quality, well-characterized reference standards. These standards are used to confirm the identity of the impurity peak in a chromatogram and to determine its concentration accurately. Several commercial suppliers offer certified reference standards for Cefazolin and its impurities, including Cefazolin lactone.
Conclusion and Future Perspectives
The pharmacopeial standards for Cefazolin lactone impurity reflect a global consensus on the need to control this critical degradation product. While the USP provides a clear and specific limit, further clarification is needed to definitively map the corresponding impurity in the EP and JP monographs. The harmonization of pharmacopeial standards is an ongoing process, and future revisions may bring these standards into closer alignment.
For drug development professionals, a thorough understanding of these pharmacopeial requirements is not merely a matter of compliance but a fundamental aspect of ensuring the quality, safety, and efficacy of Cefazolin-containing medicines for patients worldwide. The use of robust, validated analytical methods, coupled with the use of certified reference standards, is the cornerstone of a successful impurity control strategy.
References
- United States Pharmacopeia and National Formulary (USP-NF). Cefazolin Sodium Monograph.
- Teva Canada Limited. (2022). Product Monograph: Cefazolin for Injection.
- Chromservis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33255, Cefazolin.
- European Pharmacopoeia. (n.d.). General Chapter 2.2.
- United States Pharmacopeia. (n.d.).
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A Comparative Analysis of Cefazolin Degradation in Pharmaceutical Formulations: A Guide for Formulation Scientists
Introduction: Cefazolin, a first-generation cephalosporin, remains a cornerstone antibiotic for surgical prophylaxis and the treatment of various bacterial infections.[1][2] Its efficacy, however, is intrinsically linked to the chemical stability of its β-lactam ring, which is susceptible to degradation. For researchers, clinicians, and drug development professionals, understanding the degradation kinetics of Cefazolin in different pharmaceutical formulations is paramount to ensuring optimal therapeutic outcomes and patient safety. This guide provides an in-depth comparative analysis of Cefazolin degradation across various formulations, supported by experimental data and protocols, to empower informed decisions in formulation design and clinical use.
The Chemistry of Instability: Cefazolin Degradation Pathways
The primary mechanism of Cefazolin degradation is the hydrolysis of the four-membered β-lactam ring, rendering the antibiotic inactive.[3][4] This process is significantly influenced by several factors, most notably pH, temperature, and the composition of the formulation vehicle.[1][5]
-
Hydrolysis: The β-lactam ring is strained and susceptible to nucleophilic attack by water or hydroxide ions. This opens the ring, forming inactive degradation products like cefazoloic acid.[3][6]
-
Influence of pH: Cefazolin stability is highly pH-dependent. The degradation rate is minimized in a slightly acidic to neutral pH range, typically between 4.5 and 6.5.[7][8][9] In alkaline conditions (pH > 8.5), degradation is rapid due to hydroxide ion-catalyzed hydrolysis.[4][8] Conversely, at a pH below 4.5, the insoluble free acid form of Cefazolin may precipitate.[8]
-
Temperature Effects: As with most chemical reactions, the rate of Cefazolin degradation increases with temperature.[5][10] Refrigerated storage (typically 2-8°C) is consistently shown to be the most critical factor in preserving the potency of Cefazolin solutions for extended periods.[10][11][12] Formulations stored at room temperature often show significant degradation within days.[11][12]
Forced degradation studies under acidic, basic, and oxidative conditions have been used to identify several degradation products, including cefazoloic acid and its lactone, among others.[6][13] Characterization of these impurities is crucial for developing stability-indicating analytical methods.[6][14]
Comparative Stability Across Common Formulations
The choice of formulation vehicle plays a critical role in the stability profile of Cefazolin. The following sections compare its degradation in common intravenous solutions and extemporaneously prepared ophthalmic solutions.
1. Intravenous (IV) Solutions
Cefazolin is frequently administered intravenously after reconstitution and dilution in various IV fluids. The most common diluents are 0.9% Sodium Chloride (Normal Saline, NS) and 5% Dextrose in Water (D5W).
Studies have shown that Cefazolin is generally stable in these common IV fluids for 24 hours at room temperature and for 96 hours to 10 days when refrigerated.[8][15] However, subtle differences and container interactions can influence long-term stability. A comprehensive study on Cefazolin sodium in polypropylene syringes and PVC minibags found that solutions were stable for up to 30 days when refrigerated (5°C) and protected from light, retaining over 90% of the initial concentration even after an additional 72 hours at room temperature.[16][17] The stability in NS was determined to be the same as in D5W.[16][17]
2. Ophthalmic Preparations
Fortified Cefazolin eye drops are prepared extemporaneously to treat bacterial keratitis. The vehicle for these preparations is often a commercial artificial tear solution.
The stability in these formulations is profoundly influenced by pH and storage temperature.[5]
-
Temperature: Refrigerated (4°C) Cefazolin ophthalmic solutions are significantly more stable than those kept at room temperature.[11][12] Studies show that refrigerated formulations can be stable for at least 28 to 42 days, whereas room temperature solutions may lose more than 10% of their potency within just a few days.[10][11][12]
-
pH of Vehicle: Cefazolin degradation is substantially higher in alkaline artificial tear solutions compared to those with an acidic pH.[5] Formulations prepared in vehicles with a pH between 4.5 and 5.7 demonstrate greater stability.[1]
Quantitative Data Summary
The table below summarizes the stability of Cefazolin in various formulations based on published data.
| Formulation Vehicle | Concentration | Storage Condition | Duration | Percent Remaining | Reference |
| 0.9% NaCl (in PVC bag) | 20 mg/mL & 40 mg/mL | 5°C, protected from light | 30 days | >95.8% | [16][17] |
| 5% Dextrose (in PVC bag) | 20 mg/mL & 40 mg/mL | 5°C, protected from light | 30 days | >95.8% | [16][17] |
| Sterile Water (in syringe) | 100 mg/mL & 200 mg/mL | 5°C, protected from light | 30 days | >94.5% | [17] |
| Artificial Tears (Acidic pH) | 3.33 mg/mL | 4°C | 7 days | >90% | [5] |
| Artificial Tears (Alkaline pH) | 3.33 mg/mL | 25°C | 7 days | <90% (significant loss) | [5] |
| Fortified Eye Drops (Citrate Buffer, pH ~6.2) | 1% & 5% | 4°C | 30 days | ~94-98% | [18] |
| Fortified Eye Drops (Citrate Buffer, pH ~6.2) | 1% & 5% | 20°C | 9-15 days | 90% (t90) | [18] |
Experimental Protocol: Stability-Indicating HPLC Method for Cefazolin
To ensure trustworthy and reproducible stability data, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[5][19] The method must be able to separate the intact Cefazolin peak from all potential degradation products.
Causality of Methodological Choices:
-
Reverse-Phase HPLC: A C18 column is selected for its ability to retain and separate moderately polar compounds like Cefazolin and its degradants from the aqueous mobile phase.
-
UV Detection: Cefazolin has a chromophore that allows for sensitive detection via UV spectrophotometry, typically at a wavelength of 254 nm.[6][19]
-
Mobile Phase: A buffered mobile phase (e.g., phosphate or acetate buffer) is used to control the pH, which is critical for consistent retention times and peak shapes of ionizable compounds like Cefazolin. Acetonitrile or methanol is used as the organic modifier to elute the analyte from the column.
Step-by-Step Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve Cefazolin reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation (from Stability Study):
-
Withdraw an aliquot from the test formulation at each specified time point.
-
Dilute the sample with the mobile phase to a final concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[19]
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 10 mM potassium phosphate, pH adjusted to 7.0) and acetonitrile (e.g., 85:15 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 45°C.[6]
-
-
Analysis and Data Processing:
-
Inject the blank (mobile phase), calibration standards, and prepared samples.
-
Generate a calibration curve by plotting the peak area of the Cefazolin standard against its concentration. A linear regression with R² > 0.999 is required.
-
Determine the concentration of Cefazolin in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the initial Cefazolin concentration remaining at each time point.
-
Workflow Visualization
The following diagram illustrates the key stages of a Cefazolin stability study.
Caption: Experimental workflow for assessing Cefazolin stability.
Conclusion and Recommendations
The stability of Cefazolin is a multi-faceted issue, profoundly dependent on the formulation's pH and, most critically, the storage temperature.
-
For Intravenous Formulations: When reconstituted in standard diluents like 0.9% NaCl or 5% Dextrose, Cefazolin exhibits excellent stability under refrigerated conditions for extended periods (up to 30 days), allowing for advance preparation by hospital pharmacies.[16][17] Room temperature storage should be limited to 24 hours.[15]
-
For Ophthalmic Formulations: Extemporaneously prepared Cefazolin eye drops must be stored in a refrigerator (4°C) to maintain potency for a clinically useful period (up to 4 weeks).[11][12] The use of acidic vehicles over alkaline ones can further enhance stability.[5] Dispensing pharmacists and clinicians must emphasize the absolute necessity of refrigerated storage to patients.
By employing robust, stability-indicating analytical methods and understanding the key environmental and formulation factors that govern degradation, researchers and drug development professionals can design and manage Cefazolin products that deliver the intended therapeutic dose safely and effectively.
References
- Rojanarata, T., Tankul, J., Woranaipinich, C., Potawanich, P., Plianwong, S., Sakulma, S., & Saehuan, C. (n.d.).
- Ahmed, I., & Day, P. (1987). Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles. PubMed.
- Rojanarata, T., Tankul, J., Woranaipinich, C., Potawanich, P., Plianwong, S., Sakulma, S., & Saehuan, C. (2011).
- Leelaporn, A., & Srisupha-olarn, W. (1995). Stability of cefazolin sodium eye drops. PubMed.
- Bundgaard, H., & Larsen, C. (1988). Synthesis and mechanisms of decomposition of some cephalosporin prodrugs. PubMed.
- Yamana, T., & Tsuji, A. (1976).
- (n.d.). CEFAZOLIN SODIUM. King Guide.
- Walker, S. E., & Iazzetta, J. (1998). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy.
- Rao, D. P., Kumar, K. R., Sulthana, S., & Devi, P. U. (2019). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance.
- Sznitowska, M., Kluczyński, K., & Janicki, S. (2001). Physical and chemical properties and stability of sodium cefazolin in buffered eye drops determined with HPLC method. Acta Poloniae Pharmaceutica.
- Rattie, E. S., Guttman, D. E., & Ravin, L. J. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. PubMed.
- Adam, D., & Pätzold, J. (1977). [Serum Concentrations and Kinetics After Intravenous Infusion of Four Grams of Cefazolin (Author's Transl)]. PubMed.
- (n.d.). Some intermediates generated and degradation steps of Cefazolin (CZ)...
- (2020). Degradation Mechanisms of Ofloxacin and Cefazolin Using Peroxymonosulfate Activated by Reduced Graphene Oxide-CoFe2O4 Composites. HKU Scholars Hub.
- (n.d.). Cefazolin. ISMP Canada.
- Rattie, E. S., Zimmerman, J. J., & Ravin, L. J. (1979).
- (n.d.). Cefazolin Sodium.
- (n.d.). Sample chromatograms of cefazolin sodium and degradation products.
- (2010). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags.
- (2019). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance.
- Bergan, T., Digranes, A., & Schreiner, A. (1978). Absorption, distribution and elimination of cefazolin in patients with normal renal function. PubMed.
- (2024). Physical Compatibility of Cefazolin and Select Crystalloid Intravenous Fluids. International Clinical and Medical Case Reports Journal.
- Khan, A., Iqbal, Z., Rao, P. S., & Farooqui, M. (2013).
- (2019). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar.
- Sznitowska, M., Kluczyński, K., & Janicki, S. (2001). Physical and chemical properties and stability of sodium cefazolin in buffered eye drops determined with HPLC method. PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cefazolin Lactone in a Laboratory Setting
As a Senior Application Scientist, I've observed that the lifecycle of a chemical reagent doesn't end when an experiment is complete. Proper disposal is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This is particularly true for antibiotic derivatives like cefazolin lactone. While it is a degradation product of the parent antibiotic, cefazolin, its core β-lactam structure necessitates rigorous deactivation before disposal to mitigate the risks of environmental contamination and the potential contribution to antimicrobial resistance.
This guide provides a robust, scientifically-grounded framework for the safe handling and disposal of cefazolin lactone waste. Our objective is to move beyond mere compliance and instill a deep understanding of the chemical principles that underpin these essential safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Cefazolin lactone, as a derivative of a cephalosporin antibiotic, should be handled with the same precautions as the parent compound. The primary risks are associated with hypersensitivity reactions in individuals allergic to cephalosporin and penicillin groups.[1]
Core Directive: Always consult the Safety Data Sheet (SDS) for the parent compound, cefazolin, as a primary reference.[1][2][3] All waste, whether pure lactone or in solution, must be treated as hazardous chemical waste until proven otherwise through validated inactivation.
Required PPE:
-
Eye Protection: Safety glasses or goggles are mandatory.[1]
-
Hand Protection: Nitrile or latex gloves are required.[1]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the solid powder form where aerosolization is possible, a dust mask or respirator is recommended.[2][3]
The Scientific Imperative: Cleavage of the β-Lactam Ring
The biological activity of cefazolin and its derivatives stems from the strained four-membered β-lactam ring. This ring irreversibly acylates bacterial transpeptidases, inhibiting cell wall synthesis. Consequently, the cornerstone of effective disposal is the chemical cleavage of this ring, rendering the molecule biologically inert.
The most field-proven and environmentally sound method for achieving this in a laboratory setting is through alkaline hydrolysis .[4] Subjecting the lactone to a high pH environment effectively hydrolyzes the amide bond within the β-lactam ring, creating inactive degradation products.[4] While other agents like hydroxylamine can also degrade β-lactams, sodium hydroxide (NaOH) is preferred due to its lower toxicity and cost.[5][6]
Disposal Pathways: A Dichotomous Approach
The appropriate disposal procedure depends on the physical state of the cefazolin lactone waste. The workflow below outlines the decision-making process for liquid and solid waste streams.
Caption: Disposal workflow for cefazolin lactone waste.
Standard Operating Procedures (SOPs)
Adherence to the following step-by-step protocols is essential for ensuring safety and compliance. These procedures are designed to be self-validating through clear checkpoints.
Protocol for Liquid Waste: Chemical Inactivation via Alkaline Hydrolysis
This protocol is designed for aqueous solutions containing cefazolin lactone.
-
Segregation: Collect all aqueous waste containing cefazolin lactone in a dedicated, clearly labeled, and chemically compatible container. Do not mix with other chemical waste streams to prevent unintended reactions.[7]
-
Preparation: In a well-ventilated area or fume hood, prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
Inactivation: Slowly add the 1 M NaOH solution to the waste container while stirring. Continue adding NaOH until the pH of the solution is ≥ 12. Use a calibrated pH meter for verification.
-
Reaction: Loosely cap the container to prevent pressure buildup and allow it to stand for at least 24 hours at room temperature. This duration ensures complete hydrolysis of the β-lactam ring.[4]
-
Neutralization: After the inactivation period, neutralize the basic solution by slowly adding an acid, such as 1 M Hydrochloric Acid (HCl), while stirring. Monitor the pH closely.
-
Final Verification: Adjust the pH until it is within a neutral range (typically 6.0-8.0).
-
Final Disposal: The neutralized, inactivated solution may be eligible for drain disposal. However, you must confirm this with your institution's Environmental Health & Safety (EHS) office and local wastewater regulations. If drain disposal is not permitted, the neutralized solution must be collected in a sealed, labeled container for pickup by a licensed hazardous waste contractor.[8][9]
Summary of Inactivation Parameters
| Parameter | Specification | Rationale |
| Inactivating Agent | Sodium Hydroxide (NaOH) | Effective for β-lactam hydrolysis, low cost, and less toxic than alternatives.[4][5] |
| Working Concentration | 1 M | A robust concentration demonstrated to effectively hydrolyze β-lactam antibiotics.[4] |
| Target pH for Inactivation | ≥ 12 | Ensures a sufficiently alkaline environment for rapid and complete hydrolysis. |
| Minimum Reaction Time | 24 hours | Provides ample time for the hydrolysis reaction to proceed to completion at ambient temperature. |
| Target pH for Disposal | 6.0 - 8.0 | Neutral pH is required for drain disposal and is safer for final handling and transport. |
Protocol for Solid Waste: Secure Containment and Disposal
This protocol applies to unused or expired cefazolin lactone powder, as well as contaminated lab consumables (e.g., weigh boats, gloves, wipes). Chemical inactivation of solid waste is not recommended due to handling risks and inefficiency.
-
Segregation: Collect all solid waste contaminated with cefazolin lactone in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("Cefazolin Lactone") and any associated hazard warnings.[7][9]
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area. This area should be away from heat sources and incompatible chemicals.[10]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor. Final disposal methods often include incineration, which destroys the chemical compounds.[1][7]
Regulatory Adherence
The procedures outlined in this guide are based on established chemical safety principles. However, all laboratory waste disposal is governed by strict local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][11][12][13]
It is imperative to consult your institution's Chemical Hygiene Plan (CHP) and EHS department to ensure your procedures are in full compliance with all applicable laws. [11][14] This guide should supplement, not replace, your facility's specific protocols.
By understanding and implementing these procedures, you contribute to a safer laboratory environment and help protect our ecosystem from the unchecked spread of bioactive pharmaceutical compounds.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate. Available from: [Link]
-
Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. National Center for Biotechnology Information (NCBI). Available from: [Link]
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Kinetics of degradation of cefazolin and cephalexin in aqueous solution. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Beta Lactam Inactivation PDF. Scribd. Available from: [Link]
- Methods for the inactivation of antibiotics. Google Patents.
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Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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Study on safe disposal of cephalosporins based on kinetic pyrolysis mechanism. Revista de Chimie. Available from: [Link]
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Stability of Fortified Cefazolin Ophthalmic Solutions Prepared in Artificial Tears Containing Surfactant-Based Versus Oxidant. Informa Healthcare. Available from: [Link]
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Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Available from: [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. Available from: [Link]
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Hydrolysis of Cefazolin by Enzymes Produced by Pseudomonas Aeruginosa After Exposure to Ceftazidime in Vitro. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Hydrolysis of cefazolin by enzymes produced by Pseudomonas aeruginosa after exposure to ceftazidime in vitro. ResearchGate. Available from: [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Semantic Scholar. Available from: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available from: [Link]
-
Cefazolin for Injection, USP - SAFETY DATA SHEET. Sagent Pharmaceuticals. Available from: [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. Available from: [Link]
Sources
- 1. medline.com [medline.com]
- 2. bbraunusa.com [bbraunusa.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbioclean.com [usbioclean.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. osha.gov [osha.gov]
- 12. epa.gov [epa.gov]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
